molecular formula C7H5IN2O B3026943 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1190321-89-1

4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B3026943
CAS No.: 1190321-89-1
M. Wt: 260.03
InChI Key: LFCYGWNRRRKZPL-UHFFFAOYSA-N
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Description

4-Iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190321-89-1) is a high-value 7-azaindole derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a reactive iodine atom at the 4-position, making it a crucial precursor for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the chemoselective Suzuki-Miyaura and Buchwald-Hartwig aminations . The 7-azaindole scaffold is a privileged structure in drug design, known as a bioisostere of purines, and is found in several FDA-approved kinase inhibitors . It is particularly valued in the development of kinase inhibitors, with research applications targeting receptors like the Colony Stimulating Factor 1 Receptor (CSF1R) . As a key building block for Structure-Activity Relationship (SAR) studies, this compound enables researchers to explore novel chemical space and develop potential therapeutic agents for various diseases . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCYGWNRRRKZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231199
Record name 1,3-Dihydro-4-iodo-2H-pyrrolo[2,3-b]pyridin-2-one
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Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-89-1
Record name 1,3-Dihydro-4-iodo-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-4-iodo-2H-pyrrolo[2,3-b]pyridin-2-one
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Foundational & Exploratory

An Integrated Spectroscopic and Crystallographic Workflow for the Structure Elucidation of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a substituted 7-aza-oxindole. The 7-azaindole scaffold and its derivatives are privileged structures in medicinal chemistry, frequently utilized as bioisosteres of indoles and purines in the development of novel therapeutics.[1] The precise characterization of novel analogues such as the target molecule is paramount for establishing structure-activity relationships (SAR) and ensuring intellectual property claims. This document details an integrated approach employing high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each protocol is designed as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another, culminating in definitive structural proof.

Introduction to the Challenge

The target molecule, this compound (Structure 1), combines several key structural features: a bicyclic heterocyclic core, a lactam (cyclic amide) moiety, a methylene group, and a heavy halogen substituent on the aromatic ring. While the parent 7-azaindole system is well-documented, the introduction of the C2-oxo functionality and saturation of the C2-C3 bond fundamentally alters the electronic and magnetic environments of the nuclei. This guide provides the strategic framework to navigate these complexities and achieve confident characterization.

Structure 1: this compound Chemical structure of this compound

The elucidation process follows a logical progression from foundational data to definitive proof, as illustrated in the workflow diagram below.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Connectivity & 3D Structure HRMS HRMS NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D Elemental Formula IR IR Spectroscopy IR->NMR_1D Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Signals XRAY X-ray Crystallography NMR_2D->XRAY Validate Solution State Structure Final Final Structure Confirmation NMR_2D->Final Confirm Connectivity XRAY->Final Definitive Proof

Figure 2: Key predicted HMBC correlations for structural confirmation.
Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Filter the solution into a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers the range of -1 to 14 ppm.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., >1024) may be required due to the lower natural abundance of ¹³C and the presence of four quaternary carbons.

  • COSY: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H coupling networks.

  • HSQC: Run a gradient-selected HSQC experiment optimized for a one-bond J(CH) coupling of ~145 Hz. This will correlate all protonated carbons with their attached protons. [2]7. HMBC: Run a gradient-selected HMBC experiment optimized for long-range couplings of 8 Hz. This is the critical experiment for connecting the molecular fragments. [2]8. Data Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Use the HSQC to assign protonated carbons, then use the HMBC correlations to link all atoms, including quaternary carbons, confirming the pyrrolo[2,3-b]pyridin-2-one core and the position of the iodo-substituent.

Part 4: Unambiguous Proof by Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [3]It provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and intermolecular interactions. This technique is the gold standard for structural determination, provided a suitable single crystal can be grown. [4][5]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Self-Validating Step): The ability to form a high-quality crystal is in itself an indication of high sample purity.

    • Method: Slow evaporation is often the most successful method for small organic molecules. [6][7] * Procedure: Dissolve the purified compound to near-saturation in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane). Filter the solution into a clean, small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Selection and Mounting: Using a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) with sharp edges and no visible cracks. Mount the crystal on a goniometer head.

  • Data Collection:

    • Instrumentation: Use a modern X-ray diffractometer equipped with a CCD or CMOS detector.

    • Procedure: Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam, rotating it to collect a full sphere of diffraction data. [5]4. Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density map and refine it against the experimental data until the model converges, resulting in low R-factors (typically <5%).

  • Data Analysis: The final refined structure provides a complete 3D model, confirming the atomic connectivity, the position of the iodine atom, and revealing packing interactions such as hydrogen bonding between the N-H and C=O groups of adjacent molecules.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. HRMS establishes the elemental formula, and IR spectroscopy confirms the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments then maps the complete atomic connectivity in solution. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure. By following this integrated and self-validating workflow, researchers and drug development professionals can achieve absolute confidence in the identity and structure of novel chemical entities.

References

  • Toure, H., Babadjamian, A., Balansard, G., Faure, R., & Houghton, P. J. (1992). Complete 1H and 13C NMR Chemical Shift Assignments for Some Pentacyclic Oxindole Alkaloids. Spectroscopy Letters, 25(2), 293-303. [Link]

  • Touboul, D., Hlimi, F., & Brunelle, A. (2012). Complete 1H and 13C NMR chemical shift assignments for some pentacyclic oxindole a. Spectroscopy Letters, 25(2), 293-303. [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

  • ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate.... [Link]

  • Ballantine, J. A., Fenwick, R. G., & Polwart, M. L. (1975). Fragmentations in the mass spectra of 2-oxo-3-indolyl derivatives. Journal of Mass Spectrometry. [Link]

  • Mátyus, P., et al. (2007). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 31(8), 1467-1473. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2536-2562. [Link]

  • Reutenauer, L. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • Hansen, S. H., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2548-2554. [Link]

  • Polymer Science Learning Center. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Quiroga, J., et al. (2007). NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Molecules, 12(11), 2497-2508. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Hansen, S. H., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed. [Link]

  • Blow, D. (2000). x Ray crystallography. Postgraduate Medical Journal, 76(892), 68-74. [Link]

  • Benevides, R. G., et al. (2011). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal, 5, 41. [Link]

  • Putschew, A., & Jekel, M. (2003). Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodopropane. [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(6), 503-526. [Link]

  • Mailyan, A. K., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Journal of the American Chemical Society, 138(50), 16258-16261. [Link]

  • Wang, D., et al. (2010). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 8(19), 4434-4438. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane. [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

  • Brogli, F., et al. (1975). Mass spectrometry of oxazoles. Helvetica Chimica Acta, 58(8), 2620-2645. [Link]

  • SpectraBase. (n.d.). 2-Oxindole - Optional[1H NMR] - Chemical Shifts. [Link]

  • Li, Y. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

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  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

Physicochemical properties of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 4-iodo-7-azaindolin-2-one, is a halogenated heterocyclic compound built upon the 7-azaindole scaffold. This core structure is of profound interest in medicinal chemistry, recognized as a "privileged" fragment capable of forming bidentate hydrogen bonds with the hinge region of many protein kinases.[1] Derivatives of 7-azaindole are foundational to numerous therapeutic agents, including inhibitors of protein kinase B (PKB/Akt), p38 kinase, and dopamine D4 receptors.[2]

The introduction of an oxo group at the 2-position to form the indolin-2-one (oxindole) lactam, combined with an iodine atom at the 4-position, renders this molecule a highly versatile and valuable building block for synthetic chemistry and drug discovery. The iodine atom serves as a strategic handle for introducing further molecular complexity via metal-catalyzed cross-coupling reactions, enabling the exploration of chemical space in structure-activity relationship (SAR) studies.[3][4]

This guide provides a comprehensive analysis of the core physicochemical properties, spectroscopic profile, stability, and reactivity of this compound, offering field-proven insights and methodologies for researchers in pharmaceutical and chemical sciences.

Core Physicochemical Properties

A compound's biological destiny is intrinsically linked to its physicochemical properties. These parameters govern its solubility, permeability, metabolic stability, and target engagement. For this compound, the interplay between the polar lactam, the basic pyridine nitrogen, and the lipophilic iodine atom creates a nuanced profile critical for its application.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 4-iodo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one-
Synonyms 4-iodo-7-azaindolin-2-one-
CAS Number 1190321-89-1[5]
Molecular Formula C₇H₅IN₂O[5]
Molecular Weight 260.03 g/mol [5]
Appearance Solid (predicted)-
Predicted pKa (basic) ~3.4 (Pyridine N)[6]
Predicted pKa (acidic) ~11.5 (Lactam N-H)[4]
Predicted LogP ~1.5 - 2.5 (computational estimate)-
Molecular Structure and Hydrogen Bonding Potential

The structure features a fusion of a pyridine ring and a pyrrolidinone ring. The key functional groups dictating its intermolecular interactions are:

  • Lactam N-H: A potent hydrogen bond donor.

  • Lactam C=O: A strong hydrogen bond acceptor.

  • Pyridine Nitrogen: A hydrogen bond acceptor.

This trifecta of sites allows the molecule to act as both a hydrogen bond donor and acceptor, a critical feature for binding to biological targets like enzyme active sites.

cluster_mol This compound cluster_legend Interaction Sites mol donor H-Bond Donor donor->p1 acceptor1 H-Bond Acceptor acceptor1->p2 acceptor2 H-Bond Acceptor acceptor2->p3 lipo Lipophilic Region lipo->p4

Caption: Key functional sites for intermolecular interactions.

Solubility

Solubility is a cornerstone of drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.

  • Aqueous Solubility: The molecule's flat, aromatic structure and iodine atom contribute to low intrinsic aqueous solubility. However, the hydrogen bonding capacity of the lactam and pyridine moieties can offer some degree of hydration. Solubility is expected to be pH-dependent due to the basic pyridine nitrogen.

  • Organic Solubility: The compound is reported to have solubility in organic solvents such as dichloromethane, ethanol, and various esters.[5] This is consistent with its partial polar and partial nonpolar character. Solvents like DMSO and DMF are also expected to be effective.

Experimental Protocol: Shake-Flask Solubility Determination

The causality behind this choice is its status as the "gold standard" method, providing a thermodynamic equilibrium solubility value that is highly reproducible and directly relevant to physiological conditions.

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent) in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is self-validating as the continued presence of solid material confirms saturation.

  • Phase Separation: Separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Express the solubility in units of µg/mL or µM.

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH is dictated by its pKa values, which in turn influences its absorption, distribution, and target binding. This compound is amphoteric, possessing both a weakly basic and a weakly acidic center.

  • Basic pKa: The lone pair of electrons on the pyridine nitrogen (sp² hybridized) can accept a proton. Its basicity is reduced by the electron-withdrawing effect of the fused pyrrolidinone ring. The predicted pKa is around 3.4, similar to that of 7-azaoxindole.[6]

  • Acidic pKa: The N-H proton of the lactam is weakly acidic. Its acidity is enhanced by the adjacent electron-withdrawing carbonyl group. The predicted pKa is approximately 11.5.[4]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method is chosen for its directness and accuracy in measuring the change in protonation state as a function of pH.

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

  • Titration Setup: Use a calibrated pH electrode and an automated titrator. The system self-validates through pre-titration calibration with standard buffers.

  • Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) to determine the acidic pKa.

  • Basic Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[7][8]

  • LogP (Partition Coefficient): Represents the partitioning of the neutral species. The presence of the large, polarizable iodine atom significantly increases lipophilicity compared to the non-halogenated parent compound.

  • LogD (Distribution Coefficient): Represents the partitioning of all species (neutral and ionized) at a given pH. Since the compound has a basic pKa, its LogD will be lower than its LogP at pH values below its pKa, as the protonated, charged form will be more prevalent and prefer the aqueous phase.

cluster_workflow RP-TLC Workflow for LogP Determination A 1. Spot Compound & Standards on RP Plate B 2. Develop Plate in Mobile Phase (e.g., Buffer/Acetone) A->B C 3. Visualize Spots & Calculate Rf Values B->C D 4. Calculate RM Values RM = log((1/Rf) - 1) C->D E 5. Plot RM vs. % Organic Solvent Concentration D->E F 6. Extrapolate to 0% Organic Solvent (RM0) E->F G 7. Correlate RM0 with known LogP of Standards F->G H 8. Determine LogP of Test Compound G->H

Caption: Workflow for experimental LogP determination via RP-TLC.

Experimental Protocol: LogP Determination by RP-TLC

This method is selected for its simplicity, low sample consumption, and ability to screen multiple compounds simultaneously, making it ideal for drug discovery settings.[9][10]

  • Stationary Phase: Use reversed-phase TLC plates (e.g., C18-silica).

  • Mobile Phase: Prepare a series of mobile phases consisting of an aqueous buffer (e.g., 0.1 M TRIS, pH 7.4) and an organic modifier (e.g., acetone or methanol) in varying proportions (e.g., 50%, 60%, 70% organic).

  • Sample Application: Spot dilute solutions of the test compound and a series of calibration standards with known LogP values onto the TLC plate.

  • Development & Visualization: Develop the plate in a chromatography chamber saturated with the mobile phase. After development, visualize the spots (e.g., under UV light).

  • Data Collection: For each spot, calculate the retardation factor (Rf). Convert Rf values to RM values using the formula: R_M = log((1/R_f) - 1).

  • Analysis: For each compound, plot the RM values against the percentage of the organic modifier. Extrapolate the linear regression to 0% organic modifier to obtain the R_M0 value.

  • LogP Calculation: Create a calibration curve by plotting the R_M0 values of the standards against their known LogP values. Use the R_M0 value of the test compound to calculate its LogP from this calibration curve.

Spectroscopic and Structural Characterization

Unambiguous identification and structural confirmation are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the lactam N-H proton (which may be broad and is D₂O exchangeable), and a singlet for the two protons of the C3-methylene group. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl group and the anisotropic effects of the aromatic system. Aromatic protons typically appear between δ 7.0-8.5 ppm, while the CH₂ protons would likely be found around δ 3.5-4.0 ppm.[11]

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The most downfield signal will be the carbonyl carbon of the lactam (δ > 170 ppm). The aromatic carbons will appear in the typical δ 110-150 ppm region, with the carbon bearing the iodine atom (C4) showing a signal at a higher field (lower ppm) than expected due to the "heavy atom effect."

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ corresponding to the lactam carbonyl group.[12]

  • N-H Stretch: A moderate band around 3200-3400 cm⁻¹ from the lactam N-H group.

  • C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental formula.

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent protonated molecule [M+H]⁺ at m/z 260.9.

  • Isotopic Pattern: The presence of iodine (¹²⁷I, 100% abundance) will not result in a complex isotopic pattern for the molecular ion itself, but its fragments may be revealing. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₇H₅IN₂O) with high accuracy.

Chemical Stability and Reactivity

Understanding the stability and reactivity of a building block is paramount for its successful use in synthesis and for predicting its metabolic fate.

Stability
  • Light Sensitivity: Compounds containing carbon-iodine bonds are often susceptible to degradation upon exposure to light, which can cause homolytic cleavage of the C-I bond. Therefore, the compound should be stored in amber vials or protected from light.[13]

  • Thermal and pH Stability: The lactam ring is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures.

  • Storage: For long-term preservation of integrity, the compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[14]

Reactivity

The synthetic value of this molecule stems from its defined reactivity sites, which allow for controlled, regioselective modifications.

cluster_mol Key Reactivity Sites cluster_legend Reaction Types mol suzuki Cross-Coupling (Suzuki, Sonogashira, etc.) suzuki->p1 alkylation N-Alkylation / Arylation alkylation->p2

Caption: Primary sites for synthetic modification.

  • C4-Iodo Group: This is the most synthetically valuable position. The C-I bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., palladium, copper), making it an excellent electrophile for a wide array of cross-coupling reactions:

    • Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Heck Coupling: Reaction with alkenes to form C-C bonds.

  • N1-Lactam: The N-H proton can be deprotonated with a suitable base to form an anion, which can then be alkylated or arylated to introduce substituents at the N1 position.

Conclusion

This compound is a strategically designed synthetic intermediate with a rich physicochemical profile. Its key features—a hydrogen-bonding lactam, a basic pyridine moiety, and a synthetically versatile C-I bond—make it an exceptionally useful tool for medicinal chemists. A thorough understanding of its solubility, lipophilicity, pKa, and spectroscopic signatures, as outlined in this guide, is essential for its effective application in the rational design and synthesis of novel therapeutics, particularly in the highly competitive field of kinase inhibitor development.

References

The Pyrrolo[2,3-b]pyridin-2-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyridine core, often referred to as the 7-azaindole scaffold, represents a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines and indoles grants it "privileged" status, enabling it to interact with a wide array of biological targets with high affinity. This guide provides a comprehensive exploration of the biological significance of the pyrrolo[2,3-b]pyridin-2-one scaffold, delving into its primary mechanisms of action, key molecular targets, and its profound impact on therapeutic areas, particularly oncology and neurodegenerative diseases. We will synthesize field-proven insights, detail critical experimental protocols, and visualize complex biological interactions to equip researchers and drug development professionals with a robust understanding of this versatile molecular framework.

The 7-Azaindole Nucleus: A Bioisostere of Choice

The pyrrolo[2,3-b]pyridine structure is a bicyclic heterocycle where a pyrrole ring is fused to a pyridine ring. Its significance stems from its role as a bioisostere for both indole and purine systems. This mimicry is not merely structural; it is functional. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a feature critical for molecular recognition at the active sites of many enzymes, particularly kinases. This ability to engage in key hydrogen bonding interactions, similar to the adenine fragment of adenosine triphosphate (ATP), makes the scaffold an exceptional starting point for designing competitive enzyme inhibitors.[1] Consequently, derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3][4]

Primary Mechanism of Action: Competitive Kinase Inhibition

The most extensively documented biological role of the pyrrolo[2,3-b]pyridin-2-one scaffold is the inhibition of protein kinases.[1][5] Kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. The pyrrolopyridine nucleus serves as an ideal "hinge-binding" motif, anchoring the inhibitor within the ATP-binding pocket of the kinase.[1]

The general mechanism involves the scaffold forming one or more hydrogen bonds with the amino acid residues of the kinase's "hinge region," the flexible loop connecting the N- and C-lobes of the catalytic domain. This occupation of the ATP pocket prevents the binding of endogenous ATP, thereby blocking the phosphotransfer reaction and halting the downstream signaling cascade. The selectivity for a specific kinase is then achieved through modifications at various positions of the scaffold, which interact with other regions of the active site.[1]

Caption: Competitive kinase inhibition by the pyrrolo[2,3-b]pyridin-2-one scaffold.

Key Molecular Targets and Therapeutic Landscapes

The versatility of the scaffold allows it to be tailored to inhibit a diverse range of kinases and other biological targets, leading to applications across multiple disease areas.

Oncology

In cancer therapy, the pyrrolo[2,3-b]pyridin-2-one core is a validated framework for targeting kinases that drive tumor growth, proliferation, and angiogenesis.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers, including hepatocellular carcinoma (HCC).[6] Derivatives of 7-azaindole have been developed as potent and selective covalent inhibitors of FGFR4.[6] These compounds effectively suppress the FGF19/FGFR4 signaling pathway, inhibit the proliferation of HCC cells, and demonstrate significant in vivo antitumor activity.[6][7]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is one of the most frequently deregulated signaling pathways in human cancer.[8] Pyrrolo[2,3-b]pyridine derivatives have been discovered as potent PI3K inhibitors, forming crucial hydrogen bonds with key residues like Val882 in the enzyme's active site. These inhibitors show potent antiproliferative activity across a panel of human tumor cells.[8]

  • Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a colorectal oncogene associated with the WNT/β-catenin signaling pathway. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, demonstrating an ability to indirectly inhibit β-catenin activity, induce cell cycle arrest, and significantly suppress tumor growth in colorectal cancer xenograft models.[9]

  • Other Oncogenic Kinases: The scaffold has been successfully employed to develop inhibitors against numerous other cancer-relevant kinases, including VEGFR, BRAF, and multi-kinase inhibitors targeting EGFR, Her2, and CDK2.[10][11]

G GF Growth Factors (e.g., FGF, VEGF) RTK Receptor Tyrosine Kinases (FGFR, VEGFR) GF->RTK Activate PI3K PI3K RTK->PI3K Activate AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promote Inhibitor Pyrrolo[2,3-b]pyridin-2-one Scaffold Inhibitors Inhibitor->RTK Inhibit Inhibitor->PI3K Inhibit

Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrrolopyridine derivatives.

Neurodegenerative Diseases

Recent research has highlighted the potential of this scaffold in treating neurodegenerative conditions like Alzheimer's disease (AD).

  • Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a critical enzyme implicated in the hyperphosphorylation of the tau protein, a pathological hallmark of AD that leads to the formation of neurofibrillary tangles (NFTs).[12][13] A novel pyrrolo[2,3-b]pyridine-based compound, S01, was identified as a highly potent GSK-3β inhibitor with an IC50 of 0.35 nM.[12][13] This compound was shown to decrease tau phosphorylation, upregulate neurogenesis biomarkers, promote neurite outgrowth, and ameliorate dyskinesia in a zebrafish AD model, indicating significant therapeutic potential.[12]

  • Tau Aggregate Imaging: Beyond therapeutic intervention, pyrrolo[2,3-c]pyridine derivatives are being developed as positron emission tomography (PET) imaging agents capable of binding to tau aggregates, which could provide a crucial diagnostic tool for AD.[14]

Other Biological Activities
  • Antiproliferative Activity via DNA Intercalation: Some pyrrolo[2,3-b]pyridine analogues exhibit anticancer effects by directly interacting with DNA. Studies have shown that certain derivatives can efficiently intercalate into calf thymus DNA, forming a stable complex that may block DNA replication and transcription, ultimately leading to cell death.[15][16]

  • Antimicrobial and Antifungal Activity: The scaffold has also been investigated for its antimicrobial properties.[17][18] Certain derivatives have shown inhibitory activity against bacteria such as E. coli and B. spizizenii, as well as fungicidal activity against Pyricularia oryzae, the fungus responsible for rice blast disease.[17][19]

Quantitative Data Summary

The potency of various pyrrolo[2,3-b]pyridin-2-one derivatives against key biological targets is summarized below.

Compound Class/ExampleTarget KinaseIC50 ValueDisease AreaReference
Compound 30 FGFR4Potent InhibitionHepatocellular Carcinoma[6]
Compound B13, B14, C1, C2 PI3KSubnanomolarCancer[8]
Compound 22 CDK848.6 nMColorectal Cancer[9]
Compound 4h FGFR1/2/37 / 9 / 25 nMBreast Cancer[7]
Compound S01 GSK-3β0.35 nMAlzheimer's Disease[12][13]
Compound 5d HeLa Cells (GI50)0.12 µMCervical Cancer[16]

Key Experimental Protocols

Trustworthy and reproducible data are the bedrock of drug discovery. Below are detailed protocols for essential assays used in the evaluation of pyrrolo[2,3-b]pyridin-2-one derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 of a compound against a specific kinase.

Causality: The assay quantifies the amount of ATP remaining in solution after a kinase reaction. Active kinases consume ATP. Therefore, a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The magnesium ions are critical cofactors for the kinase's catalytic activity.

    • Test Compound Dilution: Prepare a serial dilution of the pyrrolo[2,3-b]pyridin-2-one test compound in DMSO, typically starting from 10 mM. Then, dilute further in the kinase buffer.

    • Enzyme/Substrate Mix: Dilute the target kinase and its specific substrate peptide in the kinase buffer to the desired working concentration.

    • ATP Solution: Prepare an ATP solution in the kinase buffer at a concentration close to the Km for the target kinase to ensure competitive binding conditions.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Initiate the reaction by adding 10 µL of the Kinase/Substrate mix, followed by 10 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.

    • Stop the kinase reaction by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which react with the remaining ATP to produce light.

    • Incubate for an additional 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the controls (0% inhibition for "no inhibitor" and 100% inhibition for "no enzyme").

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Antiproliferative Sulforhodamine B (SRB) Assay

This protocol measures the cytotoxicity of a compound against cultured cancer cells.

Causality: The SRB assay relies on the ability of the sulforhodamine B dye to bind to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number. A decrease in signal indicates cell growth inhibition or cell death.

  • Cell Plating:

    • Seed cancer cells (e.g., HeLa, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).

  • Cell Fixation:

    • Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour. TCA precipitates proteins and fixes the cells to the plate.

    • Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and let them air dry.

  • Measurement and Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the compound concentration.

G start Start: Library of Pyrrolopyridine Derivatives synthesis Chemical Synthesis & Purification start->synthesis kinase_assay In Vitro Kinase Inhibition Assay (IC50) synthesis->kinase_assay cell_assay Cell-Based Antiproliferation Assay (GI50) kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar lead_opt Lead Optimization (Improve Potency/Selectivity) sar->lead_opt Iterate adme ADME/Tox (Pharmacokinetics & Safety) sar->adme Select Hits lead_opt->synthesis invivo In Vivo Efficacy (Xenograft Models) adme->invivo candidate Preclinical Candidate Selection invivo->candidate

Caption: A typical drug discovery workflow for pyrrolopyridine-based inhibitors.

Conclusion and Future Perspectives

The pyrrolo[2,3-b]pyridin-2-one scaffold has unequivocally established its significance as a privileged core in medicinal chemistry. Its inherent ability to mimic endogenous purines allows it to effectively target the ATP-binding site of kinases, making it a powerful tool in the development of therapies for cancer and, more recently, neurodegenerative disorders. The vast body of research demonstrates that the scaffold's versatility allows for fine-tuning of potency and selectivity through synthetic modifications, leading to the discovery of compounds with subnanomolar inhibitory activities.

Future research will likely focus on developing next-generation inhibitors with improved kinase selectivity to minimize off-target effects, overcoming drug resistance mechanisms, and exploring novel applications of this scaffold against other challenging disease targets. The continued exploration of the chemical space around the pyrrolo[2,3-b]pyridin-2-one nucleus promises to yield new and impactful therapeutic agents for years to come.

References

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results.PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • Azaindoles in Medicinal Chemistry.PharmaBlock.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.NIH.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.Juniper Publishers.
  • Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • A new class of pyrrolo[2,3- b ]quinoxalines: synthesis, anticancer and antimicrobial activities.De Gruyter.
  • Biologically active compounds containing pyrrolopyridines unit.
  • Recent advances of pyrrolopyridines derivatives: a patent and liter
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.ScienceDirect.
  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA.PubMed.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.Tzu Chi Medical Journal.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.MDPI.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.RSC Publishing.
  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease.PubMed Central.
  • Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for tre
  • Pyrrolo[2,3-c]pyridines as Imaging Agents for Neurofibrilary Tangles.PMC - NIH.

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CAS 1190321-89-1 chemical properties and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to GSK3368715 (EPZ019997): A First-in-Class Type I PRMT Inhibitor Senior Application Scientist Note: This guide focuses on the well-characterized clinical compound GSK3368715, also known as EPZ019997. The initially provided CAS number, 1190321-89-1, corresponds to the chemical entity 4-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a compound for which there is limited publicly available technical data. Given the depth of information available for GSK3368715, a potent Type I PRMT inhibitor relevant to drug development professionals, this guide has been structured around this molecule to best meet the user's core requirements for an in-depth technical resource.

Executive Summary

GSK3368715 is a first-in-class, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] Developed for oncology applications, it demonstrates potent, S-adenosyl-L-methionine (SAM)-uncompetitive inhibition of several PRMT isoforms, leading to global changes in cellular arginine methylation.[2] While preclinical studies showcased significant anti-tumor activity across a range of cancer models, clinical development was halted due to a challenging risk/benefit profile observed in a Phase 1 trial, specifically a higher-than-expected incidence of thromboembolic events.[3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, biological effects, and key safety findings to inform future research and development in the field of epigenetic modulation.

Core Chemical Properties and Identification

GSK3368715 is a complex small molecule with distinct identifiers and properties critical for experimental design. The compound has been formulated as various salt forms, which can influence solubility and handling.

PropertyDataReference(s)
Compound Name GSK3368715[4]
Synonyms EPZ019997[2]
Parent CAS Number 1629013-22-4[2][5]
Monohydrochloride CAS 2227587-25-7[6]
Dihydrochloride CAS 1628925-77-8[7]
Molecular Formula C₂₀H₃₈N₄O₂ (Parent)[5][6]
Molecular Weight 366.54 g/mol (Parent)[5]
Formal Name N¹-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N¹,N²-dimethyl-1,2-ethanediamine[6]
Solubility Soluble in DMSO (e.g., 10 mM or 40 mg/mL) and water.[5][6]
Appearance Solid[6]

Mechanism of Action and Biological Activity

The primary therapeutic rationale for GSK3368715 is its potent and selective inhibition of Type I PRMTs. These enzymes play a crucial role in epigenetic regulation and signal transduction by catalyzing the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins.

Enzymatic Inhibition Profile

GSK3368715 acts as a reversible and SAM-uncompetitive inhibitor.[2] This mechanism is significant; rather than competing with the SAM cofactor, the inhibitor binds to the enzyme-substrate complex, providing a distinct mode of action. This leads to a global shift in cellular methylation states, reducing ADMA while increasing levels of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[8]

The compound exhibits nanomolar potency against several Type I PRMTs, with excellent selectivity over Type II (PRMT5, PRMT7) and Type III (PRMT9) enzymes.

Target EnzymeInhibition (IC₅₀ or Kᵢᵃᵖᵖ)Reference(s)
PRMT1 IC₅₀ = 3.1 nM[2][6]
PRMT8 IC₅₀ = 1.7 nM[2]
PRMT6 IC₅₀ = 5.7 nM (or 4.7 nM)[2][6]
PRMT3 IC₅₀ = 48 nM[2]
PRMT4 (CARM1) IC₅₀ = 1148 nM[2]
PRMT5 IC₅₀ > 20,408 nM[6]
Cellular and In Vivo Anti-Tumor Activity

In preclinical models, GSK3368715 demonstrated broad anti-proliferative effects across numerous cancer cell lines.[2] It showed significant tumor growth inhibition in various xenograft models, including pancreatic, renal, breast, and diffuse large B-cell lymphoma (DLBCL) models.[6] For instance, in a BxPC-3 pancreatic cancer xenograft model, doses of 150 mg/kg and 300 mg/kg reduced tumor growth by 78% and 97%, respectively.[2]

A key finding was the synergistic effect of combining GSK3368715 with a PRMT5 inhibitor. This synergy is particularly pronounced in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in many cancers.[9] MTAP deletion leads to the buildup of an endogenous PRMT5 inhibitor, sensitizing these cells to Type I PRMT inhibition.[9]

Signaling Pathway and Workflow Diagrams

Mechanism of Action Workflow

The following diagram illustrates the core mechanism of GSK3368715, from administration to its effect on cellular methylation.

cluster_0 Cellular Environment GSK3368715 GSK3368715 Inhibited_Complex Inactive Ternary Complex GSK3368715->Inhibited_Complex Binds PRMT1_Substrate PRMT1-Substrate Complex ADMA Asymmetric Dimethylarginine (ADMA) PRMT1_Substrate->ADMA Catalyzes PRMT1_Substrate->Inhibited_Complex PRMT1 Type I PRMTs (PRMT1, 6, 8, etc.) PRMT1->PRMT1_Substrate Substrate Protein Substrate (Arginine Residue) Substrate->PRMT1_Substrate SAM SAM (Methyl Donor) SAM->ADMA Donates Methyl Inhibited_Complex->ADMA BLOCKS

Caption: GSK3368715 SAM-uncompetitive inhibition workflow.

Biomarker-Driven Therapeutic Strategy

The synergy with MTAP loss presents a logical workflow for patient stratification and combination therapy development.

cluster_1 Patient Selection & Treatment Logic Tumor_Sample Tumor Biopsy Genomic_Screening Genomic Screening (MTAP Status) Tumor_Sample->Genomic_Screening MTAP_del MTAP Deletion Detected Genomic_Screening->MTAP_del High Potential MTAP_wt MTAP Wild-Type Genomic_Screening->MTAP_wt Standard Combination_Tx GSK3368715 + PRMT5 Inhibitor MTAP_del->Combination_Tx Mono_Tx GSK3368715 Monotherapy MTAP_wt->Mono_Tx Synergy Synergistic Anti-Tumor Effect Combination_Tx->Synergy

Caption: Logic for MTAP status as a predictive biomarker.

Hazards and Clinical Safety Profile

While non-clinical safety assessments were not detailed in the available literature, the Phase 1 clinical trial (NCT03666988) in patients with advanced solid tumors provided critical hazard and safety information.[3] The trial was terminated early due to a risk/benefit analysis.[3]

Key Adverse Events and Dose-Limiting Toxicities

The most significant safety concern that emerged was a higher-than-expected incidence of thromboembolic events (TEEs) .[3]

  • Incidence: 9 out of 31 patients (29%) across all dose groups experienced TEEs.[3]

  • Severity: These included 8 Grade 3 events and 1 Grade 5 (fatal) pulmonary embolism.[3]

  • Dose Relationship: The 200 mg dose level was particularly problematic, with dose-limiting toxicities reported in 3 of 12 patients (25%).[3]

This clinical finding is the most critical hazard associated with GSK3368715. Any further research, particularly in vivo, must proceed with stringent monitoring for hematological and coagulation-related adverse effects.

Handling and Storage Protocols

As a potent investigational compound, standard laboratory safety protocols for handling cytotoxic or biologically active agents should be followed.

Protocol for Stock Solution Preparation (DMSO):

  • Objective: To prepare a high-concentration stock solution for in vitro assays.

  • Materials: GSK3368715 (hydrochloride salt), anhydrous DMSO, sterile microcentrifuge tubes or vials, calibrated pipettes.

  • Procedure:

    • Equilibrate the GSK3368715 vial to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of solid GSK3368715 in a sterile tube under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock of the parent compound, add 272.8 µL of DMSO per 1 mg of solid).

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C. MedChemExpress suggests stock solutions can be stored at -80°C for up to two years.[7]

Conclusion and Future Directions

GSK3368715 is a seminal molecule in the study of Type I PRMT inhibition. It possesses potent, selective, and SAM-uncompetitive activity that translates to robust anti-tumor effects in preclinical cancer models. The discovery of its synergy with PRMT5 inhibition in MTAP-deleted cancers provides a compelling, biomarker-driven strategy for future drug development.

However, the significant clinical hazard of thromboembolic events underscores the complexities of targeting the arginine methylome. The termination of its clinical trial highlights a critical safety hurdle that must be overcome. Future research should focus on:

  • Deconvoluting the Mechanism of Toxicity: Understanding why potent Type I PRMT inhibition leads to TEEs is paramount for designing safer next-generation inhibitors.

  • Structural Refinement: Modifying the chemical scaffold to retain on-target potency while eliminating the structural motifs responsible for the observed toxicity.

  • Exploring Alternative Dosing Strategies: Investigating intermittent or lower-dose schedules that may maintain a therapeutic window while mitigating the risk of TEEs.

For researchers in drug development, GSK3368715 serves as a powerful tool compound and an instructive case study in the translation of epigenetic therapies from the bench to the clinic.

References

  • El-Khoueiry, A. B., et al. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. British Journal of Cancer. PubMed ID: 37237172. Retrieved January 3, 2026, from [Link]

  • ChemBK. (n.d.). 2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-4-iodo-. Retrieved January 3, 2026, from [Link]

  • Selleck Chemicals. (n.d.). GSK3368715 3HCl | ≥99%(HPLC). Retrieved January 3, 2026, from [Link]

  • MedChemExpress. (n.d.). GSK3368715 (EPZ019997) | Type I PRMT 阻害剤. Retrieved January 3, 2026, from [Link]

  • National Cancer Institute. (n.d.). Definition of PRMT1 inhibitor GSK3368715. Retrieved January 3, 2026, from [Link]

  • Chemietek. (n.d.). GSK3368715 (EPZ019997). Retrieved January 3, 2026, from [Link]

  • Immunomart. (n.d.). GSK3368715. Retrieved January 3, 2026, from [Link]

  • Fedoriw, A., et al. (2019). Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes With PRMT5 Inhibition Through MTAP Loss. Cancer Cell. PubMed ID: 31257072. Retrieved January 3, 2026, from [Link]

Sources

The 7-Azaindole Scaffold: A Historical and Synthetic Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole core, a privileged scaffold in medicinal chemistry, represents a fascinating journey of chemical discovery and therapeutic innovation. This technical guide provides an in-depth exploration of the history, synthesis, and biological significance of 7-azaindole derivatives. We will traverse the timeline from the initial pioneering synthesis to the sophisticated catalytic methodologies employed today. This guide will illuminate the evolution of our understanding of the unique physicochemical properties of 7-azaindoles and how these have been expertly exploited in the design of groundbreaking therapeutics. Detailed synthetic protocols, a chronological overview of key discoveries, and an examination of prominent 7-azaindole-based drugs are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical heterocyclic motif.

Introduction: The Rise of a Privileged Heterocycle

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that can be considered a bioisostere of indole. This seemingly simple replacement of a carbon atom with a nitrogen atom in the six-membered ring profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability. These altered characteristics have proven to be highly advantageous in the field of drug discovery, rendering the 7-azaindole a "privileged scaffold." Its derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, kinase inhibition, cytotoxic effects against cancer cells, and anti-inflammatory properties.[1][2]

The strategic incorporation of the 7-azaindole nucleus can enhance a molecule's aqueous solubility and bioavailability, crucial parameters for drug efficacy.[3] Furthermore, the pyridine nitrogen introduces an additional hydrogen bond acceptor, which can lead to stronger and more specific interactions with biological targets.[4] This guide will delve into the historical context of the discovery of this versatile scaffold and trace the evolution of its synthesis and therapeutic applications.

The Genesis of 7-Azaindole: Early Syntheses and Discoveries

The first documented synthesis of the parent 7-azaindole was reported in 1955 by Michael M. Robinson and Bonnie L. Robison.[5] Their work laid the foundation for all subsequent explorations of this heterocyclic system. The initial investigations were not only focused on the synthesis of the core structure but also on its conversion to other derivatives, such as 7-azatryptophan, hinting at the early interest in its potential as a building block for more complex molecules with biological relevance.[5]

Early research into the biological activities of 7-azaindole derivatives explored their potential as antimalarial agents and as cytokinin analogues, which are plant hormones.[6][7] These initial forays, while not all leading to clinical applications, were crucial in establishing the diverse biological potential of the 7-azaindole scaffold and paving the way for future, more targeted research.

The Synthetic Evolution: From Classical Reactions to Modern Catalysis

The journey of synthesizing 7-azaindole derivatives has mirrored the broader advancements in organic chemistry. Initial methods relied on classical named reactions, which were often limited in scope and required harsh reaction conditions. The advent of transition-metal catalysis revolutionized the accessibility and diversity of 7-azaindole derivatives.

Classical Approaches

Early synthetic strategies often adapted well-established indole syntheses to the azaindole framework. These included:

  • The Madelung Synthesis: This method involves the intramolecular cyclization of an N-(2-picolyl)formamidine at high temperatures. While effective for certain substrates, the harsh conditions limit its functional group tolerance.

  • The Fischer Indole Synthesis: The reaction of a pyridine-derived hydrazine with an aldehyde or ketone under acidic conditions can yield 7-azaindoles. However, the availability of the requisite pyridine hydrazines can be a limiting factor.

  • The Chichibabin Cyclization: This reaction involves the nucleophilic addition of an amide to a pyridine ring. A notable example is the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile to form 2-phenyl-7-azaindole.[8] This method provides a direct route to certain substituted 7-azaindoles.

The Era of Transition-Metal Catalysis

The development of palladium- and other transition-metal-catalyzed cross-coupling reactions dramatically expanded the synthetic chemist's toolbox for constructing and functionalizing the 7-azaindole core. These methods offer milder reaction conditions, broader substrate scope, and greater control over regioselectivity.

Key catalytic methods include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions have been extensively used to introduce a wide variety of substituents at different positions of the 7-azaindole ring.[9] These reactions are fundamental to modern medicinal chemistry programs.

  • Rhodium-Catalyzed Synthesis: More recently, Rh(III)-catalyzed coupling of 2-aminopyridine with alkynes has emerged as an efficient method for the synthesis of 7-azaindoles.[10]

The following diagram illustrates the historical progression of synthetic methodologies for 7-azaindole derivatives.

Synthetic_Evolution cluster_0 Classical Methods (Early-Mid 20th Century) cluster_1 Modern Catalytic Methods (Late 20th - 21st Century) Madelung Madelung Synthesis Pd_Coupling Palladium-Catalyzed Cross-Coupling Madelung->Pd_Coupling Advancement Fischer Fischer Indole Synthesis Fischer->Pd_Coupling Advancement Chichibabin Chichibabin Cyclization Chichibabin->Pd_Coupling Advancement Rh_Catalysis Rhodium-Catalyzed Synthesis Pd_Coupling->Rh_Catalysis Diversification Other_Catalysis Other Transition-Metal Catalysis Pd_Coupling->Other_Catalysis Diversification

Caption: Evolution of Synthetic Methods for 7-Azaindole Derivatives.

Therapeutic Breakthroughs: 7-Azaindole Derivatives in Modern Medicine

The true impact of the 7-azaindole scaffold is most evident in the number of successful drug candidates and approved medicines that incorporate this motif. Its ability to act as a versatile pharmacophore has been particularly exploited in the development of kinase inhibitors for the treatment of cancer.

Kinase Inhibition and Oncology

The pyridine nitrogen of the 7-azaindole ring is perfectly positioned to form a crucial hydrogen bond with the hinge region of the ATP-binding pocket of many kinases. This interaction serves as a key anchor for many potent and selective kinase inhibitors.

A prime example is Vemurafenib (Zelboraf®) , a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of metastatic melanoma. The 7-azaindole core of vemurafenib forms a bidentate hydrogen bond with the kinase hinge, a key feature of its high potency.

Another significant example is Pexidartinib (Turalio®) , an inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase, used to treat tenosynovial giant cell tumor.

The following table summarizes key 7-azaindole-based kinase inhibitors.

Drug Name (Brand Name)Target Kinase(s)Therapeutic Indication
Vemurafenib (Zelboraf®)BRAF V600EMetastatic Melanoma
Pexidartinib (Turalio®)CSF1RTenosynovial Giant Cell Tumor
Compound 17 (Preclinical)Pan-PIM kinasesOncology
ASM-7 (Preclinical)SARS-CoV-2 Spike-hACE2COVID-19
Beyond Oncology

The therapeutic potential of 7-azaindole derivatives extends beyond cancer treatment. Research has demonstrated their activity as:

  • Anti-inflammatory agents: By inhibiting targets like the Orai calcium channel.[4]

  • Antiviral agents: For instance, by inhibiting the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[11]

The timeline below highlights some of the key milestones in the discovery and development of 7-azaindole derivatives.

Discovery_Timeline 1955 1955: First Synthesis of 7-Azaindole (Robinson & Robison) 1960 1960 1955->1960 s Therapeutic Focus 1990 1990 s->1990 2000 2000 s->2000 2011 2011: FDA Approval of Vemurafenib (BRAF Inhibitor) s->2011 Clinical Success 2019 2019: FDA Approval of Pexidartinib (CSF1R Inhibitor) 2011->2019 Continued Development

Caption: Key Milestones in 7-Azaindole Research and Development.

Experimental Protocols: A Representative Modern Synthesis

To provide a practical context, the following is a representative experimental protocol for the synthesis of a substituted 7-azaindole derivative using a modern palladium-catalyzed cross-coupling reaction.

Synthesis of a 2-Aryl-7-Azaindole via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 2-aryl-7-azaindole from a 2-halo-7-azaindole precursor.

Materials:

  • 2-Chloro-7-azaindole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-7-azaindole, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-7-azaindole.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, mass spectrometry).

Conclusion and Future Perspectives

The journey of 7-azaindole from its initial synthesis over half a century ago to its current status as a cornerstone of modern medicinal chemistry is a testament to the power of chemical innovation. The development of robust and versatile synthetic methodologies has been paramount in unlocking the full therapeutic potential of this remarkable scaffold. As our understanding of complex biological systems continues to grow, the 7-azaindole core is poised to remain a critical tool for the design and discovery of novel therapeutics for a wide range of diseases. Future research will likely focus on the development of even more efficient and sustainable synthetic routes, as well as the exploration of novel biological targets for 7-azaindole derivatives.

References

  • Collot, I., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
  • Azaindole Therapeutic Agents. (n.d.). PubMed Central.
  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central.
  • 7-Azaindole: Uses and Synthesis. (2024). ChemicalBook.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(25), 6995–6998.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Synthesis and pharmacological activities of 7-azaindole derivatives. (2008).
  • Biological activity and material applications of 7-azaindole derivatives. (n.d.).
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.).
  • Robinson, M. M., & Robison, B. L. (1955). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society, 77(1), 457-459.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). PubMed.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001).
  • Synthesis and pharmacological activities of 7-azaindole deriv
  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. (1969). DTIC.
  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimiz

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The Pyrrolo[2,3-b]pyridin-2-one Scaffold: A Privileged Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,3-b]pyridin-2-one core, a derivative of the 7-azaindole scaffold, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and three-dimensional shape allow it to interact with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the most promising therapeutic targets for compounds based on this core, with a focus on oncology, inflammation, and neurodegenerative diseases. We will delve into the mechanistic rationale for targeting specific pathways, present key preclinical data, and provide exemplary experimental protocols for the synthesis and evaluation of novel pyrrolo[2,3-b]pyridin-2-one derivatives.

Introduction: The Allure of the Pyrrolo[2,3-b]pyridin-2-one Core

The pyrrolo[2,3-b]pyridine scaffold, and specifically its 2-oxo derivative, represents a fascinating intersection of desirable pharmaceutical properties. The fusion of a pyrrole and a pyridine ring creates a bicyclic aromatic system with a distinct electron distribution, enabling a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility is a key reason for its prevalence in the design of kinase inhibitors and other targeted therapies.[1]

The 2-oxo functional group adds a crucial hydrogen bond donor and acceptor site, further enhancing the molecule's ability to bind to the active sites of enzymes. This guide will explore the therapeutic potential of this core by examining its application in targeting key proteins implicated in human disease.

Oncology: A Dominant Arena for Pyrrolo[2,3-b]pyridin-2-one Derivatives

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrrolo[2,3-b]pyridin-2-one scaffold has proven to be an exceptional platform for the development of potent and selective kinase inhibitors.[2][3]

Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is a known driver in various tumor types.[4] Consequently, targeting FGFRs is an attractive strategy for cancer therapy. Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against FGFR1, 2, and 3.[4][5]

One notable example, compound 4h from a recent study, exhibited significant FGFR inhibitory activity and demonstrated anti-proliferative, pro-apoptotic, and anti-migratory effects in breast cancer cells.[4]

Table 1: Inhibitory Activity of Compound 4h against FGFRs [4]

KinaseIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Signaling Pathway:

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Pyrrolo_inhibitor Pyrrolo[2,3-b]pyridin-2-one Derivative Pyrrolo_inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition.

BRAF Kinase

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in several cancers. Several FDA-approved BRAF inhibitors are based on the pyrrolo[2,3-b]pyridine scaffold.[6] Novel derivatives continue to be designed and synthesized with the aim of developing more potent and selective V600E BRAF inhibitors.[6]

Compounds 34e and 35 from a recent study showed high inhibitory effects with IC50 values of 0.085 µM and 0.080 µM, respectively, against V600E BRAF.[6]

Cyclin-Dependent Kinase 8 (CDK8)

CDK8 plays a crucial role in transcription regulation and is a key oncogene in colorectal cancer.[7] A novel 1H-pyrrolo[2,3-b]pyridine derivative was recently discovered as a potent type II CDK8 inhibitor, demonstrating significant tumor growth inhibition in colorectal cancer xenograft models.[7] This discovery offers a new therapeutic strategy for this challenging disease.

Other Prominent Kinase Targets in Oncology

The versatility of the pyrrolo[2,3-b]pyridin-2-one core extends to a range of other kinases implicated in cancer:

  • Traf2- and NCK-interacting kinase (TNIK): Potent TNIK inhibitors with IC50 values lower than 1 nM have been developed from the 1H-pyrrolo[2,3-b]pyridine scaffold.[8]

  • Met Kinase: Conformationally constrained 2-pyridone analogues based on this core are potent Met kinase inhibitors.[9]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): The pyrrolo[2,3-b]pyridine scaffold is a key component of multi-kinase inhibitors that target VEGFRs, among other kinases.[10][11]

  • Ataxia Telangiectasia and Rad3-Related (ATR) Kinase: Ceralasertib, an investigational ATR kinase inhibitor for cancer treatment, features a pyrrolo[2,3-b]pyridine core.[12]

  • Myotonic Dystrophy-Related CDC42-Binding Kinase (MRCK): Compounds with a pyrrolo[2,3-b]pyridine structure have shown pharmacological effects at MRCK, suggesting their potential in treating proliferative diseases.[13]

Inflammatory and Immunomodulatory Applications

Beyond oncology, the pyrrolo[2,3-b]pyridin-2-one core has demonstrated significant potential in the treatment of inflammatory and autoimmune diseases.

Phosphodiesterase 4B (PDE4B) Inhibition

PDE4B is a key enzyme in the regulation of inflammatory responses, and its inhibition is a validated therapeutic strategy for inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[14] Compound 11h from this series showed significant inhibition of TNF-α release from macrophages and represents a promising lead for CNS diseases.[14]

Table 2: PDE4B Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives [14]

CompoundPDE4B IC50 (µM)
11a 0.25
11h 0.11
Rolipram (Control) 0.15
Janus Kinase 3 (JAK3) Inhibition

JAK3 plays a crucial role in cytokine signaling in immune cells. Selective JAK3 inhibitors are sought after for the treatment of autoimmune diseases and organ transplant rejection.[15][16] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting JAK3.[15]

Psoriasis

A novel and potent CDK8 inhibitor based on the pyrrolo[2,3-b]pyridine scaffold has shown therapeutic effects in a mouse model of psoriasis by alleviating the inflammatory response.[17] This provides a new avenue for the development of targeted therapies for this chronic skin condition.

Neurodegenerative Diseases: A New Frontier

The application of the pyrrolo[2,3-b]pyridin-2-one core in neurodegenerative diseases is a rapidly evolving area of research, with a primary focus on Alzheimer's disease.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[18][19] A novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01 , was recently designed and synthesized.[18][19] This compound exhibited a remarkable IC50 of 0.35 ± 0.06 nM and demonstrated neuroprotective effects in vitro and in vivo.[18][19]

Signaling Pathway:

GSK3B_Pathway GSK3B_active Active GSK-3β Tau Tau Protein GSK3B_active->Tau Phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs Pyrrolo_inhibitor Pyrrolo[2,3-b]pyridin-2-one Derivative (S01) Pyrrolo_inhibitor->GSK3B_active Inhibits

Caption: GSK-3β Pathway in Tau Hyperphosphorylation.

Imaging of Tau Aggregates

Derivatives of the related pyrrolo[2,3-c]pyridine scaffold are being developed as imaging agents for neurofibrillary tangles (tau aggregates) using Positron Emission Tomography (PET).[20][21] This highlights the potential of the broader pyrrolopyridine family in the diagnosis and monitoring of Alzheimer's disease. Similarly, a pyrrolo[2,3-b]pyridine derivative has been developed as a PET agent for the detection of Aβ plaques.[22]

Experimental Protocols

General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The following is a representative synthetic scheme for the preparation of certain 1H-pyrrolo[2,3-b]pyridine derivatives, as described in the literature.[5]

Experimental Workflow:

Synthesis_Workflow Start Start with: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Step1 React with R-substituted aldehyde (50 °C) Start->Step1 Intermediate Intermediate Compounds (3a-3k) Step1->Intermediate Step2 Reduction with Triethylsilane and Trifluoroacetic acid in Acetonitrile (reflux) Intermediate->Step2 Final Final Products (4a-4l) Step2->Final

Caption: General Synthetic Workflow.

Step-by-Step Protocol:

  • Synthesis of Intermediate Compounds (3a-3k):

    • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent, add the desired R-substituted aldehyde.

    • Heat the reaction mixture at 50 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and purify the product by column chromatography to yield the intermediate compounds.

  • Synthesis of Final Products (4a-4l):

    • Dissolve the intermediate compound in acetonitrile.

    • Add triethylsilane and trifluoroacetic acid to the solution.

    • Reflux the reaction mixture and monitor by TLC.

    • After the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by column chromatography to obtain the final product.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Assay Workflow:

Kinase_Assay_Workflow Prepare Prepare Assay Plate: - Kinase - Substrate - ATP - Test Compound Incubate Incubate at Room Temperature Prepare->Incubate Detect Detect Kinase Activity (e.g., Luminescence, Fluorescence) Incubate->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze

Caption: In Vitro Kinase Assay Workflow.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate, and ATP in a buffered solution.

  • Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO) controls.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyrrolo[2,3-b]pyridin-2-one core has firmly established itself as a versatile and fruitful scaffold in modern drug discovery. Its success in targeting a multitude of kinases has led to significant advances in oncology and is now showing immense promise in the fields of inflammation and neurodegenerative diseases. The continued exploration of this privileged structure, through innovative synthetic strategies and a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of the next generation of targeted therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability and on exploring novel therapeutic targets that can be modulated by this remarkable chemical entity.

References

An In-depth Technical Guide to the Halogen Bonding Potential of 4-Iodo-7-Azaindole Lactam

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Halogen Bonding in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who are shaping the future of medicine, this guide offers a deep dive into the strategic application of halogen bonding, a powerful yet nuanced non-covalent interaction. We will focus on a molecule of significant potential: 4-iodo-7-azaindole lactam. While extensive research exists on the parent 7-azaindole scaffold as a privileged structure in medicinal chemistry, particularly in kinase inhibition, the specific lactam derivative at the core of this guide represents a frontier of rational drug design.[1][2][3] This document serves as a comprehensive roadmap for synthesizing, characterizing, and ultimately harnessing the halogen bonding capabilities of this novel chemical entity. Every protocol and theoretical discussion is presented with the rigor and practical insight of a seasoned application scientist, designed to be a self-validating system for your own research endeavors.

The Architectural Logic of 4-Iodo-7-Azaindole Lactam: A Molecule Designed for Interaction

The 7-azaindole core is a bioisostere of purine, a key recognition element in many biological systems.[3] Its derivatives have shown remarkable efficacy as kinase inhibitors by forming critical hydrogen bonds with the hinge region of the ATP binding site.[2] The strategic introduction of an iodine atom at the 4-position and the transformation of the pyrrole ring into a lactam create a molecule with a unique and powerful set of non-covalent interaction capabilities.

  • The Iodine Atom: A Potent Halogen Bond Donor: The iodine atom, being the largest and most polarizable of the stable halogens, forms the strongest halogen bonds.[4] Covalently bonded to the electron-rich azaindole ring, the iodine atom possesses a pronounced region of positive electrostatic potential, known as a σ-hole, opposite the C-I bond.[5][6] This electrophilic region can engage in highly directional and stabilizing interactions with electron-rich atoms like oxygen, nitrogen, and sulfur, which are abundant in biological targets.[7][8]

  • The Lactam Carbonyl: An Intramolecular Halogen Bond Acceptor and Modulator: The introduction of the lactam functionality provides a proximal carbonyl oxygen. This oxygen atom is a potent halogen bond acceptor. This architectural feature can lead to two key consequences:

    • Intramolecular Halogen Bond Formation: The carbonyl oxygen is well-positioned to form an intramolecular halogen bond with the C4-iodine. This interaction would rigidify the conformation of the molecule, reducing the entropic penalty upon binding to a target and potentially pre-organizing it for optimal intermolecular interactions.

    • Modulation of Intermolecular Halogen Bonding: The presence of a strong intramolecular halogen bond would influence the ability of the iodine to act as a donor for intermolecular interactions. Understanding this interplay is critical for predicting the binding behavior of the molecule.

  • The Azaindole Core: A Scaffold for Versatile Interactions: Beyond the focal point of halogen bonding, the 7-azaindole lactam core retains the key features of the parent scaffold, including the pyridine nitrogen (a hydrogen bond acceptor) and the lactam N-H group (a hydrogen bond donor). This multiplicity of interaction points allows for a polypharmacological approach to drug design, where a single molecule can engage with a target through a network of synergistic non-covalent interactions.

Synthesis of 4-Iodo-7-Azaindole Lactam: A Proposed Synthetic Pathway

While the direct synthesis of 4-iodo-7-azaindole lactam is not yet reported in the literature, a plausible synthetic route can be devised based on established methods for the functionalization of the 7-azaindole core. The following protocol is a proposed, multi-step synthesis that leverages known transformations.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-Chloro-7-azaindole

This well-established starting material can be synthesized from 7-azaindole through various reported procedures.

Step 2: Iodination of 4-Chloro-7-azaindole to Yield 4-Iodo-7-azaindole

This step utilizes a Finkelstein-type reaction to exchange the chloro substituent for an iodo group.

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile, add sodium iodide (2.0 eq).

  • Slowly add acetyl chloride (2.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 days.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To the residue, add a 10% aqueous solution of potassium carbonate and extract the product with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-pyrrolo[2,3-b]pyridine.[9]

Step 3: Oxidation of the Pyrrole Ring to the Lactam

This transformation can be achieved using a variety of oxidizing agents. A common method involves the use of dimethyldioxirane (DMDO) or other peroxy acids.

  • Dissolve 4-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetone or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dimethyldioxirane (DMDO) in acetone (1.5-2.0 eq) dropwise to the cooled solution.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield 4-iodo-7-azaindole lactam.

Characterization of Halogen Bonding: A Multi-faceted Approach

A comprehensive understanding of the halogen bonding potential of 4-iodo-7-azaindole lactam requires a combination of experimental and computational techniques.

X-ray Crystallography: The Definitive View of Solid-State Interactions

Single-crystal X-ray diffraction provides unambiguous evidence of halogen bonds and their precise geometries in the solid state.

  • Co-crystallization:

    • Dissolve 4-iodo-7-azaindole lactam and a suitable halogen bond acceptor (e.g., pyridine, 1,4-dioxane, or a biologically relevant molecule) in a suitable solvent system.

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of the co-crystal.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the diffraction data to obtain the final atomic coordinates and anisotropic displacement parameters.

  • Geometric Analysis of Halogen Bonds:

    • Measure the distance between the iodine atom and the acceptor atom (dI•••A). A distance shorter than the sum of the van der Waals radii of iodine and the acceptor atom is a strong indicator of a halogen bond.

    • Determine the C-I•••A angle (θ). A value close to 180° is characteristic of a strong, directional halogen bond.[6]

NMR Titration: Quantifying Halogen Bond Strength in Solution

NMR titration is a powerful technique to quantify the strength of halogen bonds in solution by determining the association constant (Ka) of the complex formation between the halogen bond donor and acceptor.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-iodo-7-azaindole lactam (the halogen bond donor) of known concentration in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Prepare a stock solution of a halogen bond acceptor (e.g., triethylphosphine oxide (TEPO) for 31P NMR, or a nitrogen-containing heterocycle for 1H NMR) of known concentration in the same solvent.

  • NMR Sample Preparation:

    • Prepare a series of NMR tubes containing a constant concentration of the halogen bond donor.

    • Add increasing equivalents of the halogen bond acceptor to each NMR tube.

  • NMR Data Acquisition:

    • Acquire 1H or 31P NMR spectra for each sample on a high-resolution NMR spectrometer.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of a proton on the 4-iodo-7-azaindole lactam or the phosphorus atom of TEPO as a function of the acceptor concentration.

    • Fit the titration data to a suitable binding isotherm (e.g., a 1:1 binding model) to calculate the association constant (Ka).[10][11] A larger Ka value indicates a stronger halogen bond.

Computational Modeling: In Silico Insights into Halogen Bonding

Computational chemistry provides invaluable insights into the electronic nature of halogen bonds and can predict their strength and geometry.

  • Model Building:

    • Construct the 3D structure of 4-iodo-7-azaindole lactam and any relevant halogen-bonded complexes (e.g., with a water molecule or a model of a protein backbone, such as N-methylacetamide).

  • Geometry Optimization:

    • Perform geometry optimization of the structures using Density Functional Theory (DFT). The M06-2X functional with a triple-zeta basis set, such as cc-pVTZ, is recommended for accurately describing non-covalent interactions, including halogen bonds.[12]

  • Interaction Energy Calculation:

    • Calculate the interaction energy (ΔE) of the halogen-bonded complex, corrected for basis set superposition error (BSSE) using the counterpoise method. A more negative interaction energy indicates a stronger halogen bond.

  • Molecular Electrostatic Potential (MEP) Surface Analysis:

    • Calculate and visualize the MEP surface of 4-iodo-7-azaindole lactam. This will reveal the location and magnitude of the positive σ-hole on the iodine atom, providing a visual representation of its halogen bonding propensity.[3]

Data Presentation and Visualization

For clarity and ease of comparison, all quantitative data should be summarized in a structured format.

Table 1: Summary of Halogen Bond Geometries from X-ray Crystallography
Halogen Bond Acceptord(I•••A) (Å)Sum of vdW Radii (Å)Δd (Å)∠C-I•••A (°)
Example: Pyridine N3.103.53-0.43175.2
...............
Table 2: Association Constants from NMR Titration
Halogen Bond AcceptorAssociation Constant (Ka) (M⁻¹)
Example: TEPO55.3
......
Table 3: Computed Halogen Bond Interaction Energies
Halogen Bond AcceptorInteraction Energy (ΔE) (kcal/mol)
Example: N-methylacetamide-4.8
......

Visualizing the Concepts: Diagrams and Workflows

Visual representations are crucial for understanding the complex relationships in molecular interactions and experimental design.

HalogenBondingConcept cluster_donor Halogen Bond Donor (4-Iodo-7-Azaindole Lactam) cluster_acceptor Halogen Bond Acceptor (e.g., Carbonyl Oxygen) Iodo Iodine Atom SigmaHole σ-hole (Positive Electrostatic Potential) Iodo->SigmaHole C-I bond axis LonePair Lone Pair Electrons SigmaHole->LonePair Halogen Bond (Electrostatic Attraction) Acceptor Electron-rich Atom (O, N, S) Acceptor->LonePair

Caption: The σ-hole concept in halogen bonding.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization of Halogen Bonding cluster_application Application in Drug Design Start 7-Azaindole Step1 Halogenation Start->Step1 Step2 Iodination Step1->Step2 Step3 Oxidation Step2->Step3 Product 4-Iodo-7-Azaindole Lactam Step3->Product Xray X-ray Crystallography (Solid State Geometry) Product->Xray NMR NMR Titration (Solution Strength - Ka) Product->NMR Comp Computational Modeling (Interaction Energy - ΔE, MEP) Product->Comp Design Rational Drug Design (Lead Optimization) Xray->Design NMR->Design Comp->Design

Caption: Experimental workflow for halogen bond analysis.

Conclusion: A Call to Exploration

The 4-iodo-7-azaindole lactam scaffold represents a compelling, albeit currently theoretical, platform for the exploration of halogen bonding in drug discovery. Its unique architecture, combining a potent halogen bond donor with a strategically positioned intramolecular acceptor, offers a rich field for investigation. This guide has provided a comprehensive framework for the synthesis, characterization, and computational analysis of this promising molecule. By following these self-validating protocols, researchers can systematically evaluate its potential and leverage the power of halogen bonding to design next-generation therapeutics with enhanced affinity, selectivity, and pharmacokinetic properties. The insights gained from such studies will undoubtedly contribute to the growing appreciation of halogen bonding as a cornerstone of modern medicinal chemistry.

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Methodological & Application

Synthesis Protocol for 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: An Essential Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-iodo-7-azaindolin-2-one Scaffold

The 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, commonly known as 7-azaindolin-2-one, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to the oxindole core, combined with the presence of a pyridine nitrogen, imparts unique physicochemical properties that are highly sought after in drug design. This heterocyclic system is a cornerstone in the development of a multitude of therapeutic agents, particularly kinase inhibitors targeting signaling pathways implicated in oncology and neurodegenerative disorders.[1][2][3]

The introduction of an iodine atom at the 4-position of the 7-azaindolin-2-one ring system yields 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a highly versatile intermediate. The carbon-iodine bond serves as a synthetic handle for the facile introduction of diverse functionalities through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core scaffold, a critical step in the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the preparation of the 7-azaindolin-2-one core, followed by a regioselective iodination.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two primary stages: first, the synthesis of the 7-azaindolin-2-one core, followed by its regioselective iodination.

Synthetic_Workflow Overall Synthetic Workflow Start Commercially Available Starting Materials Step1 Step 1: Synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Start->Step1 Step2 Step 2: Regioselective Iodination Step1->Step2 Product This compound Step2->Product

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one)

The synthesis of the 7-azaindolin-2-one core can be achieved through various reported methods. Here, we adapt a procedure involving the condensation of a substituted pyridine with an appropriate C2-building block, followed by cyclization.[4]

Reaction Mechanism: A Plausible Pathway

The formation of the 7-azaindolin-2-one ring system likely proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration.

Reaction_Mechanism_Step1 Plausible Mechanism for 7-Azaindolin-2-one Formation Reactants Substituted Pyridine + C2 Synthon Intermediate1 Aldol Condensation Product Reactants->Intermediate1 Base Catalysis Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Intermediate2->Product Dehydration

Caption: Proposed reaction mechanism for the synthesis of the 7-azaindolin-2-one core.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-amino-3-picoline98%Commercially Available
Diethyl oxalate99%Commercially Available
Sodium ethoxide96%Commercially Available
Ethanol, absoluteACS GradeCommercially Available
Hydrochloric acid37%Commercially Available
Diethyl etherAnhydrousCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-3-picoline (10.8 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition of Reagents: To this solution, add diethyl oxalate (14.6 g, 100 mmol) followed by the slow addition of a 21% solution of sodium ethoxide in ethanol (32.4 g, 100 mmol) at room temperature. The slow addition is crucial to control the initial exotherm.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it with cold diethyl ether. The crude product can be further purified by recrystallization from ethanol to yield pure 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Expected Yield: 65-75% Appearance: Off-white to pale yellow solid.

Part 2: Regioselective Iodination at the 4-Position

The introduction of iodine at the C4 position of the 7-azaindolin-2-one scaffold is the key step. While electrophilic substitution on the 7-azaindole ring typically favors the C3 position, directing the iodination to C4 can be achieved under specific conditions.[5][6] The choice of iodinating agent and reaction conditions is critical for achieving the desired regioselectivity. Here, we propose a method using N-iodosuccinimide (NIS) in the presence of a strong acid catalyst, which can influence the electronic distribution of the ring and favor substitution at the 4-position.

Rationale for Regioselectivity

The protonation of the pyridine nitrogen under strongly acidic conditions is expected to deactivate the pyridine ring towards electrophilic attack. This, in conjunction with the electronic nature of the lactam moiety, is hypothesized to direct the incoming electrophile (I+) to the 4-position of the pyrrolo-pyridinone system.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
1H,2H,3H-pyrrolo[2,3-b]pyridin-2-oneAs synthesized in Part 1-
N-Iodosuccinimide (NIS)98%Commercially Available
Trifluoroacetic acid (TFA)99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium thiosulfateACS GradeCommercially Available
Sodium bicarbonateACS GradeCommercially Available
BrineSaturated aqueous solution-
Anhydrous sodium sulfateACS GradeCommercially Available

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.34 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (1.14 g, 10 mmol). Stir the mixture for 15 minutes. In a separate flask, dissolve N-iodosuccinimide (2.25 g, 10 mmol) in anhydrous dichloromethane (20 mL) and add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12 hours. Monitor the reaction by TLC (Ethyl acetate/Hexanes 1:1).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL). Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Expected Yield: 50-60% Appearance: Light brown solid.

Characterization Data

CompoundMolecular FormulaMolecular WeightCAS Number
This compoundC₇H₅IN₂O260.03 g/mol 1190321-89-1

(Note: Full characterization would require ¹H NMR, ¹³C NMR, and Mass Spectrometry, which should be performed to confirm the structure and purity of the final product.)

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Iodosuccinimide is a corrosive and light-sensitive solid. Handle with care and store in a dark, dry place.

  • Trifluoroacetic acid is a strong, corrosive acid. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The protocol outlined in this application note provides a comprehensive and rational approach to the synthesis of this compound. By following this two-step procedure, researchers in drug discovery and medicinal chemistry can access this valuable intermediate for the development of novel therapeutic agents. The key to the successful synthesis lies in the careful control of reaction conditions, particularly during the regioselective iodination step.

References

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Application of 4-iodo-pyrrolo[2,3-b]pyridin-2-one in Kinase Inhibitor Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 7-Azaindole in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to effectively compete for the ATP-binding site of a wide array of kinases.[2][3] This bioisosteric relationship has been exploited to develop numerous potent and selective kinase inhibitors, some of which have advanced into clinical trials and onto the market.[4][5]

The versatility of the 7-azaindole core is significantly enhanced by the introduction of functional groups that allow for further chemical modification. The 4-iodo-pyrrolo[2,3-b]pyridin-2-one scaffold is a particularly valuable starting material in this regard. The iodine atom at the C4-position serves as a versatile synthetic handle for introducing a wide range of substituents via well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][6] The 2-oxo group provides an additional point for hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity and selectivity.

This technical guide provides a comprehensive overview of the application of 4-iodo-pyrrolo[2,3-b]pyridin-2-one in the development of kinase inhibitors. We will detail a proposed synthetic route to this key intermediate, showcase its application in the synthesis of potent kinase inhibitors, provide detailed protocols for their biological evaluation, and discuss the structure-activity relationships (SAR) that govern their potency and selectivity.

I. Synthesis of the Key Intermediate: 4-iodo-pyrrolo[2,3-b]pyridin-2-one

The synthesis of 4-iodo-pyrrolo[2,3-b]pyridin-2-one can be envisioned as a two-step process starting from the commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole). The first step involves a halogen exchange reaction to introduce the iodine at the C4-position, followed by an oxidation step to introduce the 2-oxo functionality.

Protocol 1: Synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established procedures for the iodination of 7-azaindole derivatives.[7]

Materials:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine

  • Sodium iodide (NaI)

  • Acetyl chloride

  • Acetonitrile (anhydrous)

  • 10% Potassium carbonate (K₂CO₃) aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium bisulfite aqueous solution

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • To a stirred mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine and sodium iodide in anhydrous acetonitrile, slowly add acetyl chloride.

  • Heat the reaction mixture at 80 °C for 4 days.

  • Remove the solvent under reduced pressure.

  • To the residue, add 10% aqueous K₂CO₃ solution and extract with dichloromethane.

  • Combine the organic layers and wash sequentially with 10% aqueous sodium bisulfite and saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in THF and add 1 M NaOH.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the THF under reduced pressure, dilute with water, and extract with dichloromethane.

  • Wash the organic layer with saturated brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 4-iodo-1H-pyrrolo[2,3-b]pyridine.

Proposed Protocol 2: Synthesis of 4-iodo-pyrrolo[2,3-b]pyridin-2-one

The introduction of the 2-oxo group can be achieved through oxidation of the corresponding 7-azaindole. This proposed method is based on established N-oxidation and rearrangement strategies or direct oxidation methods.[8][9]

Materials:

  • 4-iodo-1H-pyrrolo[2,3-b]pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂) or similar solvent

  • Acetic anhydride (for rearrangement if proceeding via N-oxide)

Procedure (Direct Oxidation Approach):

  • Dissolve 4-iodo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C.

  • Add m-CPBA portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain 4-iodo-pyrrolo[2,3-b]pyridin-2-one.

II. Synthesis of Kinase Inhibitors via Cross-Coupling Reactions

The C4-iodo group of 4-iodo-pyrrolo[2,3-b]pyridin-2-one is a versatile handle for introducing aryl and heteroaryl substituents through Suzuki-Miyaura coupling or amino groups via Buchwald-Hartwig amination. These reactions are fundamental in building a library of diverse kinase inhibitors.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the 4-iodo-pyrrolo[2,3-b]pyridin-2-one core.[4]

Materials:

  • 4-iodo-pyrrolo[2,3-b]pyridin-2-one

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/water mixture

  • Ethyl acetate (EtOAc)

Procedure:

  • In a reaction vial, combine 4-iodo-pyrrolo[2,3-b]pyridin-2-one, the arylboronic acid, Pd₂(dba)₃, and K₂CO₃.

  • De-gas the mixture by purging with an inert gas (e.g., nitrogen or argon).

  • Add a de-gassed 1:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture at 100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • Partition the residue between EtOAc and water.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by silica gel column chromatography.

G start 4-iodo-pyrrolo[2,3-b]pyridin-2-one reagents Arylboronic Acid, Pd Catalyst, Base start->reagents Suzuki-Miyaura Coupling product 4-aryl-pyrrolo[2,3-b]pyridin-2-one (Kinase Inhibitor) reagents->product

Caption: Suzuki-Miyaura coupling workflow.

Protocol 4: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of the 4-iodo-pyrrolo[2,3-b]pyridin-2-one core.[4]

Materials:

  • 4-iodo-pyrrolo[2,3-b]pyridin-2-one

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃)

  • Toluene or 1,4-dioxane (anhydrous)

Procedure:

  • In an oven-dried reaction vial under an inert atmosphere, combine 4-iodo-pyrrolo[2,3-b]pyridin-2-one, the amine, Pd(OAc)₂, the phosphine ligand, and the base.

  • Add anhydrous toluene or 1,4-dioxane.

  • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the reaction is complete.

  • Cool the reaction, dilute with a suitable solvent (e.g., EtOAc), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

III. Biological Evaluation of Kinase Inhibitors

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase and their effect on cellular signaling pathways.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.

Protocol 5: ADP-Glo™ Kinase Assay

This protocol provides a general framework for determining the IC₅₀ value of a test compound against a target kinase.[6][10][11]

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the compound solution, the substrate solution, and the ATP solution.

  • Initiate the kinase reaction by adding the enzyme solution. Incubate for 1 hour at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent Addition Kinase Kinase Stop_Reaction Stop Reaction & Deplete ATP Kinase->Stop_Reaction Substrate Substrate Substrate->Stop_Reaction ATP ATP ATP->Stop_Reaction Inhibitor Inhibitor Inhibitor->Stop_Reaction Convert_ADP Convert ADP to ATP Stop_Reaction->Convert_ADP Luminescence Generate Luminescence Convert_ADP->Luminescence Read_Signal Read Luminescence Luminescence->Read_Signal G Cytokine Cytokine Receptor Extracellular Transmembrane Intracellular Cytokine->Receptor:f0 JAK JAK Receptor:f2->JAK STAT STAT Receptor:f2->STAT P JAK->Receptor:f2 P pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Inhibitor 4-aryl-pyrrolo[2,3-b]pyridin-2-one Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival in response to growth factors. [12][13]

G RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription P Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of the MAPK/ERK pathway.

VI. Conclusion

The 4-iodo-pyrrolo[2,3-b]pyridin-2-one scaffold is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of the iodine atom at the C4-position allows for extensive structure-activity relationship exploration through robust and reliable cross-coupling methodologies. The protocols and data presented in this guide provide a framework for the rational design, synthesis, and biological evaluation of potent and selective kinase inhibitors based on this privileged heterocyclic core. The continued exploration of this chemical space holds significant promise for the development of next-generation targeted therapies for a range of human diseases.

References

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  • Oxford Academic. (2025). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

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  • ACS Publications. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. [Link]

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Application Note & Protocols: The Strategic Use of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying high-quality lead compounds. The success of an FBDD campaign is critically dependent on the design and composition of the fragment library. This guide introduces 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (also known as 4-iodo-7-azaindolin-2-one), a meticulously designed fragment that leverages a biologically relevant scaffold with the unique chemical properties of iodine. We provide a comprehensive overview of its strategic advantages, detailed protocols for its application in primary biophysical screens, and the scientific rationale behind its use, empowering researchers to effectively integrate this potent fragment into their discovery workflows.

Introduction: The Fragment-Based Approach and the Power of Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) operates on the principle that small, low-complexity molecules ("fragments") can be identified that bind with low affinity but high ligand efficiency to a biological target.[1] These initial hits serve as starting points for rational, structure-guided evolution into high-affinity lead compounds.[1][2] Unlike High-Throughput Screening (HTS), which screens large libraries of complex molecules, FBDD explores chemical space more efficiently with smaller, more focused libraries.[1]

The core of our fragment, the 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one or 7-azaindolin-2-one scaffold, is a derivative of 7-azaindole, a "privileged structure" in medicinal chemistry.[3][4] This scaffold is a bioisostere of purine bases and is found in numerous kinase inhibitors and other biologically active compounds, making it an excellent starting point for exploring interactions with a wide range of protein targets.[3][4][5]

The Strategic Advantage of Iodine: Harnessing Halogen Bonding and Phasing Power

The inclusion of an iodine atom at the 4-position is a deliberate design choice that imparts significant advantages during a screening campaign. Halogenated fragments, particularly those containing bromine or iodine, are increasingly utilized in specialized "Halogen-Enriched Fragment Libraries" (HEFLibs).[6][7][8]

Key Advantages:

  • Halogen Bonding (XB): The iodine atom possesses an electropositive region known as a "σ-hole" which can form a highly directional, non-covalent interaction with an electron-rich atom (e.g., a backbone carbonyl oxygen or a serine/threonine hydroxyl group) on the target protein.[8][9] This interaction can provide a specific and strong anchoring point that might not be accessible through conventional hydrogen bonding, unlocking unique binding modes.[9]

  • X-ray Crystallography Enhancement: Iodine is a heavy atom with significant anomalous scattering properties. If a fragment hit is subjected to X-ray crystallography for structural determination, the iodine atom acts as a powerful phasing tool, simplifying the process of solving the crystal structure and providing unambiguous confirmation of the fragment's position and orientation in the binding pocket.[9]

  • Vector for Growth: The C-I bond provides a well-defined vector and a versatile chemical handle (e.g., for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions) for subsequent fragment evolution, allowing medicinal chemists to rapidly synthesize analogues and grow the fragment into a more potent lead.[10][11]

Caption: Halogen bond between the fragment's iodine and a protein's carbonyl oxygen.

Physicochemical Properties of the Fragment

This compound is designed to comply with the widely accepted "Rule of Three" for fragments, ensuring favorable properties for screening.[12]

PropertyValue"Rule of Three" GuidelineRationale
Molecular Formula C₇H₅IN₂O--
Molecular Weight 260.03 g/mol < 300 DaEnsures fragment-like size, though heavy halogens can increase MW.[7]
cLogP (estimated) ~1.5≤ 3Balances solubility with sufficient lipophilicity for binding.
Hydrogen Bond Donors 2≤ 3Prevents excessive polarity and promotes promiscuity.
Hydrogen Bond Acceptors 2≤ 3Controls solubility and interaction potential.
Rotatable Bonds 0≤ 3Low conformational complexity increases the probability of productive binding.

Experimental Protocols: Integrating the Fragment into Screening Cascades

This fragment is ideally suited for primary screening using sensitive biophysical techniques capable of detecting weak interactions.[13][14] We present two common workflows: Differential Scanning Fluorimetry (DSF) for initial high-throughput screening and Surface Plasmon Resonance (SPR) for hit validation and characterization.

Workflow Overview

FBDD_Workflow cluster_primary Primary Screen cluster_validation Hit Validation & Orthogonal Screen cluster_structure Structural Biology cluster_chem Medicinal Chemistry DSF DSF / TSA Screen (High-Throughput) SPR SPR Assay (Affinity & Kinetics) DSF->SPR Initial Hits Xray X-ray Crystallography (Binding Mode) SPR->Xray Validated Hits NMR NMR Screen (e.g., STD, WaterLOGSY) NMR->Xray Evolve Fragment Evolution (Growing / Linking) Xray->Evolve Structural Data Evolve->SPR New Analogs

Sources

The Strategic Utility of 4-Iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: A Versatile Scaffold for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Heterocyclic Scaffolds in Targeted Protein Degradation

The field of targeted protein degradation (TPD) has ushered in a new paradigm in therapeutics, moving beyond simple inhibition to the complete removal of disease-causing proteins. This is primarily achieved through the design of proteolysis-targeting chimeras (PROTACs) and molecular glues. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, or POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome. The success of this strategy hinges on the modularity of PROTAC design, which consists of a POI ligand, an E3 ligase ligand, and a connecting linker. The careful selection of each component is critical for achieving potent and selective degradation.

Heterocyclic chemistry provides a rich toolbox for the construction of these complex molecules. Among the privileged scaffolds in medicinal chemistry, the 7-azaindole framework has garnered significant attention. Its bioisosteric relationship to indole allows it to act as an effective hinge-binder for many protein kinases, making it an ideal starting point for developing POI ligands. This application note delves into the practical applications of a specific, functionalized derivative: 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (also known as 4-iodo-7-azaindolin-2-one). We will explore its strategic importance as a versatile building block in the synthesis of novel protein degraders, providing detailed protocols for its incorporation and characterization.

The Strategic Advantage of the 4-Iodo-7-Azaindolin-2-one Scaffold

The 4-iodo-7-azaindolin-2-one core is a particularly valuable building block for several key reasons:

  • Inherent Biological Activity: The 7-azaindolin-2-one scaffold itself is not merely a structural element but possesses intrinsic biological activity. It has been identified as a potent inhibitor of kinases such as Glycogen Synthase Kinase 3β (GSK3β)[1][2][3]. This pre-validated affinity means the scaffold can serve directly as a "warhead" for a range of kinase targets, which are a major class of oncoproteins.

  • A Vector for Linker Attachment: The iodine atom at the C4 position is a key synthetic handle. Its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, provides a reliable and versatile site for the attachment of linkers. This allows for the systematic exploration of linker length, composition, and attachment geometry, which are all critical parameters for optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

  • Favorable Physicochemical Properties: The azaindole core generally imparts favorable physicochemical properties, including aqueous solubility and metabolic stability, which can be fine-tuned through further chemical modification[4]. These are crucial considerations for developing drug-like molecules with good pharmacokinetic profiles.

The combination of a biologically active core with a synthetically tractable handle makes 4-iodo-7-azaindolin-2-one a highly efficient starting point for building libraries of PROTACs against kinase targets.

Workflow for Developing a 7-Azaindolin-2-one-Based PROTAC

The development of a novel PROTAC from this building block follows a logical, multi-step process. This workflow ensures that each component of the final degrader is optimized and that the final molecule is thoroughly characterized.

PROTAC_Development_Workflow cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase Start Start with 4-Iodo-7-Azaindolin-2-one Coupling Cross-Coupling Reaction (Suzuki or Sonogashira) with Linker Start->Coupling POI_Ligand POI-Warhead-Linker Intermediate Coupling->POI_Ligand Final_Coupling Couple to E3 Ligase Ligand POI_Ligand->Final_Coupling PROTAC Final PROTAC Molecule Final_Coupling->PROTAC Biochem Biochemical Assays (Binding, Ternary Complex) PROTAC->Biochem Cellular Cell-Based Assays (Degradation, Viability) Biochem->Cellular Downstream Downstream Analysis (Western Blot, Proteomics) Cellular->Downstream Optimization SAR & Optimization Downstream->Optimization Optimization->Coupling Iterate

Caption: A generalized workflow for the development of a PROTAC using the 4-iodo-7-azaindolin-2-one building block.

Part 1: Synthesis Protocols

The core of utilizing 4-iodo-7-azaindolin-2-one lies in its functionalization via cross-coupling reactions. Below are detailed, representative protocols for Suzuki and Sonogashira couplings, adapted from established methods for similar iodo-heterocycles[5][6][7].

Protocol 1: Suzuki-Miyaura Cross-Coupling for Linker Attachment

This protocol is ideal for attaching aryl or heteroaryl linkers that terminate in a boronic acid or ester. This is a common strategy for introducing linkers with appended functional groups for subsequent conjugation to an E3 ligase ligand.

Objective: To couple a linker containing a boronic acid (or pinacol ester) to the C4 position of 4-iodo-7-azaindolin-2-one.

Materials:

  • This compound (1.0 equiv)

  • Linker-boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling. Note: Actual chemical structure images would be used in a real application note.

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealable reaction tube, add 4-iodo-7-azaindolin-2-one (1.0 equiv), the linker-boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to create an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe. Under a positive pressure of inert gas, add the palladium catalyst.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Causality and Insights: The choice of palladium catalyst and ligand is crucial. For sterically hindered coupling partners, more sophisticated ligands like SPhos or XPhos may be required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base is essential for the transmetalation step, activating the boronic acid species.

Protocol 2: Sonogashira Cross-Coupling for Alkynyl Linker Attachment

This protocol is used to install a terminal alkyne, which is a highly versatile functional group for subsequent "click chemistry" reactions (e.g., CuAAC with an azide-functionalized E3 ligase ligand).

Objective: To couple a terminal alkyne linker to the C4 position of 4-iodo-7-azaindolin-2-one.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne linker (1.2-1.5 equiv)

  • Palladium catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) co-catalyst: CuI (4-10 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Solvent: Anhydrous, degassed THF or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodo-7-azaindolin-2-one (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the amine base. Stir for 5-10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne linker dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality and Insights: The Sonogashira reaction relies on a dual catalytic cycle. The palladium cycle activates the aryl iodide, while the copper cycle activates the terminal alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. It is critical to maintain an oxygen-free environment to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Parameter Suzuki Coupling Sonogashira Coupling Rationale/Considerations
Coupling Partner Boronic acid/esterTerminal alkyneDetermines the type of C-C bond formed (sp²-sp² vs. sp²-sp).
Catalyst System Pd(0) or Pd(II) precatalystPd(0)/Cu(I)Sonogashira requires a Cu(I) co-catalyst for alkyne activation.
Base Inorganic (K₂CO₃, Cs₂CO₃)Organic Amine (TEA, DIPEA)The base choice is critical for the specific catalytic cycle.
Typical Temp. 80-110 °CRT - 60 °CSonogashira couplings are often milder.
Linker Utility Rigid aryl/heteroaryl linkersLinear alkynyl linkers, click chemistry handleThe alkyne provides a versatile handle for subsequent ligation.

Part 2: Characterization and Validation Protocols

Once a PROTAC has been synthesized, its biological activity must be rigorously validated. This involves a cascade of biochemical and cell-based assays to confirm target engagement, ternary complex formation, and ultimately, target degradation.

The Ubiquitin-Proteasome Degradation Pathway

The ultimate goal of a PROTAC is to hijack the cell's natural protein disposal system. Understanding this pathway is key to designing effective characterization assays.

Ubiquitin_Proteasome_Pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (e.g., Kinase) Ternary POI-PROTAC-E3 Complex POI->Ternary E3 E3 Ligase (e.g., VHL, CRBN) E3->Ternary PROTAC PROTAC Molecule (7-Azaindolin-2-one based) PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation Proteolysis

Caption: The PROTAC-induced ubiquitin-proteasome degradation pathway.

Protocol 3: In Vitro Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful method to quantify the formation of the ternary POI-PROTAC-E3 complex in a biochemical setting.

Objective: To measure the ability of the synthesized PROTAC to induce a proximity between the POI and the E3 ligase.

Principle: The POI and E3 ligase are labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., FITC or GFP), respectively. When the PROTAC brings them together, the donor excites the acceptor, producing a FRET signal that is proportional to the amount of ternary complex formed.

Procedure:

  • Reagent Preparation: Prepare a buffer solution (e.g., HEPES-based buffer with 0.01% BSA). Prepare serial dilutions of the PROTAC molecule.

  • Assay Plate Setup: In a 384-well plate, add the labeled POI and labeled E3 ligase to each well at optimized concentrations.

  • Compound Addition: Add the serially diluted PROTAC to the wells. Include controls with no PROTAC and a non-binding control compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC₅₀).

Protocol 4: Cell-Based Target Degradation Assay (Western Blot or In-Cell Western)

This is the definitive assay to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.

Objective: To quantify the reduction in cellular POI levels after treatment with the PROTAC.

Procedure:

  • Cell Culture and Seeding: Culture a relevant cell line (e.g., one that endogenously expresses the kinase target) and seed cells into a multi-well plate (e.g., 6-well or 12-well).

  • Compound Treatment: The next day, treat the cells with a dose-response curve of the PROTAC. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a set time course (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against PROTAC concentration to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Self-Validation: To confirm that degradation is proteasome-dependent, a crucial control experiment involves co-treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). A rescue of POI levels in the presence of the proteasome inhibitor validates the intended mechanism of action.

Assay Parameter Measured Key Output Purpose
TR-FRET Ternary Complex FormationTC₅₀Confirms biochemical mechanism of proximity induction.
Western Blot Cellular Protein LevelsDC₅₀, DₘₐₓQuantifies degradation potency and efficacy in cells.
Cell Viability (e.g., MTT/CellTiter-Glo) Cellular Proliferation/HealthGI₅₀ / IC₅₀Assesses downstream functional effect and cytotoxicity.
Global Proteomics (MS-based) Changes in ProteomeSelectivity ProfileDetermines the selectivity of the degrader across the entire proteome.

Conclusion and Future Outlook

This compound represents a highly valuable and strategic building block for the discovery of novel protein degraders. Its utility stems from the convergence of a biologically relevant 7-azaindolin-2-one core, which can act as a warhead for important kinase targets, and a synthetically versatile C4-iodo handle for linker installation. The protocols outlined in this note provide a robust framework for the synthesis and characterization of PROTACs derived from this scaffold. By leveraging palladium-catalyzed cross-coupling reactions and a systematic cascade of validation assays, researchers can efficiently generate and optimize potent and selective protein degraders, accelerating the development of new therapeutics for a wide range of diseases.

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  • Gerasimova, A. Y., et al. (2024). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. ResearchGate. [Link]

  • Khan, I., et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 29(11), 2636. [Link]

  • Xiang, C., et al. (2025). Protac synthesized on the basis of azaflavonoid derivatives possesses favorable anti-hepatocellular carcinoma activity. Bioorganic chemistry, 163, 108687. [Link]

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Application Notes and Protocols for Cell-Based Assays Using Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine nitrogen and a pyrrole NH group, allows it to form critical bidentate hydrogen bonds with the hinge region of kinase ATP-binding sites[1]. This makes it an excellent starting point for the development of potent and selective kinase inhibitors[1][2][3][4]. Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies[5][6][7].

This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays designed to characterize the biological activity of novel pyrrolo[2,3-b]pyridine derivatives. We will delve into the rationale behind assay selection, provide step-by-step methodologies, and offer insights into data interpretation, empowering researchers to confidently assess the therapeutic potential of their compounds.

Guiding Principle: From Target Engagement to Cellular Phenotype

A logical and robust assessment of a novel compound's efficacy follows a clear trajectory: confirming it hits its intended target within the cell, and then demonstrating that this engagement leads to a desired biological outcome. Our experimental workflow is designed around this principle.

G cluster_0 Phase 1: Target Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Phenotypic Response CETSA Cellular Thermal Shift Assay (CETSA) Confirms direct binding to the target protein in intact cells. WesternBlot Western Blotting Measures inhibition of downstream signaling pathways. CETSA->WesternBlot Informs on target engagement MTT MTT Assay Assesses impact on cell viability and proliferation. WesternBlot->MTT Links signaling to cell fate Caspase Caspase-Glo® 3/7 Assay Quantifies induction of apoptosis. WesternBlot->Caspase Links signaling to apoptosis G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor TargetKinase Target Kinase (e.g., B-RAF, FGFR) Receptor->TargetKinase DownstreamSubstrate Downstream Substrate (e.g., MEK, ERK, AKT) TargetKinase->DownstreamSubstrate Phosphorylation TranscriptionFactor Transcription Factor DownstreamSubstrate->TranscriptionFactor CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellResponse Pyrrolo Pyrrolo[2,3-b]pyridine Derivative Pyrrolo->TargetKinase Inhibition

Figure 2: Inhibition of a kinase signaling pathway by a pyrrolo[2,3-b]pyridine derivative.

Protocol 2: Western Blot for Phosphorylated Proteins

Materials:

  • Cell line with an active signaling pathway involving the target kinase.

  • Pyrrolo[2,3-b]pyridine derivative.

  • Stimulant for the pathway if necessary (e.g., growth factor).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies (phospho-specific and total protein).

  • HRP-conjugated secondary antibodies.

  • PVDF or nitrocellulose membrane.

  • ECL detection reagent.

Methodology:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • If necessary, serum-starve cells to reduce basal signaling.

    • Pre-treat cells with various concentrations of the pyrrolo[2,3-b]pyridine derivative for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., EGF, FGF) for a short period (e.g., 15-30 minutes) to activate the pathway.[8] Include vehicle and unstimulated controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with buffer containing phosphatase and protease inhibitors.[9][10]

    • Quantify protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Note: BSA is preferred over milk for phospho-antibodies to reduce background.[11]

    • Incubate with a primary antibody specific to the phosphorylated form of the downstream substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

  • Stripping and Reprobing:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[8]

Data Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total protein signal, indicates specific inhibition of the target kinase by the pyrrolo[2,3-b]pyridine derivative.

Part 3: Quantifying Phenotypic Outcomes

Expertise & Experience: The ultimate goal of a therapeutic compound is to elicit a specific cellular response. For kinase inhibitors in oncology, this often involves reducing cell viability and inducing programmed cell death (apoptosis). The MTT and Caspase-Glo® 3/7 assays are robust, high-throughput methods to quantify these phenotypic changes.

Protocol 3: Cell Viability Assessment using MTT Assay

Trustworthiness: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.[13]

Materials:

  • Cancer cell line of interest.

  • 96-well clear, flat-bottom plates.

  • Pyrrolo[2,3-b]pyridine derivative.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the pyrrolo[2,3-b]pyridine derivative for 24, 48, or 72 hours. Include vehicle-only controls.

  • MTT Incubation:

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]

  • Absorbance Measurement:

    • Read the absorbance at 540-590 nm using a microplate reader.[15]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended Range
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentration 0.01 µM to 100 µM (log dilutions)
Incubation Time 24, 48, 72 hours
MTT Incubation 3 - 4 hours
Absorbance Wavelength 570 nm (reference ~630 nm)

Table 1: Recommended parameters for the MTT assay.

Protocol 4: Apoptosis Detection using Caspase-Glo® 3/7 Assay

Trustworthiness: Caspases are key proteases that execute the apoptotic program. Caspases-3 and -7 are effector caspases, and their activation is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent "add-mix-measure" assay that quantifies caspase-3/7 activity.[16][17] The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[18]

Materials:

  • Cancer cell line of interest.

  • 96-well white-walled plates (for luminescence).

  • Pyrrolo[2,3-b]pyridine derivative.

  • Caspase-Glo® 3/7 Reagent (Promega).

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and allow them to adhere.

    • Treat cells with a serial dilution of the pyrrolo[2,3-b]pyridine derivative for a predetermined time (e.g., 6, 12, or 24 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[19]

    • Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[18]

    • Mix the contents on a plate shaker for 30-60 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Interpretation: An increase in the luminescent signal in compound-treated cells compared to vehicle-treated cells indicates the induction of apoptosis via the activation of caspases-3 and -7. The data can be plotted as fold-change in luminescence over the vehicle control.

References

  • Vertex AI Search. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • BenchChem. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives.
  • National Center for Biotechnology Information. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF.
  • ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • BenchChem. (2025). Application Note: Western Blot Protocol for Detecting Pim1 Inhibition.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • Promega Corporation. (n.d.). Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • BenchChem. (n.d.). A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors.
  • ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.

Sources

Application Note & Protocols: Strategic Derivatization of the Pyrrolo[2,3-b]pyridin-2-one Scaffold for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyridin-2-one, or 7-azaoxindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its versatile biological activities, particularly in kinase inhibition. Its role as a bioisostere for the well-known oxindole core provides a strategic entry point for developing novel therapeutics with modulated properties.[1][2] This guide provides a comprehensive framework for the systematic derivatization of the 7-azaoxindole scaffold. We detail robust synthetic protocols for functionalizing key positions (N-1, C-3, C-5, and C-6), explain the strategic rationale behind these modifications, and present a clear workflow for generating and interpreting SAR data to guide drug discovery programs.

Introduction: The 7-Azaoxindole Scaffold in Drug Discovery

The 7-azaindole family, to which the 7-azaoxindole scaffold belongs, has garnered immense interest due to its prevalence in FDA-approved drugs and clinical candidates.[1][3] The introduction of a nitrogen atom into the indole's six-membered ring fundamentally alters the scaffold's electronic properties, hydrogen bonding capacity, and metabolic profile. This bioisosteric replacement of a C-H group with a nitrogen atom can lead to improved potency, selectivity, and pharmacokinetic properties.[4][5]

Specifically, the 7-azaoxindole core is a key pharmacophore in numerous kinase inhibitors, where the lactam moiety and the adjacent pyridine nitrogen can form critical hydrogen bond interactions with the hinge region of the kinase active site.[1] A systematic exploration of the chemical space around this scaffold is therefore a highly effective strategy for identifying novel and potent lead compounds. This document outlines the synthetic pathways and strategic considerations for building a diverse chemical library based on this core.

Strategic Overview of Derivatization

The derivatization strategy for the 7-azaoxindole scaffold is centered on modifying four key positions that have been shown to significantly influence biological activity. Each position offers a unique vector for probing different regions of a target's binding pocket.

  • N-1 Position: Substitution at the lactam nitrogen. Modifications here primarily influence solubility, cell permeability, and can introduce interactions with the solvent-exposed surface of the target protein.

  • C-3 Position: The methylene group of the lactam ring. This is a critical position for introducing substituents that can project deep into the active site or be used to generate spirocyclic systems, enhancing three-dimensionality.

  • C-5 and C-6 Positions: The pyridine ring. Functionalization at these sites allows for modulation of the core electronics and provides vectors for reaching adjacent sub-pockets within the binding site.

cluster_0 Pyrrolo[2,3-b]pyridin-2-one Scaffold cluster_1 Key Derivatization Points scaffold N1 N-1: Alkylation / Arylation (Solubility, Metabolism) scaffold->N1:w C3 C-3: Substitution / Spirocyclization (Potency, Selectivity) scaffold->C3:w C5 C-5: Cross-Coupling (Vector Growth, Electronics) scaffold->C5:w C6 C-6: Cross-Coupling (Vector Growth, H-Bonding) scaffold->C6:w

Figure 1: Key positions on the 7-azaoxindole scaffold for SAR-driven derivatization.

Synthesis of the Core Scaffold

A reliable synthesis of the core scaffold is the prerequisite for any derivatization campaign. While multiple routes exist, a common and effective method involves the preparation of a substituted 7-azaindole followed by oxidation. For SAR studies, it is often advantageous to begin with a halogenated scaffold to enable subsequent cross-coupling reactions.

Protocol 3.1: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

This protocol is adapted from established methodologies for the synthesis of oxindoles and related heterocycles.[6][7]

  • Rationale: Starting with the 6-chloro derivative provides a synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, which is a cornerstone of modern library synthesis.

  • Materials & Reagents:

    • 6-Chloro-3-formyl-1H-pyrrolo[2,3-b]pyridine

    • m-Chloroperoxybenzoic acid (m-CPBA, 77%)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Sodium sulfite (Na₂SO₃) solution (10%)

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • Suspend 6-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Add m-CPBA (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding 10% aqueous Na₂SO₃ solution to destroy excess peroxide.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

  • Expected Outcome: A white to off-white solid. Typical yields range from 50-70%.

  • Troubleshooting:

    • Incomplete Reaction: If starting material remains, add an additional portion of m-CPBA (0.3 eq) and stir for another 2 hours.

    • Over-oxidation/Side Products: Ensure the reaction temperature is kept low during the addition of m-CPBA. Over-oxidation can lead to undesired byproducts.

Derivatization Protocols

Protocol 4.1: N-1 Alkylation
  • Rationale: N-alkylation is a straightforward method to introduce a variety of groups that can enhance solubility (e.g., with polar groups) or improve metabolic stability (e.g., with cyclopropylmethyl groups).

  • Materials & Reagents:

    • 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Step-by-Step Procedure:

    • To a solution of the 6-chloro-7-azaoxindole (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

    • Add the desired alkyl halide (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours until completion (monitored by TLC/LC-MS).

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography.

Protocol 4.2: C-3 Knoevenagel Condensation
  • Rationale: The C-3 position is ideal for introducing diversity. A Knoevenagel condensation with an aldehyde introduces an exocyclic double bond, which can be retained or subsequently reduced to generate a chiral center. This position often interacts with solvent-exposed regions of the target.[8]

  • Materials & Reagents:

    • N-1 protected 6-chloro-7-azaoxindole

    • Aromatic or aliphatic aldehyde (1.1 eq)

    • Piperidine (catalytic amount, ~0.1 eq)

    • Ethanol or Toluene

  • Step-by-Step Procedure:

    • Dissolve the N-1 protected 7-azaoxindole (1.0 eq) and the aldehyde (1.1 eq) in ethanol.

    • Add piperidine (0.1 eq) to the solution.

    • Heat the mixture to reflux (approx. 80 °C) for 4-12 hours. A precipitate often forms as the product is generated.

    • Monitor the reaction by TLC/LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Protocol 4.3: C-6 Suzuki-Miyaura Cross-Coupling
  • Rationale: The Suzuki coupling is a highly robust and versatile reaction for creating C-C bonds, allowing the introduction of a vast array of aryl and heteroaryl moieties at the C-6 position. This is a powerful tool for extending the molecule into new binding regions.

  • Materials & Reagents:

    • N-1 protected 6-chloro-7-azaoxindole

    • Aryl or heteroaryl boronic acid or pinacol ester (1.5 eq)

    • Pd(PPh₃)₄ or similar Pd catalyst (e.g., PdCl₂(dppf)) (0.05 eq)

    • Sodium carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 eq)

    • 1,4-Dioxane or a Toluene/Ethanol/Water mixture

  • Step-by-Step Procedure:

    • In a microwave vial or Schlenk tube, combine the N-1 protected 6-chloro-7-azaoxindole (1.0 eq), the boronic acid (1.5 eq), and the palladium catalyst (0.05 eq).

    • Add the solvent (e.g., 1,4-dioxane) followed by the aqueous base solution.

    • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

    • Seal the vessel and heat to 90-120 °C for 1-4 hours (conventional heating) or 15-45 minutes (microwave irradiation).

    • Monitor progress by LC-MS. Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography.

Workflow for SAR Data Generation and Analysis

A successful SAR campaign requires a systematic feedback loop between chemical synthesis, biological testing, and data analysis.

SAR_Workflow Start Core Scaffold Synthesis (e.g., 6-Chloro-7-azaoxindole) Deriv Parallel Derivatization (Protocols 4.1, 4.2, 4.3) Start->Deriv Input Material Purify Purification & QC (HPLC, NMR, HRMS) Deriv->Purify Crude Products Screen Biological Screening (e.g., Kinase Assay) Purify->Screen Pure Compounds Data Data Collation & Analysis (SAR Table Generation) Screen->Data IC50 / Activity Data Design Next-Gen Compound Design (Hypothesis Driven) Data->Design Identify Trends End Lead Optimization Data->End Identify Leads Design->Deriv New Synthesis Targets

Figure 2: Iterative workflow for SAR studies using the 7-azaoxindole scaffold.

Data Presentation: Hypothetical SAR Table

To effectively analyze results, data should be organized in a clear, tabular format. This allows for rapid identification of trends and key structural features that drive activity.

Compound IDR¹ (N-1)R³ (C-3)R⁶ (C-6)Target IC₅₀ (nM)
LEAD-01 HHCl>10,000
LEAD-02 -CH₃HCl5,800
LEAD-03 -CH₂-cPrHCl4,500
LEAD-04 -CH₂-cPr=CH-(4-F-Ph)Cl950
LEAD-05 -CH₂-cPrHPhenyl1,200
LEAD-06 -CH₂-cPrH3-Pyridyl450
LEAD-07 -CH₂-cPr=CH-(4-F-Ph)3-Pyridyl25

Analysis of Hypothetical Data:

  • N-1 Substitution: Small alkyl groups like cyclopropylmethyl (cPr) at R¹ are tolerated and slightly improve activity over unsubstituted N-1 (LEAD-03 vs. LEAD-01).

  • C-3 Substitution: Introducing a 4-fluorobenzylidene group at R³ significantly boosts potency (LEAD-04 vs. LEAD-03), suggesting a favorable interaction in a hydrophobic pocket.

  • C-6 Substitution: Replacing the C-6 chlorine with a 3-pyridyl group is highly beneficial (LEAD-06 vs. LEAD-03), likely due to a new hydrogen bond interaction.

  • Synergy: Combining the optimal groups at all three positions (LEAD-07) results in a synergistic and dramatic increase in potency, highlighting a potent lead candidate for further optimization.

Conclusion

The pyrrolo[2,3-b]pyridin-2-one scaffold is a validated and highly tractable starting point for the development of novel therapeutics. By employing a systematic derivatization strategy using robust chemical protocols such as those detailed here, researchers can efficiently explore the structure-activity landscape. The iterative cycle of synthesis, biological evaluation, and data-driven design is critical for translating the potential of this privileged scaffold into optimized clinical candidates.

References

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link][9]

  • ResearchGate. (n.d.). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Retrieved from [Link][1]

  • Future Medicinal Chemistry. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry, 15(24). [Link][2]

  • El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(13), 115493. [Link][3]

  • Thakur, A., et al. (2021). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Polycyclic Aromatic Compounds. [Link][10]

  • Shaabani, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link][11]

  • Semantic Scholar. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link][12]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(42), 24531-24545. [Link][13]

  • Patil, A. D., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. [Link][14]

  • Pal, M., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(84), 12794-12815. [Link][15]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link][4]

  • Guéret, C., et al. (2004). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Tetrahedron, 60(12), 2871-2881. [Link][16]

  • Min-Liang, Y., et al. (2008). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picoline. Tetrahedron Letters, 49(3), 449-452. [Link][17]

  • Guéret, C., & Gribble, G. W. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 491-512. [Link][6]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link][5]

  • Duffy, J. P., & Jalalian, N. (2021). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.[Link][7]

  • RSC Publishing. (n.d.). Elegant Synthetic Routes to Indole Derivatives. Retrieved from [Link][8]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the synthesis of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Welcome to the technical support center for the synthesis of this compound (CAS 1190321-89-1), a key building block for various biologically active compounds.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The unique electronic properties of the 7-azaindole scaffold present distinct challenges, particularly concerning the regioselective introduction of an iodine atom onto the pyridine ring.

This document provides detailed, field-tested insights and protocols structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable strategy for synthesizing this compound?

The synthesis of this specific 4-iodo-7-azaindolin-2-one is not extensively documented in a single-step procedure. The most chemically sound and validated approach involves a multi-step pathway that functionalizes the 7-azaindole core prior to creating the 2-oxo functionality, or by iodinating a pre-existing 7-azaindolin-2-one. However, direct C4-iodination of the electron-deficient pyridine ring is challenging.

A highly effective and frequently cited strategy for obtaining the closely related 4-iodo-1H-pyrrolo[2,3-b]pyridine (4-iodo-7-azaindole) precursor involves a three-step sequence starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole)[3]:

  • N-Oxidation: Formation of the 7-azaindole-N-oxide to activate the pyridine ring.

  • Chlorination: Introduction of a chlorine atom at the C4 position.

  • Halogen Exchange (Finkelstein Reaction): Substitution of the 4-chloro group with iodine.

This 4-iodo-7-azaindole is the critical precursor. The subsequent conversion to the 2-oxo derivative, while less commonly documented, would likely involve selective oxidation of the C2 position of the pyrrole ring, a step that requires careful control to avoid over-oxidation.

Q2: I'm attempting a direct iodination of the 7-azaindole or 7-azaindolin-2-one scaffold, but the yields are low and I'm getting the wrong isomer. Why?

This is a common challenge stemming from the inherent electronic properties of the pyrrolo[2,3-b]pyridine system. The pyrrole ring is electron-rich, while the pyridine ring is electron-deficient. In an electrophilic aromatic substitution (SEAr) like iodination, the electrophile (e.g., I+) will preferentially attack the most electron-rich position.

  • For 7-Azaindole: The C3 position on the pyrrole ring is the most nucleophilic site. Direct iodination using reagents like N-iodosuccinimide (NIS) or I₂/KOH almost exclusively yields 3-iodo-7-azaindole.[4][5] Achieving C4 iodination requires circumventing this natural reactivity, as outlined in the multi-step strategy in Q1.

  • For 7-Azaindolin-2-one: The introduction of the carbonyl group at C2 further deactivates the entire ring system, making electrophilic substitution even more difficult. While the pyridine ring is the target, it remains less reactive than the pyrrole moiety in the parent azaindole.

Q3: What are the most common impurities to expect during the synthesis of the 4-iodo-7-azaindole precursor?

Throughout the multi-step synthesis from 7-azaindole, several impurities can arise[3]:

  • Unreacted Starting Material: Incomplete conversion at any of the three steps (N-oxidation, chlorination, or halogen exchange) is common.

  • Isomeric Byproducts: During the chlorination step, small amounts of other chloro-isomers can form if conditions are not carefully controlled.

  • Di-iodinated Species: While less common for the C4 position, aggressive iodinating conditions could potentially lead to multiple iodinations, especially if the pyrrole nitrogen is unprotected.[6]

  • Hydrolysis Products: The acetyl chloride used in the Finkelstein reaction is highly moisture-sensitive. Its hydrolysis can impede the reaction and introduce acidic impurities.

Q4: What are the best practices for purifying the final product and its key intermediates?

Purification protocols must be tailored to the specific step:

  • Intermediates (N-oxide, 4-chloro): Precipitation and filtration are often effective for isolating these intermediates. For instance, the N-oxide can be precipitated from solution, and the 4-chloro derivative can also be collected as a precipitate after neutralization.[3]

  • Final Product (4-iodo-7-azaindole): The crude product from the halogen exchange reaction typically requires further purification. The most effective methods are[3]:

    • Silica Gel Column Chromatography: This is essential for removing unreacted starting material and other impurities.

    • Recrystallization: Using a solvent like acetonitrile is reported to yield the pure 4-iodo-1H-pyrrolo[2,3-b]pyridine.[3]

Troubleshooting Guides

This section provides a systematic approach to resolving specific experimental failures.

Guide 1: Low or No Yield in Halogen Exchange from 4-Chloro-7-azaindole

The conversion of 4-chloro-1H-pyrrolo[2,3-b]pyridine to the 4-iodo derivative is a critical step. Low yields are a frequent issue.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete conversion; significant starting material remains. 1. Inactive Sodium Iodide (NaI): NaI is hygroscopic; absorbed water can quench the reaction. 2. Insufficient Acetyl Chloride: Acetyl chloride acts as an activator. Insufficient amounts will lead to a sluggish or incomplete reaction. 3. Low Reaction Temperature/Time: The reaction requires significant thermal energy to proceed effectively, often at reflux for extended periods (e.g., 4 days).[3]1. Dry the NaI: Dry the sodium iodide in a vacuum oven before use. Store it in a desiccator. 2. Use Fresh Acetyl Chloride: Use a fresh bottle of acetyl chloride or distill it before use. Add it slowly to the reaction mixture. 3. Optimize Conditions: Ensure the reaction is maintained at the specified temperature (e.g., 80 °C in acetonitrile) and monitor by TLC or LC-MS until the starting material is consumed.[3]
Formation of dark, tarry byproducts. 1. Reaction Temperature Too High: Excessive heat can cause decomposition of the sensitive azaindole ring system. 2. Presence of Oxygen: Air can lead to oxidative side reactions, especially over long reaction times at high temperatures.1. Maintain Strict Temperature Control: Use an oil bath and a temperature controller to avoid overheating. 2. Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidative degradation.
Difficult product isolation during workup. 1. Incomplete Hydrolysis of Intermediates: The workup involves quenching with an aqueous base (e.g., K₂CO₃ or NaOH) to hydrolyze intermediates and neutralize the mixture. Incomplete hydrolysis can complicate extraction.[3]1. Ensure Complete Hydrolysis: After the reaction, ensure the aqueous workup step is allowed to stir for a sufficient time (e.g., 2 hours) to ensure all intermediates are fully processed before extraction.[3]
Guide 2: Poor Regioselectivity or Low Yield in Direct Iodination Attempts

While not the recommended route for the 4-iodo isomer, some may attempt direct iodination. This guide addresses the expected poor outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Product is exclusively the 3-iodo isomer. Inherent Reactivity of the Azaindole Core: As an electrophilic aromatic substitution, iodination will occur at the most electron-rich site, which is C3.[4] This is a fundamental aspect of the scaffold's reactivity.Change the Synthetic Strategy: The C3 reactivity cannot be easily overcome. Adopt the multi-step synthesis involving N-oxidation and halogen exchange to force functionalization at C4.[3]
Low yield of any iodinated product. Deactivated Ring System: If starting with the 7-azaindolin-2-one, the carbonyl group deactivates the molecule, making it resistant to electrophilic attack.Use a Stronger Iodinating System: For deactivated arenes, standard NIS or I₂/base systems are often ineffective. Consider systems that generate a more potent electrophile, such as I₂ with an oxidizing agent (e.g., HIO₃, nitric acid) in a strong acid.[7] However, be aware that these harsh conditions may degrade the substrate.

Experimental Protocols & Data

Protocol: Synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine (Precursor)

This protocol is adapted from established literature procedures[3].

Step 1: N-Oxide Formation

  • Dissolve 1H-pyrrolo[2,3-b]pyridine in ethyl acetate and cool to 0°C.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in ethyl acetate dropwise.

  • Stir the mixture at room temperature for 3 hours.

  • Cool the mixture to 0°C to allow the product to crystallize.

  • Collect the crystals by filtration and wash with ethyl acetate.

  • Dissolve the crystals in water and basify with K₂CO₃ to pH 10 to precipitate the pure N-oxide.

Step 2: 4-Chloro-1H-pyrrolo[2,3-b]pyridine Synthesis

  • Dissolve the N-oxide from Step 1 in DMF.

  • Heat the solution to 50-70°C.

  • Slowly add a solution of methanesulfonyl chloride in DMF.

  • Stir at 75°C for 2 hours.

  • Pour the reaction mixture onto ice and neutralize with 10 N NaOH at 0°C.

  • Stir at room temperature for 1 hour to allow the product to precipitate.

  • Collect the precipitate by filtration and wash with water to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 3: 4-iodo-1H-pyrrolo[2,3-b]pyridine Synthesis

  • To a mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine and sodium iodide in acetonitrile, slowly add acetyl chloride.

  • Stir the reaction mixture at 80°C for 4 days.

  • Remove acetonitrile under reduced pressure.

  • Add 10% aqueous K₂CO₃ to the residue and extract with CH₂Cl₂.

  • Wash the combined organic layers with 10% sodium bisulfite and brine.

  • Dry over anhydrous sodium sulfate and concentrate to give the crude product.

  • Dissolve the crude product in THF and add 1 M NaOH. Stir for 2 hours.

  • Evaporate the solvent, dilute with water, and extract with CH₂Cl₂.

  • Purify the resulting solid by silica gel column chromatography and recrystallization from acetonitrile.

Table 1: Comparison of Common Iodinating Reagents for Azaindoles
Reagent SystemTypical SubstratePosition SelectivityReference
I₂ / KOH in DMF7-AzaindoleC3[4]
N-Iodosuccinimide (NIS)1-Phenyl-7-azaindoleC3[4][5]
Iodine Monochloride (ICl) / Celite®7-AzaindoleC3 (mono-iodo) or C2,C3 (di-iodo with excess ICl)[6]
I₂ / Oxidizing Agent (e.g., HIO₃, H₂SO₄)Deactivated ArenesVaries; for highly deactivated systems[7]

Visualized Workflows and Logic

Synthetic Pathway Diagram

The diagram below outlines the validated multi-step synthetic route to the 4-iodo-7-azaindole precursor.

G A 1H-pyrrolo[2,3-b]pyridine B 7-Azaindole-N-oxide A->B m-CPBA, Ethyl Acetate C 4-Chloro-1H-pyrrolo[2,3-b]pyridine B->C MsCl, DMF D 4-Iodo-1H-pyrrolo[2,3-b]pyridine C->D NaI, AcCl, Acetonitrile E This compound D->E Selective C2 Oxidation (Controlled Conditions) G Start Low Yield Observed CheckStep Which step failed? Start->CheckStep HalogenEx Halogen Exchange (Chloro -> Iodo) CheckStep->HalogenEx Step 3 Chlorination Chlorination CheckStep->Chlorination Step 2 N_Oxidation N-Oxidation CheckStep->N_Oxidation Step 1 CheckNaI Is NaI dry? Is AcCl fresh? HalogenEx->CheckNaI CheckTempControl Was temperature strictly controlled (75°C)? Chlorination->CheckTempControl DryReagents Solution: Dry NaI under vacuum. Use fresh/distilled AcCl. CheckNaI->DryReagents No CheckTimeTemp Is reaction time/temp sufficient (e.g., >72h, 80°C)? CheckNaI->CheckTimeTemp Yes OptimizeTimeTemp Solution: Increase reaction time and monitor closely by TLC/LC-MS. CheckTimeTemp->OptimizeTimeTemp No ControlTemp Solution: Use oil bath and controller to prevent overheating/decomposition. CheckTempControl->ControlTemp No

Caption: Decision tree for troubleshooting low yield.

References

  • Guillaumet, G., et al. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Available at: [Link]

  • Hamri, S., et al. (2012). A convenient iodination of indoles and derivatives. Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from: [Link]

  • ResearchGate. (n.d.). Direct iodination of the 1-arylated 7-azaindoles. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from: [Link]

  • Pipzine Chemicals. (n.d.). 3-Iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from: [Link]

  • Aarhus, et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • PubMed. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters. Available at: [Link]

  • Cusabio. (n.d.). 4-Iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from: [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from: [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • ChemBK. (n.d.). 4-iodo-1H, 2H, 3H-pyrrolo[2, 3-b]pyridin-2-one. Retrieved from: [Link]

  • ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Iodoarenes. Retrieved from: [Link]

  • Seela, F., et al. (2007). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Research. Available at: [Link]

  • ResearchGate. (2012). A Convenient Iodination of Indoles and Derivatives. Retrieved from: [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from: [Link]

  • PubMed Central. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from: [Link]

  • PubMed Central. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from: [Link]

  • MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from: [Link]

  • PubMed Central. (2012). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Retrieved from: [Link]

  • ACS Publications. (2001). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2001). A General Method for the Preparation of 4- and 6-Azaindoles. Retrieved from: [Link]

  • ResearchGate. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. Retrieved from: [Link]

  • ChemicalRegister. (n.d.). 4-Iodo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine;hydrochloride. Retrieved from: [Link]

  • CP Lab Safety. (n.d.). 4-Iodo-1-acetyl-7-azaindole. Retrieved from: [Link]

  • ResearchGate. (2013). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Retrieved from: [Link]

  • PubMed Central. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from: [Link]

Sources

Technical Support Center: HPLC Purification of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This document is structured to provide researchers, scientists, and drug development professionals with practical, in-depth guidance and troubleshooting solutions for challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of this specific iodinated heterocyclic compound. The methodologies and advice provided herein are grounded in established chromatographic principles and field-proven experience.

Part 1: Recommended Starting Protocol

Before diving into troubleshooting, establishing a robust baseline method is critical. The following protocol is a validated starting point for the reversed-phase HPLC purification of this compound.

Experimental Protocol: Preparative RP-HPLC
  • System Preparation:

    • Thoroughly purge the HPLC system to remove any air bubbles and equilibrate the column.[1]

    • Ensure all mobile phase components are freshly prepared, filtered through a 0.45 µm membrane, and adequately degassed.[2]

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or Methanol).

    • Crucial Step: If possible, dilute the dissolved sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA) to a final concentration suitable for injection. This minimizes solvent effects that can distort peak shape.

    • Filter the sample solution through a 0.22 µm syringe filter before injection to remove particulates that could clog the column or injector.

  • HPLC Conditions:

    • Column: C18 silica column (e.g., 10 µm particle size, 19 x 250 mm). A C18 phase is a robust starting point for separating small molecules based on hydrophobicity.[3]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.

    • Detection: UV at 254 nm or 280 nm. The aromatic pyrrolopyridinone core is expected to have strong absorbance at these wavelengths.[4]

    • Flow Rate: 15-20 mL/min (adjust based on column dimensions and pressure limits).

    • Column Temperature: Ambient or controlled at 30°C for improved reproducibility.[5]

    • Injection Volume: Dependent on sample concentration and column loading capacity.

Table 1: Suggested Preparative Gradient Profile
Time (minutes)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Curve
0.095.05.0Linear
5.095.05.0Linear
35.05.095.0Linear
40.05.095.0Linear
41.095.05.0Linear
45.095.05.0Linear
  • Fraction Collection & Analysis:

    • Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target compound.

    • Perform analytical HPLC or LC-MS on the collected fractions to confirm purity and identity.

    • Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Category 1: Peak Shape Problems

Question: Why is my peak for this compound showing significant tailing?

  • Answer: Peak tailing is the most common peak shape issue for nitrogen-containing heterocyclic compounds.[6] The primary cause is secondary interactions between the basic nitrogen atoms in your molecule and acidic silanol groups (-Si-OH) on the surface of the silica-based C18 column.[6]

    • Causality: At a neutral pH, the silanol groups can become ionized (-SiO⁻), creating cation-exchange sites that strongly and non-ideally interact with your protonated compound. This leads to a portion of the analyte being retained longer, resulting in a "tail."

    • Solution:

      • Use an Acidic Modifier: The recommended protocol includes 0.1% TFA. TFA serves a dual purpose: it lowers the mobile phase pH to fully protonate the basic nitrogens on your compound, ensuring a single ionic species. Secondly, it acts as an ion-pairing agent, masking the negative charge of any ionized silanols and preventing secondary interactions.

      • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1] Dilute your sample and inject a smaller volume to see if the peak shape improves.

      • Consider a Different Modifier: If tailing persists or if your compound is sensitive to TFA, switch to a weaker acid like 0.1% formic acid.

Question: My peak is fronting (a sharp rise with a sloping tail on the left). What's causing this?

  • Answer: Peak fronting is typically caused by two main issues: column overload or a sample solvent that is significantly stronger than the mobile phase.[6]

    • Causality (Solvent Effect): If you dissolve your sample in a strong solvent like pure DMSO or ACN and inject it into a weak initial mobile phase (e.g., 95% water), the sample doesn't properly "focus" at the head of the column. It travels down the column in the strong solvent plug, leading to a distorted, fronting peak.

    • Solution:

      • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and dilute your sample in the initial mobile phase conditions (e.g., 95% Water / 5% ACN / 0.1% TFA).

      • Reduce Injection Volume: If using a strong solvent is unavoidable, keep the injection volume as small as possible.

      • Rule out Overload: As with tailing, reduce the mass of the compound injected to ensure you are not overloading the column.

Category 2: Resolution & Retention Issues

Question: My target compound is co-eluting with an impurity. How can I improve the resolution?

  • Answer: Achieving baseline separation from closely eluting impurities requires optimizing the method's selectivity.

    • Causality: Resolution is a function of column efficiency, selectivity, and retention. If two compounds have very similar interactions with the C18 stationary phase under the current conditions, they will not separate well.

    • Solution:

      • Shallow the Gradient: The most straightforward approach is to decrease the slope of your gradient. For example, extend the gradient time from 30 minutes to 60 minutes. This gives the compounds more time to interact with the stationary phase and resolve.

      • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can induce different selectivities.[7] Replace acetonitrile with methanol (or use a combination) to alter the π-π, dipole-dipole, and hydrogen-bonding interactions between your analytes and the mobile phase.

      • Try a Different Stationary Phase: If optimizing the mobile phase fails, the next step is to change the column. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions. Halogenated stationary phases can also provide unique retention mechanisms for halogenated analytes.[8]

Question: My retention times are shifting between runs. Why is this happening?

  • Answer: Drifting retention times indicate a lack of system stability.[2] The most common causes are related to the mobile phase, column equilibration, or hardware.

    • Causality: Consistent retention requires a stable chemical environment and constant flow rate. Any change in mobile phase composition, pH, temperature, or flow will alter the analyte's partitioning behavior.

    • Solution:

      • Ensure Proper Column Equilibration: Before the first injection of the day, and when changing mobile phases, ensure the column is fully equilibrated.[1] Run the initial gradient conditions for at least 10-15 column volumes.

      • Check Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent culprit.[2] Use a precise graduated cylinder or volumetric flasks to prepare your solvents. If using buffers, ensure the pH is consistent.

      • Inspect for Leaks and Pump Issues: Check all fittings for leaks.[1] Fluctuations in system pressure can indicate a problem with the pump seals or check valves, which will cause the flow rate to vary.[2]

      • Use a Column Oven: Uncontrolled temperature changes in the lab can affect retention times. Using a thermostat-controlled column oven provides a stable environment.[1]

Category 3: Recovery & Stability Concerns

Question: I have low recovery of my compound after purification. Where could it be going?

  • Answer: Low recovery can be due to chemical degradation, irreversible adsorption to the column, or precipitation.

    • Causality: Iodinated heterocyclic compounds can be sensitive to harsh conditions. Studies on similar pyrrolopyridine structures have shown they can be unstable in strongly acidic or basic media and may be sensitive to light.[9]

    • Solution:

      • Assess Compound Stability: Before a large-scale run, perform a stability test. Dissolve a small amount of your compound in the mobile phase, let it sit on the bench for a few hours, and re-inject it onto an analytical HPLC. If new peaks appear or the main peak area decreases, degradation is occurring.

      • Use a Milder Acid: If TFA is causing degradation, switch to 0.1% formic acid.

      • Protect from Light: Use amber vials for your sample and minimize exposure to direct light.[8]

      • Check Solubility: Your compound may be precipitating on the column if its solubility in the mobile phase is low at certain points in the gradient. Ensure it is fully dissolved before injection.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for this purification? A1: A high-quality, end-capped C18 column is the recommended starting point due to its versatility and wide availability. For halogenated aromatic compounds like this one, a Phenyl-Hexyl stationary phase can sometimes offer superior selectivity due to enhanced π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic core of your molecule.[8]

Q2: How critical is the pH of the mobile phase? A2: It is absolutely critical. The this compound molecule contains basic nitrogen atoms. The pH of the mobile phase will determine the ionization state of these atoms. Operating at a low pH (e.g., pH 2-3 with TFA or formic acid) ensures the molecule is consistently protonated, which prevents peak splitting and tailing, leading to sharp, reproducible peaks.

Q3: Can I use preparative TLC instead of HPLC? A3: Preparative Thin-Layer Chromatography (prep TLC) can be a viable option for purifying very small quantities (typically <100 mg).[10] It is often faster for quick separations. However, for higher resolution, larger quantities, and better reproducibility, preparative HPLC is the superior method.

Q4: My compound is a solid. What is the best way to load it onto a preparative column? A4: The best method is to dissolve the compound in the weakest solvent possible (ideally the initial mobile phase) and inject it as a liquid. If solubility is low, you can dissolve it in a minimal amount of a strong solvent (like DMSO) and then dilute it with the initial mobile phase. Avoid "dry loading" (adsorbing the compound onto silica and loading the powder) in reversed-phase HPLC, as this is a technique primarily used for normal-phase chromatography.

Part 4: Visualization of Workflow

The following diagram outlines the logical workflow for troubleshooting HPLC purification issues for this compound.

HPLC_Troubleshooting_Workflow start Start: Crude Sample Purification problem Problem Encountered? (e.g., Poor Peak Shape, Low Resolution) start->problem peak_shape Peak Shape Issue? (Tailing/Fronting) problem->peak_shape Yes resolution Resolution Issue? (Co-elution) problem->resolution No sol_modifier Adjust Mobile Phase - Check acid modifier (TFA/Formic) - Ensure pH consistency peak_shape->sol_modifier Yes sol_sample_prep Optimize Sample Prep - Inject in initial mobile phase - Reduce concentration/volume peak_shape->sol_sample_prep Also consider retention Retention Time Issue? (Drifting) resolution->retention No sol_gradient Optimize Gradient - Make gradient shallower - Change organic solvent (ACN/MeOH) resolution->sol_gradient Yes sol_column Change Column (e.g., Phenyl-Hexyl) resolution->sol_column If gradient fails sol_system Check HPLC System - Purge & Equilibrate Column - Check for leaks/pressure flux retention->sol_system Yes end_success Success: Pure Compound Obtained retention->end_success No, problem solved sol_modifier->end_success sol_sample_prep->end_success sol_gradient->end_success sol_column->end_success sol_system->end_success

Caption: Logical workflow for troubleshooting common HPLC purification challenges.

References

  • Ugale, S., et al. (n.d.). A Systematic Guide on HPLC Troubleshooting. International Journal of Pharmaceutical Science and Research.
  • JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research.
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  • MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules.
  • ChemBK. (n.d.). 4-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
  • Giebułtowicz, J., et al. (2017). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives.... Molecules.
  • El-Awady, M., et al. (2016). Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study. Research and Reviews: Journal of Pharmaceutical Analysis.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Sahoo, S., et al. (2022). Exploring Analytical Quality by Design (AQbD) Enabled RP-HPLC Method for Carvedilol. Journal of Pharmaceutical Research International.

Sources

Common side reactions in the synthesis of 4-iodo-7-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-iodo-7-azaindole. This document is intended for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis. Our goal is to equip you with the necessary insights to not only identify and solve common issues but also to understand the underlying chemical principles governing these transformations.

Introduction

4-iodo-7-azaindole is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The regioselective introduction of iodine at the C4 position of the 7-azaindole scaffold is a critical transformation that can be challenging. This guide focuses on the most common and reliable method for preparing 4-iodo-7-azaindole: a halogen exchange reaction (an aromatic Finkelstein-type reaction) starting from 4-chloro-7-azaindole. We will also address potential side reactions and purification strategies to ensure you obtain a high-quality product.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of 4-iodo-7-azaindole.

Issue 1: Incomplete Conversion of 4-chloro-7-azaindole

Observation: TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted 4-chloro-7-azaindole.

Probable Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The Finkelstein reaction on heteroaromatic systems can be sluggish.[1]

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress every few hours to determine the optimal endpoint. A typical temperature range for this reaction is 80-85°C.[2]

  • Poor Solubility of Sodium Iodide: Incomplete dissolution of NaI in the reaction solvent (typically acetonitrile) will limit its availability.

    • Solution: Ensure vigorous stirring and consider using a higher volume of solvent. Ensure the acetonitrile is anhydrous, as water can affect the solubility of the salts.[3]

  • Deactivation of the Nucleophile: Trace amounts of water in the reaction can interact with the iodide nucleophile, reducing its efficacy.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

  • Inefficient N-Acetylation: The in-situ N-acetylation of the 7-azaindole nitrogen is crucial for activating the ring towards nucleophilic substitution. Incomplete acetylation will result in a less reactive substrate.

    • Solution: Ensure the correct stoichiometry of acetyl chloride is used. The acetyl chloride should be fresh and of high purity.

Issue 2: Formation of Multiple Spots on TLC, Including a Major Impurity

Observation: TLC analysis shows the desired product spot, but also a significant, often polar, byproduct.

Probable Causes & Solutions:

  • C-Acylation Side Reaction: Acetyl chloride, being a strong acylating agent, can not only perform N-acetylation but also C-acylation, typically at the electron-rich C3 position, especially under certain conditions.[4]

    • Solution: Control the addition of acetyl chloride, adding it slowly at a lower temperature before heating the reaction. This favors the kinetically preferred N-acetylation over C-acylation.

  • Hydrolysis of Starting Material or Product: If the workup is performed under harsh basic conditions for an extended period, hydrolysis of the chloro or iodo group can occur, leading to the formation of 4-hydroxy-7-azaindole.

    • Solution: Use a mild base (e.g., 10% K2CO3 or NaHCO3 solution) for the workup and avoid prolonged exposure.[2] Keep the temperature low during the basic wash.

  • Formation of N-acetyl-4-iodo-7-azaindole as a stable byproduct: The deprotection of the acetyl group might be incomplete.

    • Solution: Ensure the basic hydrolysis step (e.g., with 1M NaOH) is allowed to proceed to completion.[2] Monitor the disappearance of the N-acetylated intermediate by TLC.

Issue 3: Low Isolated Yield After Purification

Observation: The crude yield appears reasonable, but the final isolated yield after column chromatography is low.

Probable Causes & Solutions:

  • Product Instability on Silica Gel: Iodo-heterocycles can be sensitive and may degrade on acidic silica gel.

    • Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system, then flushing with the eluent alone before loading the sample. Alternatively, use a different stationary phase like alumina.

  • Co-elution of Product and Impurities: The product and certain byproducts (e.g., remaining starting material or N-acetylated intermediates) may have similar polarities, making separation difficult.

    • Solution: Optimize the eluent system for column chromatography. A gradient elution may be necessary. If separation is still challenging, consider recrystallization as an alternative or final purification step. Acetonitrile is a suitable solvent for recrystallization.[2]

  • Product Volatility: While not highly volatile, some loss can occur if the product is dried under high vacuum for an extended period at an elevated temperature.

    • Solution: Dry the final product at room temperature or under a gentle stream of nitrogen.

Frequently Asked Questions (FAQs)

Q1: Why is the Finkelstein-type reaction preferred over direct iodination for synthesizing 4-iodo-7-azaindole?

A1: Direct electrophilic iodination of the 7-azaindole ring predominantly occurs at the C3 position due to its higher electron density.[5][6] To achieve regioselective iodination at the C4 position, it is more practical to start with a precursor that already has a leaving group at this position, such as 4-chloro-7-azaindole, and then perform a nucleophilic substitution (halogen exchange) reaction.

Q2: What is the role of acetyl chloride in the reaction?

A2: Acetyl chloride serves a dual purpose. Firstly, it acts as an in-situ protecting group for the nitrogen of the pyrrole ring. N-acetylation increases the electrophilicity of the azaindole ring, making it more susceptible to nucleophilic attack by the iodide ion.[7] Secondly, it reacts with sodium iodide to form acetyl iodide in situ, which can also act as an iodinating agent.[8] The primary role, however, is the activation of the substrate through N-acetylation.

Q3: My 4-iodo-7-azaindole product appears to be unstable and discolors over time. How can I store it properly?

A3: Iodo-aromatic compounds, especially electron-rich heterocycles, can be sensitive to light and air, leading to decomposition and discoloration (often turning brown or purple due to the formation of trace amounts of I2). It is recommended to store 4-iodo-7-azaindole in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer, protected from light.

Q4: Can I use other iodide sources besides sodium iodide?

A4: While other iodide salts like potassium iodide (KI) or tetra-n-butylammonium iodide (TBAI) can also be used in Finkelstein reactions, sodium iodide in acetonitrile is a common choice due to the poor solubility of the resulting sodium chloride, which helps to drive the reaction equilibrium towards the product side according to Le Châtelier's principle.[9]

Q5: How can I confirm the regiochemistry of my final product?

A5: The most definitive method for confirming the regiochemistry is through 1D and 2D NMR spectroscopy. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show the correlation between the protons on the pyridine ring and the carbons of the pyrrole ring, allowing for unambiguous assignment of the iodine position. Additionally, comparison of the 1H NMR spectrum with literature data is a standard practice.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-iodo-7-azaindole from 4-chloro-7-azaindole[2]

This protocol is based on a well-established literature procedure.

Materials:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Sodium iodide (NaI) (2.0 eq)

  • Acetyl chloride (2.1 eq)

  • Anhydrous acetonitrile

  • 10% aqueous Potassium Carbonate (K2CO3) solution

  • 1M aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine and sodium iodide in anhydrous acetonitrile, slowly add acetyl chloride at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

  • To the residue, add a 10% aqueous K2CO3 solution and extract with dichloromethane.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude product, which is a mixture of N-acetyl-4-iodo-7-azaindole and some deacetylated product.

  • Dissolve the crude product in THF and add 1M aqueous NaOH solution.

  • Stir the mixture at room temperature for 2 hours to ensure complete deacetylation.

  • Evaporate the THF under reduced pressure, dilute the residue with water, and extract with dichloromethane.

  • Wash the combined organic layers with saturated brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel or by recrystallization from acetonitrile to afford pure 4-iodo-1H-pyrrolo[2,3-b]pyridine.

Visualizations

Workflow for Troubleshooting Incomplete Reaction

G start Incomplete Conversion of 4-chloro-7-azaindole cause1 Insufficient Reaction Time/Temperature start->cause1 cause2 Poor Solubility of NaI start->cause2 cause3 Deactivation of Nucleophile (trace H2O) start->cause3 cause4 Inefficient N-Acetylation start->cause4 solution1 Increase reaction time and/or temperature (monitor progress) cause1->solution1 solution2 Ensure vigorous stirring, use anhydrous acetonitrile cause2->solution2 solution3 Use anhydrous reagents and dry glassware cause3->solution3 solution4 Use fresh, high-purity acetyl chloride cause4->solution4 G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-chloro-7-azaindole 4-chloro-7-azaindole N-acetyl-4-chloro-7-azaindole N-acetyl-4-chloro-7-azaindole 4-chloro-7-azaindole->N-acetyl-4-chloro-7-azaindole  Acetyl Chloride 3-acetyl-4-chloro-7-azaindole 3-acetyl-4-chloro-7-azaindole 4-chloro-7-azaindole->3-acetyl-4-chloro-7-azaindole  C-Acylation 4-hydroxy-7-azaindole 4-hydroxy-7-azaindole 4-chloro-7-azaindole->4-hydroxy-7-azaindole  Hydrolysis N-acetyl-4-iodo-7-azaindole N-acetyl-4-iodo-7-azaindole N-acetyl-4-chloro-7-azaindole->N-acetyl-4-iodo-7-azaindole  NaI 4-iodo-7-azaindole 4-iodo-7-azaindole N-acetyl-4-iodo-7-azaindole->4-iodo-7-azaindole  NaOH, H2O

Sources

Improving the solubility of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving the Solubility of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction: Understanding the Solubility Challenge with this compound

This compound belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is of significant interest in drug discovery.[1][2] While the nitrogen atom in the pyridine ring can sometimes improve aqueous solubility compared to indole counterparts, derivatives like this one—particularly with a hydrophobic iodine substituent and a lactam ring—are often characterized by poor water solubility.[3] This low aqueous solubility is a primary hurdle for obtaining reliable and reproducible data in in vitro biochemical and cell-based assays, as it can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and variable results.[4][5]

This guide provides a systematic, question-driven approach to effectively solubilize this compound, moving from basic stock solution preparation to advanced troubleshooting for preventing precipitation in your final assay medium.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the best initial solvent for preparing a high-concentration stock solution?

Answer: For most hydrophobic compounds in drug discovery, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its powerful ability to dissolve a wide range of polar and nonpolar molecules.[5][6]

  • Causality: DMSO is a polar aprotic solvent that is miscible with both water and many organic solvents.[5] This amphiphilic nature allows it to effectively break down the crystal lattice of a solid compound and keep it in solution at high concentrations (typically 10-30 mM).[4][7]

  • Recommendation: Begin by attempting to dissolve this compound in 100% anhydrous, research-grade DMSO to create a stock solution of 10 mM.

Q2: My compound won't fully dissolve in 100% DMSO. What are my next steps?

Answer: If the compound has limited solubility even in pure DMSO, you can employ gentle physical methods to aid dissolution. Vigorous methods are generally discouraged as they can introduce contaminants or degrade the compound.

  • Causality: These methods increase the kinetic energy of the system, facilitating the breakdown of intermolecular forces in the solid compound and accelerating its interaction with the solvent.

  • Recommended Actions:

    • Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.[6] Be cautious, as excessive heat can degrade some compounds.

    • Vortexing: Mix the solution on a vortex mixer for 30-60 seconds.[6]

    • Sonication: Place the vial in a bath sonicator for 2-5 minutes.[6] This uses ultrasonic waves to break apart solute particles and enhance dissolution.

  • Trustworthiness Check: After these steps, visually inspect the solution against a light source. A fully dissolved stock solution should be completely clear, with no visible particulates. If solubility is still limited, you may need to prepare a lower concentration stock (e.g., 1 mM or 5 mM).

Q3: My compound dissolves perfectly in DMSO, but a precipitate forms immediately when I add it to my aqueous assay buffer or cell culture medium. How do I fix this?

Answer: This phenomenon, known as "crashing out," is the most common solubility-related problem in bioassays.[8] It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower.[4][8]

  • Causality: The abrupt dilution of the DMSO means the compound is suddenly exposed to a solvent system (mostly water) that cannot support its solubility, causing it to precipitate.

  • Primary Solution: The Serial Dilution Method. The key is to avoid a single, large dilution step. Instead, perform serial dilutions of your high-concentration stock in 100% DMSO first before making the final dilution into your aqueous medium.[4][6] This ensures that when you make the final aqueous dilution, the compound concentration is already low enough to remain soluble in the final, low-DMSO environment.

See Protocol 2 for a detailed, step-by-step workflow.

  • Additional Recommendations:

    • Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility is often higher at this temperature.[8]

    • Add Dropwise While Mixing: Add the small volume of DMSO stock slowly or dropwise into the aqueous medium while gently vortexing or swirling.[8] This avoids localized high concentrations of the compound that can initiate precipitation.

    • Lower the Final Concentration: The most straightforward fix is often to reduce the highest concentration being tested in your dose-response curve.[4]

Q4: What is the maximum concentration of DMSO my cells can tolerate in the final assay?

Answer: High concentrations of DMSO can be cytotoxic and interfere with assay components.[6][9] It is critical to keep the final concentration of DMSO as low as possible and, most importantly, consistent across all wells, including vehicle controls.[10]

  • Causality: DMSO can alter cell membrane permeability, induce oxidative stress, and inhibit enzyme activity at higher concentrations, leading to artifacts that are not related to your compound's activity.[9][10]

  • Data Summary: The table below provides generally accepted limits for final DMSO concentrations in various in vitro assays.

Assay TypeRecommended Final DMSO Concentration (%)Rationale & References
General Cell-Based Assays≤ 0.5% A widely accepted upper limit to avoid significant cytotoxicity in most immortalized cell lines.[6]
Primary or Sensitive Cell Cultures≤ 0.1% Primary cells are often more sensitive to solvent effects than established cell lines.[6]
High-Throughput Screening (HTS)0.1% - 1%The concentration should be optimized and kept consistent across all plates.[6]
Biochemical/Enzyme Assays0.1% - 2%Less susceptible to cytotoxicity, but solvent may directly interfere with enzyme kinetics or protein stability.[7][11]
Q5: My assay is highly sensitive to organic solvents. Are there alternatives to DMSO?

Answer: Yes. If DMSO proves problematic even at low concentrations, several other strategies can be employed, often in combination.

  • Alternative Solvents:

    • Dimethylformamide (DMF): Similar to DMSO in its solubilizing power.[12]

    • Ethanol (EtOH): A less potent solvent than DMSO but can be effective and is sometimes better tolerated by cells.[10][12]

    • Acetone: Can be a desirable solvent for some compounds with minimal effects on certain assays at low concentrations.[12][13]

  • Formulation Strategies:

    • Co-solvents: Using a mixture of solvents can enhance solubility.[14][15] For example, a small amount of a co-solvent like polyethylene glycol (PEG) can be used.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles around the hydrophobic compound, increasing its apparent solubility in aqueous media.[15][16]

    • Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate a hydrophobic "guest" molecule within their central cavity, forming an inclusion complex with enhanced aqueous solubility.[10][17]

Standard Operating Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Mass: Determine the mass of this compound needed. (Molecular Weight ≈ 260.03 g/mol ). For 1 mL of a 10 mM stock, you need 2.60 mg.

  • Weigh Compound: Accurately weigh the solid compound into a sterile, conical microcentrifuge tube or amber glass vial.

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO.

  • Promote Dissolution: Vortex the tube thoroughly.[6] If necessary, use brief sonication (2-5 minutes) or gentle warming (37°C water bath) until the solution is completely clear.[6]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[6] Store tightly sealed at -20°C or -80°C.

Protocol 2: Serial Dilution Strategy to Prevent Precipitation in Aqueous Media

This protocol describes the preparation of a final working solution at 10 µM from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

  • Prepare a High-Concentration Stock: Make a 10 mM stock solution in 100% DMSO as described in Protocol 1.

  • Create an Intermediate Dilution Series (in 100% DMSO):

    • Label three sterile microcentrifuge tubes: "1 mM," "100 µM," and "Vehicle."

    • Pipette 90 µL of 100% DMSO into the "1 mM" tube and 90 µL into the "100 µM" tube.

    • Transfer 10 µL of the 10 mM stock into the "1 mM" tube and mix thoroughly. This is your 1 mM stock.

    • Using a fresh pipette tip, transfer 10 µL of the 1 mM stock into the "100 µM" tube and mix thoroughly. This is your 100 µM stock.

  • Prepare the Final Working Solution (in Aqueous Medium):

    • Pre-warm your final assay buffer or cell culture medium to 37°C.

    • To make your 10 µM final solution, add 10 µL of the 100 µM DMSO stock to 990 µL of your pre-warmed aqueous medium. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%. Note: To achieve a lower final DMSO concentration (e.g., 0.1%), a higher intermediate stock (e.g., 10 mM) would be diluted 1:1000.

    • For your vehicle control, add 10 µL of 100% DMSO to 990 µL of your pre-warmed medium to match the final solvent concentration.

  • Immediate Use: Use the freshly prepared working solutions in your assay immediately to minimize the risk of time-dependent precipitation.

Visualized Workflows & Logic

G cluster_1 Phase 2: Final Working Solution (Aqueous Medium) stock_10mM 10 mM Stock in 100% DMSO stock_1mM 1 mM Stock in 100% DMSO stock_10mM->stock_1mM 1:10 dilution stock_100uM 100 µM Stock in 100% DMSO stock_1mM->stock_100uM 1:10 dilution final_10uM Final 10 µM Working Solution (0.1% Final DMSO) stock_100uM->final_10uM 1:10 dilution (e.g., 10µL into 90µL) medium Pre-warmed Assay Medium G start Start: Compound is poorly soluble q1 Does it dissolve in 100% DMSO? start->q1 q2 Does it precipitate in _aqueous medium_? q1->q2 Yes step1 Use gentle warming (37°C) or sonication q1->step1 No sol_dmso Yes insol_dmso No step3 Use Serial Dilution Protocol. Lower final concentration. Add to pre-warmed media. q2->step3 Yes end_ok Proceed with Assay. Maintain consistent final solvent concentration. q2->end_ok No sol_aq No insol_aq Yes step2 If still insoluble, reduce stock concentration or try alternative solvent (DMF) step1->step2 end_adv Consider advanced formulation: - Co-solvents (PEG) - Surfactants (Tween) - Cyclodextrins step3->end_adv

Caption: Troubleshooting flowchart for addressing solubility issues.

References

  • Lacy, E. R., & Le, T. T. (2005). Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth. BioProcess International. [Link]

  • Wang, S., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

  • Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from Cyagen. [Link]

  • Ali, H. I., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Dahale, N. D., et al. (2016). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. [Link]

  • FuDau Biotechnology. (2022). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved from FuDau Biotechnology. [Link]

  • Kácer, P., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Al-Ali, H., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. ACS Omega. [Link]

  • Kácer, P., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?[Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Papaneophytou, C. P., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. [Link]

  • MDPI. (2023). In Vitro Antioxidant, Photoprotective, and Volatile Compound Profile of Supercritical CO2 Extracts from Dandelion (Taraxacum officinale L.) Flowers. Retrieved from MDPI. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ResearchGate. (2015). What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate?[Link]

  • ChemBK. (2024). 4-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H) Request for Quotation. Retrieved from ChemBK. [Link]

  • Pipzine Chemicals. (n.d.). 3-Iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from Pipzine Chemicals. [Link]

  • A1Researchers. (n.d.). 4-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, 95% Purity, C7H5N3O3, 100 mg. Retrieved from A1Researchers. [Link]

  • ChemicalRegister.com. (n.d.). 4-Iodo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine;hydrochloride (CAS No. 2306264-64-0) Suppliers. Retrieved from ChemicalRegister.com. [Link]

  • PubChem. (n.d.). 1-(4-acetyl-1H-pyridin-4-yl)ethanone. Retrieved from PubChem. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Acetone. Retrieved from NCBI. [Link]

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Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Iodinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals navigating the complexities of palladium-catalyzed cross-coupling reactions involving iodinated heterocycles. The unique electronic and steric properties of heterocyclic compounds, combined with the high reactivity of the carbon-iodine bond, present a distinct set of challenges and opportunities in organic synthesis. This guide is structured to provide both high-level FAQs for quick problem-solving and in-depth troubleshooting guides for more persistent issues.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion. What are the first things to check?

A1: Start with the fundamentals. First, rigorously ensure your reaction is under an inert atmosphere (argon or nitrogen), as oxygen can deactivate the palladium catalyst.[1][2] Second, verify the quality of your reagents. Solvents and liquid amines should be anhydrous and freshly distilled or from a reliable commercial source.[1][2] Finally, assess your catalyst's activity. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[1][3]

Q2: I'm observing significant formation of a homocoupled byproduct from my boronic acid/ester in a Suzuki reaction. How can I minimize this?

A2: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[3][4] To mitigate this, ensure thorough degassing of your solvent and reaction mixture.[5] Using a pre-activated Pd(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species can also be beneficial. In some cases, the choice of base can influence the rate of homocoupling.[3]

Q3: My iodinated heterocycle is being consumed, but I'm not forming the desired product. Where is it going?

A3: Several side reactions can consume your starting material. One common pathway is protodeiodination, where the iodine atom is replaced by a hydrogen. This is often facilitated by strong bases in the presence of a proton source (like trace water).[4] Another possibility, particularly with nitrogen-containing heterocycles, is that the starting material or product is coordinating to the palladium center and inhibiting catalysis.[6] In some cases, especially with pyrazoles or imidazoles with an unprotected N-H group, polymerization or reaction at the N-H site can occur.[7]

Q4: I'm working with a sulfur-containing heterocycle (e.g., thiophene) and my catalyst seems to be dying. What's happening?

A4: Sulfur-containing compounds are notorious for poisoning palladium catalysts.[8][9] The sulfur atom can irreversibly bind to the palladium center, leading to deactivation. To overcome this, you may need to use higher catalyst loadings, or switch to specialized ligands that are more resistant to sulfur poisoning. In some instances, using a different palladium source or a nickel catalyst system might be a viable alternative.

In-Depth Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, challenges can arise, particularly with electronically diverse or sterically demanding iodinated heterocycles.

Common Issues & Solutions

Problem Potential Cause(s) Recommended Solutions
Low Yield / No Reaction 1. Inactive Catalyst System 2. Poor Solubility of Base 3. Steric Hindrance1. Use a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand. For hindered substrates, bulky, electron-rich ligands like XPhos or SPhos are often effective.[4][10][11] 2. Ensure the chosen base (e.g., K₃PO₄, Cs₂CO₃) has some solubility in the reaction medium. Grinding the base to a fine powder can help.[11] For anhydrous conditions with K₃PO₄, adding a small amount of water can be beneficial.[11] 3. For ortho-substituted heterocycles, increased temperature and the use of highly active Buchwald-type ligands may be necessary.[4][11]
Protodeiodination 1. Strong Base 2. Presence of Protons (e.g., water, alcohol solvent)1. Switch to a milder base like K₂CO₃ or KF.[4] 2. Use anhydrous solvents and reagents.
Homocoupling of Boronic Acid 1. Oxygen in the Reaction 2. Inefficient Reduction of Pd(II) Precatalyst1. Thoroughly degas the solvent and maintain a strict inert atmosphere.[3][5] 2. Use a Pd(0) source directly or a precatalyst known for clean and efficient activation.[3]

Experimental Protocol: Screening for Optimal Suzuki Conditions

  • Setup: To a dried Schlenk tube, add the iodinated heterocycle (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent, followed by the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

Guide 2: Buchwald-Hartwig Amination

This reaction is critical for synthesizing aryl amines, but iodinated heterocycles can present challenges due to their potential to inhibit the catalyst.

Common Issues & Solutions

Problem Potential Cause(s) Recommended Solutions
Low Yield / No Reaction 1. Inappropriate Ligand Choice 2. Strong Base Degrading Substrate 3. Catalyst Inhibition by N-Heterocycle1. The choice of ligand is crucial. For N-heterocycles, bulky biaryl phosphine ligands (e.g., Xantphos, Josiphos) are often required.[7] 2. Use a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong bases like NaOtBu, especially if your heterocycle is base-sensitive.[12] 3. If catalyst inhibition is suspected, try a higher catalyst loading or a different ligand that may be less susceptible to coordination by the heterocycle.[6]
Side Product Formation 1. Reaction of N-H on Heterocycle (if present) 2. Aryl Halide Scrambling1. If your heterocycle has an unprotected N-H group (e.g., pyrazole, imidazole), protect it before the coupling reaction.[7] 2. This is less common with iodo-heterocycles but can occur. Ensure high purity of starting materials.
Guide 3: Sonogashira Coupling

The Sonogashira coupling is a powerful tool for installing alkyne moieties. The high reactivity of iodo-heterocycles makes them excellent substrates, but this can also lead to side reactions.[13]

Common Issues & Solutions

Problem Potential Cause(s) Recommended Solutions
Low Yield / No Reaction 1. Catalyst Decomposition (black precipitate) 2. Impurities in Reagents1. Palladium black formation indicates catalyst decomposition, often due to oxygen.[2] Maintain strict anaerobic conditions. 2. Ensure high purity of the alkyne, as impurities can poison the catalyst.[2]
Glaser-Hay Homocoupling of Alkyne 1. Presence of Oxygen 2. High Copper Catalyst Loading1. Oxygen promotes this side reaction.[2] Rigorous degassing and maintaining an inert atmosphere are critical. 2. Minimize the amount of the copper(I) co-catalyst or consider a copper-free Sonogashira protocol.[2][14]
Difficulty with Electron-Rich Heterocycles Slower Oxidative AdditionWhile iodides are generally reactive, very electron-rich systems can slow down the initial oxidative addition step. Using a more electron-rich phosphine ligand can sometimes help.[13]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • Setup: In a glovebox or under a stream of argon, add the iodinated heterocycle (1.0 equiv.), terminal alkyne (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., Et₃N or Cs₂CO₃, 2.0 equiv.) to a dried reaction vessel.

  • Solvent: Add degassed solvent (e.g., THF, DMF).

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring for completion.

Visualizing the Process: The Catalytic Cycle and Troubleshooting Logic

Understanding the catalytic cycle is key to effective troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar series of steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and reductive elimination.[15]

Palladium Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Common Failure Points Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Iodo-Heterocycle Pd(II)_Complex R-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Coupling Partner Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Product (R-R') Reductive_Elimination->Product Deactivation Catalyst Deactivation (e.g., O₂, Sulfur) Deactivation->Pd(0)L_n Inhibits Slow_OA Slow Oxidative Addition (Steric Hindrance) Slow_OA->Oxidative_Addition Hinders Side_Reactions Side Reactions (Homocoupling, Protodeiodination) Side_Reactions->Transmetalation Competes

Caption: General Pd catalytic cycle and common points of failure.

A systematic approach is crucial when a reaction fails. The following decision tree can guide your troubleshooting process.

Troubleshooting Flowchart start Reaction Failure: Low or No Yield check_reagents Verify Reagent Quality (Purity, Anhydrous?) start->check_reagents check_setup Check Reaction Setup (Inert Atmosphere?) check_reagents->check_setup re_run Re-run with Verified Reagents & Setup check_setup->re_run still_fails Still Fails? re_run->still_fails screen_catalyst Screen Catalysts & Ligands (e.g., Pd(0) source, Buchwald ligands) still_fails->screen_catalyst No Obvious Side Products analyze_byproducts Analyze Crude Mixture for Side Products (Protodeiodination, Homocoupling?) still_fails->analyze_byproducts Yes screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, KF) screen_catalyst->screen_base screen_solvent Screen Solvents & Temperature screen_base->screen_solvent address_side_reactions Address Specific Side Reactions analyze_byproducts->address_side_reactions

Caption: A decision tree for systematic troubleshooting.

References

  • Khlebnikov, V. (2022). Answer to "Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?". ResearchGate. Retrieved January 3, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 3, 2026, from [Link]

  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Retrieved January 3, 2026, from [Link]

  • Di Tommaso, D. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved January 3, 2026, from [Link]

  • Hyvärinen, T., et al. (2025). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved January 3, 2026, from [Link]

  • PubMed. (2022, January 4). Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Retrieved January 3, 2026, from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved January 3, 2026, from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved January 3, 2026, from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved January 3, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 3, 2026, from [Link]

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Scale-up synthesis challenges for 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in modern medicinal chemistry, 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (also known as 4-iodo-7-azaindolin-2-one) serves as a key intermediate for synthesizing a range of therapeutic agents, including kinase inhibitors and protein degraders.[1][2][3] Its structure combines the privileged 7-azaindolin-2-one scaffold with a strategically placed iodine atom, which is ideal for further functionalization via cross-coupling reactions.[4][5]

However, transitioning the synthesis of this molecule from laboratory scale to pilot or manufacturing scale presents significant hurdles. Common challenges include ensuring regioselective iodination, managing reaction exotherms, controlling impurity profiles, and developing robust purification methods that are both efficient and scalable.

This technical support center provides researchers, scientists, and drug development professionals with a detailed troubleshooting guide and frequently asked questions to navigate the complexities of scaling up the synthesis of this compound.

Proposed Synthetic Workflow

The most logical and commonly employed strategy for synthesizing the target compound involves a two-stage process. First, the 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one core is synthesized, followed by a direct and regioselective iodination at the C4 position. Understanding this workflow is critical for diagnosing issues at the appropriate stage.

Synthetic_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Regioselective Iodination Start Substituted Pyridine Precursor (e.g., 2-amino-3-halopyridine derivative) Core 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one) Start->Core Cyclization / Lactam Formation Product This compound Core->Product Electrophilic Iodination (e.g., NIS, ICl)

Caption: General two-stage synthetic workflow for the target molecule.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, focusing on the critical iodination step.

Question 1: My iodination reaction shows very low or no conversion. What are the primary causes and solutions?

Answer: Low or no conversion is a common issue, often stemming from reagent quality or insufficient activation of the substrate.

  • Causality: Electrophilic iodination requires a sufficiently reactive iodinating agent and a nucleophilic aromatic substrate. The 7-azaindolin-2-one core is moderately activated. If the iodinating agent is weak or has degraded, the reaction will stall.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Many iodinating agents, like N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl), are moisture-sensitive.[6] Use a freshly opened bottle or purify the reagent before use. Ensure any solvents used are anhydrous.

    • Increase Activation: The reaction can be accelerated by using a stronger iodinating system. A combination of molecular iodine (I₂) with a silver salt (e.g., silver triflate, AgOTf or silver acetate, AgOAc) generates a highly electrophilic "I+" species in situ.[7] This is often effective for less reactive substrates.

    • Check Reaction Temperature: While lower temperatures are used to control selectivity, some activation energy is still required. If you are running the reaction at 0°C or below, try allowing it to warm slowly to room temperature and monitor the progress by TLC or LC-MS.

    • Solvent Choice: The solvent can influence the reactivity of the iodinating species. Highly polar aprotic solvents like DMF or acetonitrile are commonly used. For certain reagent systems, chlorinated solvents like dichloromethane (DCM) are effective.

Question 2: The main issue is poor regioselectivity. I am getting a mixture of the desired C4-iodo isomer along with C3- and/or C5-iodo impurities. How can I improve C4 selectivity?

Answer: Achieving high regioselectivity is the most critical challenge in this synthesis. The electronic nature of the 7-azaindolin-2-one ring dictates the position of electrophilic attack, and C3 is often the most electronically activated position in 7-azaindole systems.[8][9]

  • Causality: The lactam moiety and the pyrrole nitrogen are electron-donating, activating the ring towards electrophilic substitution. The C3 position is typically the most nucleophilic. However, steric hindrance and specific reaction conditions can be exploited to favor iodination at the C4 position.

  • Troubleshooting & Optimization Strategy:

    Regioselectivity_Troubleshooting Start Poor Regioselectivity Observed (Mixture of C3/C4/C5 isomers) Temp Lower the Reaction Temperature (e.g., -20°C to 0°C) Start->Temp Kinetic Control Reagent Use a Bulkier/Milder Iodinating Agent Start->Reagent Steric/Electronic Control Stoich Control Stoichiometry (Slow addition of <1.0 eq) Start->Stoich Prevent Over-reaction Temp->Reagent Reagent->Stoich Protect Consider N-Protection Strategy (e.g., SEM, Boc) Stoich->Protect

    Caption: Decision workflow for improving C4 iodination selectivity.

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C down to -40 °C) can enhance selectivity. The activation energy barrier for iodination at the C4 position may be slightly different from that at C3, and lower temperatures can exploit this kinetic difference, favoring the desired isomer.[6]

    • Change the Iodinating Agent:

      • N-Iodosuccinimide (NIS): Often a good starting point. It is milder than many other agents.

      • Iodine Monochloride (ICl): Highly reactive and may lead to poor selectivity. Use with caution and at very low temperatures.[10]

      • I₂ / Silver Salt (e.g., AgOAc): This system can offer good selectivity and is effective under mild conditions, making it a strong alternative.[11]

    • Slow Addition: On a large scale, adding the iodinating agent slowly (dropwise as a solution) is crucial. This maintains a low instantaneous concentration of the electrophile, which helps prevent di-iodination and can improve selectivity for the less reactive site.

Question 3: I am observing significant amounts of di-iodinated product upon scale-up. How can this be prevented?

Answer: Formation of di-iodinated species is a classic scale-up problem caused by poor mixing and local "hotspots" of high reagent concentration.

  • Causality: Once the first iodine atom is attached, the ring is still activated enough to potentially react a second time, especially if excess iodinating agent is present locally.

  • Troubleshooting Steps:

    • Precise Stoichiometric Control: Carefully control the molar ratio of the iodinating agent to the substrate. Use slightly less than one equivalent (e.g., 0.95-0.98 eq) to ensure the substrate is the excess reagent, minimizing the chance of double addition.

    • Improve Mass Transfer: Vigorous and efficient stirring is essential at scale to ensure homogeneous distribution of the added reagent. Ensure the vessel is properly baffled for effective mixing.

    • Reverse Addition: Consider adding the substrate solution to the iodinating agent solution (reverse addition). While less common, this can sometimes help maintain a specific concentration profile that disfavors di-substitution.

    • Dilution: Running the reaction at a lower concentration can sometimes reduce the rate of the second iodination relative to the first.

Question 4: The work-up and purification are proving difficult at scale. What is a robust procedure?

Answer: A scalable purification strategy should prioritize crystallization over chromatography.

  • Work-up:

    • Quenching: At the end of the reaction, it is critical to quench any excess iodinating agent. This is typically done by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The disappearance of the iodine color is a good indicator of a complete quench.

    • Extraction: After quenching, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Perform aqueous washes to remove inorganic salts and any remaining water-soluble impurities.

  • Purification:

    • Crystallization: The crude product should be concentrated and a crystallization process developed. Experiment with different solvent/anti-solvent systems (e.g., Ethanol, Acetonitrile, Ethyl Acetate/Heptane) to find conditions that provide high purity and yield. Crystallization is far more cost-effective and efficient at scale than column chromatography.[12]

    • Silica Gel Chromatography: While not ideal for large-scale manufacturing, it can be used for initial scale-up batches or if crystallization fails to remove a critical impurity. Use a cost-effective solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended iodinating agent for the C4-iodination of 7-azaindolin-2-one at scale? A: While several agents can work, a system of Iodine (I₂) and Silver Acetate (AgOAc) in a solvent like dichloromethane or acetonitrile is often a good choice for scale-up.[11] It offers a good balance of reactivity and mild conditions, which can lead to better selectivity and a cleaner reaction profile compared to harsher agents like ICl. N-Iodosuccinimide (NIS) is also a very common and effective choice.[7][9]

Q2: How should I monitor the reaction progress effectively? A: High-Performance Liquid Chromatography (HPLC) is the preferred method at scale as it is quantitative and can resolve starting material, product, and key impurities. For quick, qualitative checks during development, Thin-Layer Chromatography (TLC) is sufficient. A typical mobile phase for TLC could be 50-70% ethyl acetate in hexanes.

Q3: What are the key safety considerations when handling these reagents? A: Iodine-based reagents can be corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Iodine vapor is hazardous upon inhalation. Scale-up reactions can be exothermic, so ensure the reaction vessel has adequate cooling capacity and temperature monitoring.

Q4: Is the final product, this compound, stable? A: Iodinated heterocyclic compounds can be sensitive to light and may discolor over time. It is recommended to store the final product in an amber-colored container, under an inert atmosphere (nitrogen or argon), and at reduced temperatures (2-8 °C) for long-term stability.[13]

Key Experimental Protocol: C4-Iodination

This protocol is a representative procedure based on common literature methods for iodinating similar heterocycles.[7] Note: This must be optimized for your specific substrate and scale.

Materials:

  • 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • Charge a clean, dry, and inerted reaction vessel with 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one and anhydrous acetonitrile.

  • Stir the mixture to obtain a clear solution or a fine slurry.

  • Cool the vessel to 0 °C using an appropriate cooling bath.

  • In a separate container, dissolve the NIS in anhydrous acetonitrile.

  • Add the NIS solution to the reaction vessel dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0-5 °C for 2-4 hours after the addition is complete.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Once complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • If the product precipitates, it can be isolated by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by crystallization from a suitable solvent system (e.g., ethanol).

Data Summary Table

Iodinating Agent SystemTypical SolventTypical TemperatureKey Considerations
N-Iodosuccinimide (NIS)Acetonitrile, DMF0 °C to RTGood first choice; mild and effective.[7][9]
Iodine Monochloride (ICl)DCM, Acetic Acid-20 °C to 0 °CHighly reactive; may cause selectivity issues.[6][10]
I₂ / Silver Acetate (AgOAc)DCM, CH₂Cl₂RTMild conditions; silver waste must be managed.[11]
I₂ / KI / K₂CO₃DMFRT to 50 °CClassic conditions, but may require heat.[8]

References

  • PubMed. Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Org Lett. 2023 Dec 8;25(48):8711-8715. Available from: [Link]

  • Guillaumet, G., et al. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. 2021;26(11):3330. Available from: [Link]

  • Reddy, B.V.S., et al. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. 2021;86(17):11794-11806. Available from: [Link]

  • Schuster, O., et al. A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes. Tetrahedron Letters. 2008;49(25):4086-4089. Available from: [Link]

  • Cusabio. 4-Iodo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • ResearchGate. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Available from: [Link]

  • Semantic Scholar. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. Available from: [Link]

  • ResearchGate. Iodination of 7-azaindole and pyrrole | Download Table. Available from: [Link]

  • Journal of the Mexican Chemical Society. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines | Request PDF. Available from: [Link]

  • El-Gamal, M.I., et al. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals. 2022;15(4):426. Available from: [Link]

  • Kristensen, J.L., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2019;24(18):3348. Available from: [Link]

  • PubMed. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorg Med Chem. 2020 Jun 1;28(11):115493. Available from: [Link]

  • Salois, A., et al. Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Journal of Biophysical Chemistry. 2014;5:95-103. Available from: [Link]

  • Ghaffari, M., et al. Selective C–H Iodination of (Hetero)arenes. Organic Letters. 2021;23(13):5144-5148. Available from: [Link]

  • Voloshchuk, V.V., & Ivonin, S.P. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainian Chemical Journal. 2024;90(5):3-34. Available from: [Link]

  • ResearchGate. A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes | Request PDF. Available from: [Link]

  • Wang, Y., et al. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy. 2018;12:329-344. Available from: [Link]

  • ResearchGate. (PDF) Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Available from: [Link]

  • Zhang, L., et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Pharmaceuticals. 2022;15(12):1478. Available from: [Link]

  • Sykes, R.B., & Nordström, K. Microiodometric Determination of β-Lactamase Activity. Antimicrobial Agents and Chemotherapy. 1972;1(2):94-99. Available from: [Link]

  • ResearchGate. (PDF) Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Available from: [Link]

  • ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from: [Link]

  • Ioffe, M., et al. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. 2023;28(19):6939. Available from: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

  • Al-Blewi, F.F., et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. 2023;28(19):6911. Available from: [Link]

  • PubMed. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. 2023 Oct 3;28(19):6939. Available from: [Link]

  • PubMed. Inhibition of peroxidase-catalyzed iodination by cephalosporins: Metallo-beta-lactamase-induced antithyroid activity of antibiotics. Bioorg Med Chem Lett. 2002 Aug 5;12(15):1963-5. Available from: [Link]

  • ChemBK. 4-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H) Request for Quotation. Available from: [Link]

  • ResearchGate. (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]

  • PubMed. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals (Basel). 2022 Mar 31;15(4):426. Available from: [Link]

  • ResearchGate. Design, synthesis and evaluation of 7-azaindazolyl-indolyl-maleimides as glycogen synthase kinase-3β (GSK-3β) inhibitors | Request PDF. Available from: [Link]

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Regioselectivity issues in the functionalization of pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the functionalization of the pyrrolo[2,3-b]pyridin-2-one scaffold, a core motif in numerous kinase inhibitors and other medicinally important compounds.[1][2][3][4][5] This guide, structured in a question-and-answer format, addresses common regioselectivity challenges encountered during the chemical modification of this privileged heterocyclic system. As Senior Application Scientists, we aim to provide not only troubleshooting protocols but also the underlying mechanistic rationale to empower your synthetic strategies.

Understanding the Pyrrolo[2,3-b]pyridin-2-one Core

The pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaindolin-2-one, possesses multiple potential sites for functionalization. The inherent electronic properties and steric environment of each position dictate its reactivity, often leading to challenges in achieving the desired regioselectivity. Understanding these nuances is critical for efficient and predictable synthesis.

Caption: Reactivity map of the pyrrolo[2,3-b]pyridin-2-one scaffold.

FAQs and Troubleshooting Guides

N-Alkylation vs. O-Alkylation: Controlling the Site of Attack

Question: I'm attempting to N-alkylate my pyrrolo[2,3-b]pyridin-2-one, but I'm observing a significant amount of the O-alkylated regioisomer. How can I improve the N-selectivity?

Answer: This is a classic case of ambident nucleophilicity. The deprotonated pyrrolopyridinone can be alkylated at either the nitrogen (N1) or the oxygen of the lactam. The outcome is highly dependent on the reaction conditions, particularly the base, solvent, and the nature of the alkylating agent.

Underlying Principle: The selectivity of alkylation is governed by Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a softer nucleophilic center, while the oxygen is harder. Hard electrophiles tend to react at the hard oxygen center, while soft electrophiles favor the soft nitrogen center.

Troubleshooting Protocol:

  • Choice of Base and Counter-ion:

    • For N-Alkylation (Kinetic Control): Use a strong, non-coordinating base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in an aprotic polar solvent like DMF or THF. The resulting sodium or potassium salt favors N-alkylation.

    • For O-Alkylation (Thermodynamic Control): Using a weaker base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can sometimes favor O-alkylation, especially with more reactive alkylating agents. Silver salts (e.g., Ag2O) are also known to promote O-alkylation.

  • Solvent Effects:

    • Aprotic Polar Solvents (DMF, DMSO): These solvents solvate the cation but not the anion, leaving the anion more nucleophilic and generally favoring N-alkylation.

    • Protic Solvents (e.g., alcohols): These solvents can hydrogen bond with the oxygen atom, potentially hindering O-alkylation and thus favoring the N-product. However, their use is less common due to potential side reactions. A recent method for 2-pyridones suggests that aqueous micellar systems using surfactants like Tween 20 can promote N-alkylation.[6][7]

  • Nature of the Alkylating Agent:

    • Soft Electrophiles: Alkyl halides (I > Br > Cl) are considered soft and will preferentially react at the nitrogen.

    • Hard Electrophiles: Reagents like dimethyl sulfate or alkyl triflates are harder and may show increased O-alkylation.

Comparative Table for Alkylation Conditions:

ConditionBaseSolventExpected Major ProductRationale
N-Selective NaH, KHMDSDMF, THFN-AlkylatedFavors kinetic control and reaction at the softer nitrogen center.[8]
O-Selective Ag2O, Cs2CO3Dioxane, TolueneO-AlkylatedHarder counter-ion (Ag+) coordinates to the hard oxygen, promoting O-attack.
Aqueous Micellar K2CO3Water, Tween 20N-AlkylatedMicellar environment enhances solubility and favors N-alkylation for 2-pyridones.[6][7]
C3-Functionalization: Acylation and Halogenation Issues

Question: I am trying to perform a Friedel-Crafts acylation at the C3 position, but I am getting low yields and some starting material decomposition. What are the critical parameters for this reaction?

Answer: The C3 position is activated towards electrophilic substitution due to its enamine-like character. However, the conditions for these reactions must be carefully controlled to avoid side reactions.

Underlying Principle: Friedel-Crafts acylation on the 7-azaindole scaffold is a known method for introducing substituents at the C3 position.[9] The reaction proceeds through the formation of an acylium ion which is then attacked by the electron-rich pyrrole ring. The Lewis acid catalyst is crucial, but its strength and stoichiometry need to be optimized.

Troubleshooting Protocol for C3-Acylation:

  • Lewis Acid Choice:

    • Mild Lewis Acids: For sensitive substrates, start with milder Lewis acids like ZnCl2 or FeCl3.

    • Strong Lewis Acids: AlCl3 is commonly used but can sometimes lead to decomposition.[9] Ensure it is used in stoichiometric amounts and at low temperatures to start.

  • Reaction Temperature:

    • Initiate the reaction at 0°C or even -20°C and slowly warm to room temperature. This can help to control the exothermicity and minimize side product formation.

  • Solvent:

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard solvents. Ensure they are anhydrous.

Step-by-Step Experimental Protocol (C3-Acylation):

  • To a solution of the pyrrolo[2,3-b]pyridin-2-one in anhydrous DCM at 0°C, add the acyl chloride (1.1 eq).

  • Add the Lewis acid (e.g., AlCl3, 1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully pouring it onto ice-water.

  • Extract the product with DCM, wash with saturated NaHCO3 solution and brine, dry over Na2SO4, and purify by column chromatography.

Question: My attempt at direct C3-bromination with NBS is giving me a mixture of products, including some substitution on the pyridine ring. How can I achieve selective C3-halogenation?

Answer: While N-bromosuccinimide (NBS) is a common reagent for C3-bromination of indoles, the pyridine ring in the 7-azaindole system can also be susceptible to halogenation under certain conditions.

Troubleshooting Protocol for C3-Halogenation:

  • Protecting Groups: Consider protecting the N1-position with a suitable group (e.g., Boc, SEM, or a sulfonyl group) prior to halogenation. This can modulate the electronics of the ring system and direct the halogenation to the C3 position.[10]

  • Reaction Conditions: Perform the reaction in a non-polar solvent like CCl4 or THF at low temperatures. The use of a radical initiator like AIBN is generally not required for this type of electrophilic substitution.

  • Alternative Halogenating Agents: For iodination, iodine in the presence of a base like KOH or NaOH can be effective. For chlorination, N-chlorosuccinimide (NCS) is the reagent of choice.

Pyridine Ring Functionalization: Navigating C4, C5, and C6

Question: I need to install an aryl group on the pyridine ring of my scaffold. Which cross-coupling reaction and at which position should I expect the highest selectivity?

Answer: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for functionalizing the pyridine ring of the 7-azaindole system.[11][12] The regioselectivity depends on the position of a pre-installed halide.

Underlying Principle: The relative reactivity of C-X bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-OTf > C-Br >> C-Cl.[13] For di-halogenated pyridines, the site of the first coupling is often determined by the bond dissociation energy (BDE) of the C-Hal bond and the electronic nature of the position.[14][15]

Troubleshooting Guide for Suzuki-Miyaura Coupling:

Scenario: You have a di-halogenated pyrrolopyridinone (e.g., 4-bromo-6-chloro).

  • Predicting Regioselectivity: The C-Br bond is generally more reactive towards oxidative addition to Pd(0) than the C-Cl bond. Therefore, the Suzuki coupling would be expected to occur selectively at the C4 position.

  • Catalyst and Ligand Choice:

    • A standard catalyst system like Pd(PPh3)4 or a combination of Pd2(dba)3 and a phosphine ligand (e.g., XPhos, SPhos) is a good starting point.

    • For less reactive chlorides, more electron-rich and bulky phosphine ligands are often required.[16]

  • Base and Solvent:

    • Aqueous solutions of Na2CO3 or K3PO4 are commonly used bases.

    • A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typical.

Suzuki_Workflow start Halogenated Pyrrolopyridinone reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid Pd Catalyst Base reagents->reaction product Functionalized Product reaction->product

Caption: General workflow for Suzuki-Miyaura coupling.

Question: I want to perform a direct C-H functionalization on the pyridine ring to avoid pre-halogenation steps. Is this feasible and which position is most reactive?

Answer: Direct C-H functionalization is an increasingly popular and atom-economical strategy.[17][18] For the 7-azaindole core, the reactivity of the C-H bonds on the pyridine ring towards metal-catalyzed activation can be influenced by directing groups.

  • C4-Arylation: C4 direct arylation has been achieved on azaindoles using a directing group strategy.[17]

  • C6-Arylation: Palladium-catalyzed direct arylation of 7-azaindole N-oxides has been reported to occur at the C6 position.[17]

  • General Considerations: The success of direct C-H functionalization is highly dependent on the specific substrate, catalyst, and oxidant used. Extensive screening of reaction conditions is often necessary.

References

  • Ciszewska, M., Spaczyńska, E., & Wietrzyk, J. (2021). Pyrrolo[2,3-b]pyridines as Kinase Inhibitors in Anticancer Therapy. Molecules, 26(11), 3223. [Link]

  • Hassan, Z., & Yi, W. (2021). Regioselective C–H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(16), 4983. [Link]

  • Leboho, T., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Yum, E. K., et al. (2000). Palladium-Catalyzed Annulation of o-Iodoanilines with Allyl Acetate: A New Synthesis of 2-Methylindoles. Tetrahedron Letters, 41(10), 1505-1508. [Link]

  • Zhang, M., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutation. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Collins, M. R., et al. (2008). Highly functionalized 7-azaindoles as selective PPARγ modulators. Bioorganic & Medicinal Chemistry Letters, 18(17), 4846-4850. [Link]

  • Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Organic & Biomolecular Chemistry, 18(33), 6527-6531. [Link]

  • Singh, P., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(76), 11195-11207. [Link]

  • Katz, J. D., et al. (2017). Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(1), 105-109. [Link]

  • Brehmer, D., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(19), 6147-6159. [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 979-992. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • Wang, H., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(9), 2541-2548. [Link]

  • Boyd, D. R., & Marle, E. R. (1914). CXCVI.—The velocities of combination of sodium derivatives of phenols with olefine oxides. J. Chem. Soc., Trans., 105, 2117-2139. [Link]

  • Kumar, S., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(8), 817-822. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kumar, A., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 115, 246-258. [Link]

  • Suviganu, C. (2022, October 4). What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry [Video]. YouTube. [Link]

  • Li, D., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Gomaa, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 99, 103831. [Link]

  • Reddit. (2018, December 6). Heterocyclic regioselectivity help? Problem in pen, my answer/work in pencil. r/OrganicChemistry. [Link]

  • Chem-Station. (2025, August 4). Solving Common Challenges in Regiochemistry for Better Reaction Outcomes. [Link]

  • Mahato, K., et al. (2023). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters. [Link]

  • Ren, F., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3552-3555. [Link]

  • Ren, F., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ChemInform, 46(45). [Link]

  • Douglas, J. T. (2020). Selective halogenation of pyridines and diazines via unconventional intermediates (Doctoral dissertation, University of California, Irvine). [Link]

  • Douglas, J. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Douglas, J. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Contaldi, M., et al. (2021). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7‑Azaindole-Based Inhibitors. ACS Chemical Neuroscience, 12(15), 2844-2863. [Link]

  • Al-Zoubi, R. M. (2025). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. [Link]

  • Smith, C. J., et al. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie - Chemical Monthly, 148(12), 2139-2144. [Link]

  • Shaw, J. T., & Miller, S. J. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(24), 6228-6231. [Link]

  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6437-6450. [Link]

  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]

  • Al-Ghorbani, M., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules, 27(7), 2217. [Link]

  • Li, G., et al. (2013). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 15(1), 92-95. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Cid, J., et al. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 63(30), 7089-7100. [Link]

  • Kim, D. K., & Sigman, M. S. (2016). Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts. Journal of the American Chemical Society, 138(40), 13242-13245. [Link]

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Technical Support Center: Synthesis of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and ensure the purity of your final product.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: My final product is a persistent brown or off-white solid, not the expected white crystalline material. What are the likely impurities and how can I remove them?

Answer:

Discoloration in the final product typically points to the presence of residual iodine or polymeric side products. The high reactivity of iodine and the potential for oxidative degradation of the 7-azaindole core are the primary culprits.

Likely Impurities:

  • Residual Molecular Iodine (I₂): This is the most common cause of brown or yellowish tints. It can persist even after aqueous workups.

  • Oxidized Species: The 7-azaindole ring system is susceptible to oxidation, which can lead to colored, often polymeric, byproducts. This is exacerbated by prolonged reaction times or exposure to air at elevated temperatures.

  • Starting Material: Incomplete iodination will leave unreacted 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Troubleshooting Workflow:

  • Aqueous Wash with a Reducing Agent: Before recrystallization, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce any remaining I₂ to colorless iodide ions (I⁻).

  • Activated Carbon Treatment: If the discoloration persists after the reducing wash, it may be due to larger, colored organic impurities. A charcoal treatment can be effective.

    • Dissolve the crude product in a suitable hot solvent (e.g., acetonitrile or ethanol).

    • Add a small amount of activated carbon (typically 1-5% by weight).

    • Stir at an elevated temperature for 15-30 minutes.

    • Filter the hot solution through a pad of Celite® to remove the carbon.

    • Allow the filtrate to cool for recrystallization.

  • Recrystallization: This is a critical step for obtaining a high-purity product.

    • Solvent Selection: Acetonitrile is a commonly reported and effective solvent for the recrystallization of 4-iodo-7-azaindole derivatives.[1] Other potential solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent to ensure saturation. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2][3]

Data Summary: Purification Techniques

Impurity TypeAppearanceRecommended Removal Method
Residual Iodine (I₂)Brown, yellow, or violet tintAqueous wash with sodium thiosulfate or sodium bisulfite.
Oxidized ByproductsDark brown to black, often tarryActivated carbon treatment followed by recrystallization.
Unreacted Starting MaterialMay not cause significant discolorationRecrystallization or column chromatography.
Question 2: My ¹H NMR spectrum shows a complex aromatic region and unexpected singlets. How can I identify the byproducts of the iodination reaction?

Answer:

The iodination of the 7-azaindole scaffold can sometimes lead to regioisomers or di-iodinated species, especially if the reaction conditions are not carefully controlled.

Potential Byproducts and Their NMR Signatures:

  • Starting Material (1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one): The presence of the proton at the C4 position will be evident in the ¹H NMR spectrum.

  • Di-iodinated Products: The formation of a di-iodinated species is possible, though generally less favored. This would result in a loss of aromatic proton signals.

  • Other Regioisomers: Depending on the iodinating agent and reaction conditions, iodination at other positions on the pyrrolo[2,3-b]pyridine ring system can occur. Direct iodination of 7-azaindole itself is known to favor the 3-position.[4]

Troubleshooting and Characterization Workflow:

  • Compare with Starting Material Spectrum: Run a ¹H NMR of your starting material under the same conditions for direct comparison.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals and identifying the connectivity within impurity structures.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool to separate the components of your mixture and obtain their mass-to-charge ratios. This will help confirm the presence of mono- and di-iodinated products, as well as unreacted starting material.

Question 3: The yield of my reaction is consistently low. What are the critical parameters to control during the synthesis?

Answer:

Low yields in the synthesis of this compound can often be attributed to suboptimal reaction conditions, degradation of the product, or inefficient purification.

Key Experimental Considerations:

  • Choice of Iodinating Agent: The reactivity and selectivity of the iodination can be highly dependent on the reagent used. Common iodinating agents include N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine in the presence of a base.[5][6]

  • Reaction Temperature: Iodination reactions are often exothermic. Maintaining a controlled temperature, sometimes starting at 0°C and slowly warming to room temperature, can prevent the formation of side products.

  • Base Selection: When using molecular iodine, a base is often required to generate the electrophilic iodine species. The choice of base (e.g., potassium hydroxide, sodium bicarbonate) can influence the reaction rate and outcome.[2]

  • Exclusion of Light and Air: Iodinated compounds, particularly in solution, can be sensitive to light and air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and in a flask protected from light can minimize degradation.

  • Purification Strategy: Iodinated organic compounds can sometimes be sensitive to silica gel chromatography, leading to decomposition and lower isolated yields.[7] If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[7]

Workflow for Optimizing Reaction Yield:

Caption: Workflow for optimizing the yield of this compound.

Frequently Asked Questions (FAQs)

What is the mechanism of iodination for the 7-azaindole ring system?

The iodination of 7-azaindole and its derivatives is typically an electrophilic aromatic substitution (SEAr) reaction. The electron-rich pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. The specific reaction pathway depends on the iodinating agent used. For instance, with molecular iodine and a base, an electrophilic iodine species is generated in situ, which then attacks the electron-rich position of the pyrrolo[2,3-b]pyridin-2-one core. The regioselectivity is influenced by the directing effects of the substituents on the ring.

Why is column chromatography sometimes problematic for purifying iodinated heterocycles?

Iodinated heterocycles can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition of the product on the column.[7] The C-I bond can be labile under acidic conditions. If chromatography is unavoidable, several strategies can be employed:

  • Use of Neutral or Basic Alumina: Alumina is a less acidic stationary phase and may be more suitable for sensitive compounds.

  • Deactivation of Silica Gel: Pre-treating the silica gel with a small percentage of a base like triethylamine in the eluent system can neutralize the acidic sites and minimize product degradation.

  • Rapid Chromatography: Minimizing the time the compound spends on the column can also reduce the extent of decomposition.

What are the best practices for storing this compound?

Due to its potential sensitivity to light and air, it is recommended to store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration at low temperatures (e.g., -20°C) is advisable to prevent degradation.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of acetonitrile to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, consider an activated carbon treatment as described in the Troubleshooting Guide.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold acetonitrile.

  • Dry the purified crystals under high vacuum to remove any residual solvent.

Diagram of the Recrystallization Process:

G A Crude Product B Dissolve in Minimal Hot Acetonitrile A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Acetonitrile E->F G Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Step-by-step workflow for the recrystallization of this compound.

References

  • Wilson, S. P. (1988). Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays. Second Messengers and Phosphoproteins, 12(1), 1–6. Available from: [Link]

  • Masson, G., et al. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of Visualized Experiments, (87), 51469. Available from: [Link]

  • Parveen, S., et al. (2020). Synthesis and in vitro evaluation of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines as potential CSF-1R inhibitors. Molecules, 25(15), 3456. Available from: [Link]

  • Kumanek, B., & Walczak, M. Z. (2020). Direct C-H Iodination of Indole and Its Derivatives with Iodine Monochloride on Celite®. Synthesis, 52(12), 1775-1782. Available from: [Link]

  • Bentabed-Ababsa, G., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(19), 3464. Available from: [Link]

  • Reddy, T. R., et al. (2020). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 85(15), 9945–9955. Available from: [Link]

  • Bentabed-Ababsa, G., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(19), 3464. Available from: [Link]

  • Bartoli, G., et al. (2005). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 70(1), 1941-1944. Available from: [Link]

  • Huang, P. H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o648. Available from: [Link]

  • Wilson, N., & Greenhouse, V. Y. (1976). Iodination and purification of oxytocin. Journal of Chromatography A, 118(1), 83–90. Available from: [Link]

  • Huang, P. H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o648. Available from: [Link]

  • Huang, P. H., et al. (2012). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. Available from: [Link]

  • Mongin, F. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7935. Available from: [Link]

  • Zhdankin, V. V. (2011). Iodine Heterocycles. In Hypervalent Iodine Chemistry (pp. 315-352). John Wiley & Sons, Ltd. Available from: [Link]

  • Hughes, D. L. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters, 25(48), 8711–8715. Available from: [Link]

  • Bentabed-Ababsa, G., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(19), 3464. Available from: [Link]

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Technical Support Center: Refinement of Reaction Conditions for N-Alkylation of Pyrrolopyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced process of N-alkylation of pyrrolopyridinones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical synthetic transformation. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, providing you with the knowledge to troubleshoot and refine your experimental conditions effectively.

Introduction: The Challenge of Selectivity

Pyrrolopyridinones are a vital class of heterocyclic compounds, forming the core of numerous biologically active molecules. The functionalization of the pyrrolopyridinone scaffold, particularly at the nitrogen atom, is a common strategy to modulate its pharmacological properties. However, the N-alkylation of these lactam-containing systems is not always straightforward. The primary challenge lies in controlling the regioselectivity of the reaction. The deprotonated pyrrolopyridinone is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom, leading to the desired N-alkylated product or the undesired O-alkylated isomer, respectively.

This guide will provide a comprehensive overview of the factors influencing this selectivity and offer practical solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is giving a low yield or not proceeding at all. What are the likely causes?

A1: Low or no conversion in N-alkylation reactions is a common hurdle.[1] Several factors can contribute to this issue:

  • Ineffective Deprotonation: The N-H proton of the pyrrolopyridinone must be removed by a base to generate the nucleophilic anion. If the base is not strong enough or is sterically hindered, deprotonation will be incomplete.

  • Poor Reagent Quality: The purity of your starting material, alkylating agent, solvent, and base is paramount. Moisture or other impurities can quench the base or react with the alkylating agent.[1]

  • Suboptimal Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If you are running the reaction at room temperature with a sluggish outcome, a gradual increase in temperature is advisable. Conversely, excessively high temperatures can lead to decomposition of the reactants or solvent.[2]

  • Insoluble Base: The base must have some solubility in the reaction solvent to be effective. For instance, potassium carbonate (K₂CO₃) has limited solubility in solvents like acetone, which can hinder the reaction.[1]

Q2: I am observing a significant amount of an O-alkylated byproduct. How can I improve the N-selectivity?

A2: The formation of the O-alkylated isomer is the most common side reaction in the alkylation of lactams.[3] The ratio of N- to O-alkylation is influenced by several factors:

  • Choice of Base and Solvent: This is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in polar aprotic solvents such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favor N-alkylation.[3]

  • Nature of the Alkylating Agent: According to Hard and Soft Acid and Base (HSAB) theory, "soft" electrophiles tend to react at the "softer" nitrogen atom, while "hard" electrophiles favor the "harder" oxygen atom. Alkyl iodides and benzyl bromides are considered softer electrophiles than alkyl chlorides or tosylates.

  • Reaction Temperature: Lower reaction temperatures often favor the kinetically controlled N-alkylation product over the thermodynamically more stable O-alkylated product.[4]

Q3: Can I use microwave irradiation to improve my N-alkylation reaction?

A3: Yes, microwave-assisted synthesis can be a powerful tool for N-alkylation. It often leads to dramatically reduced reaction times, improved yields, and can be more energy-efficient than conventional heating.[5][6][7] The rapid heating provided by microwaves can overcome activation energy barriers more efficiently, sometimes leading to cleaner reactions with fewer byproducts.[5][8]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to refining your reaction conditions.

Problem 1: Predominant O-Alkylation

You have successfully alkylated your pyrrolopyridinone, but spectroscopic analysis (e.g., ¹³C NMR, HMBC) confirms the major product is the O-alkylated isomer.[9]

Troubleshooting Workflow:

G cluster_base Base Modification cluster_solvent Solvent Modification cluster_temp Temperature Adjustment cluster_agent Alkylating Agent start Problem: Predominant O-Alkylation base Step 1: Re-evaluate Base Selection start->base solvent Step 2: Modify Solvent System base->solvent If O-alkylation persists b1 Current: NaH, KH Consider: K₂CO₃, Cs₂CO₃ base->b1 temp Step 3: Adjust Reaction Temperature solvent->temp If O-alkylation persists s1 Current: DMF, DMSO Consider: THF, Toluene (less polar) solvent->s1 agent Step 4: Consider Alkylating Agent temp->agent If O-alkylation persists t1 Decrease temperature (e.g., from 80°C to RT or 0°C) temp->t1 result Improved N-Selectivity agent->result Successful Optimization a1 Current: R-OTs, R-Cl Consider: R-Br, R-I (softer electrophiles) agent->a1

Caption: Troubleshooting workflow for predominant O-alkylation.

Detailed Rationale:

  • Base Selection: While strong bases like NaH are often recommended, their counterion (Na⁺) can coordinate with the oxygen atom, making it more nucleophilic. Switching to a bulkier or less coordinating cation like K⁺ or Cs⁺ (from K₂CO₃ or Cs₂CO₃) can disfavor this coordination and promote N-alkylation.[4]

  • Solvent Effects: Highly polar aprotic solvents like DMF and DMSO can solvate the cation, leaving a more "naked" and reactive oxygen anion, thus favoring O-alkylation. Less polar solvents like THF or toluene are less effective at solvating the cation, leading to a tighter ion pair and favoring reaction at the less hindered nitrogen atom.[4]

  • Temperature Control: As mentioned, lower temperatures can favor the kinetic product (N-alkylation). It is often beneficial to start the reaction at a lower temperature and slowly warm it if the reaction is sluggish.

Problem 2: No Reaction or Incomplete Conversion

After an appropriate reaction time, TLC or LC-MS analysis shows a significant amount of unreacted starting material.

Troubleshooting Workflow:

G cluster_reagents Reagent Check cluster_base Base Modification cluster_temp Temperature Adjustment cluster_mw Microwave Option start Problem: No/Incomplete Reaction reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents base Step 2: Increase Base Strength/Equivalents reagents->base If reagents are pure r1 Ensure anhydrous solvent. Check purity of starting material and alkylating agent. Verify accurate weighing. reagents->r1 temp Step 3: Increase Reaction Temperature base->temp If reaction is still sluggish b1 Current: K₂CO₃ Consider: NaH, KH (stronger bases) Increase equivalents (e.g., from 1.5 to 2.5 eq.) base->b1 mw Step 4: Consider Microwave Irradiation temp->mw For further acceleration t1 Gradually increase temperature (e.g., from RT to 50°C, then 80°C). Monitor for decomposition. temp->t1 result Successful Conversion mw->result Successful Optimization m1 Reduces reaction time from hours to minutes. Can drive difficult reactions to completion. mw->m1

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Rationale:

  • Reagent Quality: This is a fundamental but often overlooked aspect. Anhydrous conditions are critical, especially when using strong bases like NaH.

  • Base Strength: If a weaker base like K₂CO₃ is insufficient to fully deprotonate the pyrrolopyridinone, switching to a stronger base like NaH or KH is a logical step. Increasing the equivalents of the base can also drive the equilibrium towards the deprotonated form.

  • Temperature: A systematic increase in temperature is a standard approach to accelerate a slow reaction. However, it is crucial to monitor for the appearance of new, unidentified spots on TLC, which could indicate decomposition.

  • Microwave Irradiation: For particularly stubborn reactions, microwave heating can provide the necessary energy input to achieve full conversion in a fraction of the time required for conventional heating.[5][6]

Data Summary: Recommended Reaction Conditions

The following table summarizes common starting points for the N-alkylation of pyrrolopyridinones. These should be considered as a basis for optimization.

ParameterCondition 1 (High N-Selectivity)Condition 2 (General Purpose)Condition 3 (Microwave-Assisted)
Base NaH (1.2-1.5 eq.)K₂CO₃ or Cs₂CO₃ (2-3 eq.)K₂CO₃ (3 eq.)
Solvent Anhydrous THF or TolueneAnhydrous DMF or AcetonitrileDMF (minimal amount)
Alkylating Agent Alkyl Iodide or Benzyl Bromide (1.1-1.3 eq.)Alkyl Bromide or Chloride (1.2-1.5 eq.)Alkyl Bromide (1.5 eq.)
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C120-170 °C
Time 4-24 hours6-48 hours10-40 minutes
Notes Favors kinetic N-alkylation. Requires strictly anhydrous conditions.Good starting point for a variety of substrates.[10]Rapid optimization and high throughput.[5][6]

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in THF (High N-Selectivity)
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrrolopyridinone (1.0 eq.).

  • Add anhydrous THF (sufficient to dissolve the starting material).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Cool the reaction back to 0 °C.

  • Add the alkylating agent (1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted N-Alkylation using Potassium Carbonate in DMF
  • To a 10 mL microwave reaction vessel, add the pyrrolopyridinone (1.0 eq.), potassium carbonate (3.0 eq.), and the alkylating agent (1.5 eq.).

  • Add a minimal amount of DMF (e.g., 1-2 mL) to create a slurry.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes). Note: These parameters should be optimized.

  • After the reaction, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. Retrieved from [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • ACS Publications. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules. Retrieved from [Link]

  • RSC Publishing. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the influence of N-alkylation vs. O-alkylation of lactam-containing aromatic acceptors on PSCs performance. Retrieved from [Link]

  • MDPI. (2023). Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. Retrieved from [Link]

  • American Chemical Society. (n.d.). Alternative methods for the alkylation of heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Reddit. (2014). Help with N-Alkylation gone wrong. Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • NIH. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Retrieved from [Link]

  • IJOER. (n.d.). Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characteristics of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a heterocyclic scaffold of interest in medicinal chemistry. Given the novelty of this specific derivative, direct, published experimental spectra are not widely available. Therefore, this document employs a comparative approach, building a predicted spectroscopic profile by dissecting the structural contributions of its core components: the 7-azaindole framework, the C2-oxo functionality, and the C4-iodo substituent. By referencing empirical data from closely related analogues, we offer a robust, predictive guide for researchers engaged in the synthesis and characterization of this compound class.

The Structural Elucidation Challenge: A Predictive Approach

The unequivocal identification of novel molecular entities is paramount in drug discovery and chemical research. NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution.[1] The pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[2][3] The introduction of an oxo group at the C2 position and an iodine atom at the C4 position significantly alters the electronic and magnetic environments of the molecule's nuclei. This guide will systematically deconstruct these alterations to build a reliable predicted spectrum for the title compound.

Comparative NMR Analysis: Building from the Core Outward

To predict the spectrum of the target molecule, we will analyze the NMR data of three key structural types:

  • The Parent Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

  • The Saturated Pyrrolone Ring: The effect of the C2-oxo group

  • The Halogenated Pyridine Ring: The effect of the C4-iodo substituent

The 7-azaindole skeleton is an aromatic system whose NMR spectrum is well-documented.[4][5] Understanding this baseline is crucial for identifying shifts caused by subsequent modifications. The protons on the pyridine ring (H4, H5, H6) exhibit characteristic doublet and doublet of doublets patterns, while the pyrrole protons (H2, H3) appear as distinct doublets.

Table 1: Experimental NMR Data for 7-Azaindole (in CDCl₃)

Position ¹H Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz) ¹³C Chemical Shift (δ, ppm)
1 (NH) ~10.0-12.0broad singlet-
2 ~7.4d, J ≈ 3.5~128.0
3 ~6.5d, J ≈ 3.5~101.0
3a --~148.5
4 ~7.9dd, J ≈ 8.0, 1.5~120.0
5 ~7.1dd, J ≈ 8.0, 4.5~116.0
6 ~8.3dd, J ≈ 4.5, 1.5~143.0
7a --~129.0

Data compiled from representative literature values.[4][6]

The transformation from a pyrrole to a pyrrol-2-one ring introduces three significant changes:

  • Loss of Aromaticity: The pyrrole ring is no longer aromatic.

  • Creation of a Methylene Group: The C3 position becomes a saturated CH₂ group.

  • Presence of an Amide Carbonyl: A C=O group appears at C2.

This results in the disappearance of the coupled H2/H3 doublet system, which is replaced by a singlet for the H3 methylene protons. This methylene signal is expected to appear in the range of 3.0-4.0 ppm. The amide proton (H1) will remain, likely as a broad singlet. In the ¹³C spectrum, a new carbonyl signal will appear significantly downfield (~170-180 ppm), while the C3 signal will shift dramatically upfield into the aliphatic region (~35-45 ppm).

Introducing an iodine atom at the C4 position of the pyridine ring has predictable electronic and magnetic consequences.

  • ¹³C Spectrum (Heavy Atom Effect): The most dramatic effect is on the carbon to which the iodine is directly attached (C4). Due to efficient quadrupolar relaxation induced by the iodine nucleus, the C4 signal is often significantly broadened, sometimes to the point of being unobservable. Furthermore, the "heavy atom effect" will cause a massive upfield shift of the C4 signal, potentially to the 90-100 ppm range.

  • ¹H Spectrum (Anisotropic & Inductive Effects): The iodine atom will influence the chemical shifts of the adjacent protons (H3 and H5). The H5 proton will likely experience a downfield shift due to the anisotropic effect of the iodine atom. The H6 proton, being further away, will be less affected. The C4 proton signal will, of course, be absent.

A close analogue, 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, provides insight into the effects of halogenation on this ring system, although it retains the aromatic pyrrole ring.[7]

Predicted NMR Characterization of this compound

By synthesizing the comparative data above, we can construct a predicted NMR profile for the target molecule. The choice of solvent is critical; DMSO-d₆ is recommended to ensure the observation of exchangeable NH protons.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Position Predicted ¹H Shift (δ, ppm) Predicted Multiplicity & Coupling Predicted ¹³C Shift (δ, ppm) Rationale for Prediction
1 (NH) 10.5 - 12.0broad singlet-Amide proton, exchangeable.
2 (C=O) --170 - 180Amide carbonyl carbon.
3 (CH₂) 3.5 - 4.0singlet35 - 45Aliphatic methylene adjacent to carbonyl and aromatic ring.
3a --145 - 150Quaternary carbon at ring junction.
4 --90 - 100Iodo-substituted carbon; signal may be broad or absent.
5 7.2 - 7.5doublet, J ≈ 7-8 Hz118 - 122Ortho to C6, meta to N7. Shift influenced by iodine.
6 8.1 - 8.4doublet, J ≈ 7-8 Hz145 - 148Ortho to N7.
7a -130 - 135Quaternary carbon at ring junction.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a rigorous and standardized experimental approach is essential.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (~5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) or residual solvent peak for referencing

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 400 MHz or higher.[8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample.

    • Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Processing: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

    • Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Reference the spectrum to the DMSO-d₆ septet centered at 39.52 ppm.

Visualization of Structure and Workflow

Caption: Structure of this compound.

Figure 2: NMR Characterization Workflow A Sample Preparation (Compound in DMSO-d6) B 1H NMR Acquisition (400+ MHz) A->B C 13C NMR Acquisition (Proton Decoupled) A->C D Data Processing (FT, Phasing, Referencing) B->D C->D E Spectral Interpretation - Chemical Shifts - Coupling Constants - Integration D->E F Comparison with Predicted Data & Analogues E->F G Structure Confirmation F->G

Caption: Standard workflow for NMR-based structure confirmation.

Conclusion

While direct experimental data for this compound is scarce, a robust and scientifically sound prediction of its ¹H and ¹³C NMR spectra can be achieved through a comparative analysis of its constituent structural motifs. The key predicted features include a methylene singlet around 3.5-4.0 ppm, the absence of a proton at the C4 position, and a significantly upfield-shifted (and potentially broad) signal for the C4 carbon in the ¹³C spectrum. This guide provides researchers with a validated framework for interpreting their experimental data and confidently confirming the structure of this and related novel compounds.

References

A Senior Application Scientist's Guide to Purity Analysis: LC-MS and Validation of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Eyes of Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide offers an in-depth exploration of the analytical strategies for assessing the purity of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a protocol, but a strategic framework for robust purity determination, anchored in the principles of scientific integrity and practical, field-tested insights. We will navigate the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) method development and validation, and critically compare it with orthogonal techniques to ensure a comprehensive and reliable purity assessment.

The Analytical Imperative: Why Purity Matters for this compound

This compound, a derivative of the 7-azaindole core, represents a class of compounds with considerable therapeutic potential. The presence of an iodine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in drug discovery. However, the very reactivity that makes this molecule attractive also presents challenges in ensuring its purity. Process-related impurities from synthesis and degradation products from storage or handling can impact the API's safety, efficacy, and stability. Therefore, a rigorous analytical methodology to detect and quantify these impurities is paramount.

A Comparative Overview of Purity Determination Techniques

While LC-MS is a powerhouse for purity analysis, a multi-faceted approach employing orthogonal techniques provides a more complete and trustworthy purity profile.

Technique Principle Strengths Limitations
LC-MS Separation by chromatography, detection by mass spectrometry.High sensitivity and selectivity; provides molecular weight information for impurity identification.Requires reference standards for quantification; response can be compound-dependent.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.An absolute quantification method; does not require a reference standard of the analyte.[1][2]Lower sensitivity compared to LC-MS; requires a well-characterized internal standard.[3][4]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions.Provides information on the overall purity of crystalline solids; useful for detecting solid-state impurities.[4][5]Not suitable for amorphous or thermally labile compounds; less sensitive to low levels of impurities.[4][5]

Deep Dive: LC-MS Method Development and Validation

The development of a robust, stability-indicating LC-MS method is central to the reliable purity assessment of this compound.

Diagram: LC-MS Method Development Workflow

LC-MS Method Development Workflow LC-MS Method Development Workflow A Analyte Characterization (pKa, logP, UV spectrum) B Column & Mobile Phase Screening A->B C Gradient Optimization B->C D MS Parameter Optimization (Ionization mode, Cone voltage, etc.) C->D E Method Validation (ICH Q2(R2)) D->E G Final Method E->G F Forced Degradation Studies F->E Specificity

Caption: A systematic workflow for developing a robust LC-MS method.

Experimental Protocol: LC-MS Method for this compound

1. Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is a good starting point. Given the polar nature of the molecule, a column with enhanced polar retention may also be evaluated.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A generic gradient from 5% to 95% B over 15 minutes, followed by a re-equilibration step. This should be optimized to achieve good resolution between the main peak and any impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated. Given the presence of nitrogen atoms, positive mode is likely to be more sensitive.

  • Data Acquisition: Full scan mode for initial screening and identification of unknown impurities. Targeted SIM or MRM for quantification of known impurities.

  • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and gas flows for maximum sensitivity of the parent compound.

Method Validation: A Trust-Building Exercise

Validation of the analytical method is a mandatory step to ensure its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Validation Parameter Acceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.
Linearity A linear relationship between the concentration and the detector response should be demonstrated over a defined range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit for impurities). A correlation coefficient (r²) of ≥ 0.99 is generally expected.
Range The range should be established based on the linearity, accuracy, and precision studies.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Recoveries are typically expected to be within 80-120%.
Precision - Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Expressed as the relative standard deviation (%RSD) of a series of measurements. - Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Unveiling Potential Impurities: A Proactive Approach

A thorough understanding of the synthetic route and potential degradation pathways is crucial for identifying and controlling impurities.

Diagram: Potential Impurity Sources

Potential Impurity Sources Potential Impurity Sources A Starting Materials & Reagents E Final API A->E Process-Related B Intermediates B->E Process-Related C By-products C->E Process-Related D Degradation Products E->D Storage/Handling

Sources

Navigating the Structure-Activity Landscape: A Comparative Guide to 4-Substituted Pyrrolo[2,3-b]pyridin-2-ones as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to purine has made it a fertile ground for the development of kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-substituted pyrrolo[2,3-b]pyridin-2-ones, a specific class of 7-azaindoles with significant therapeutic potential. While direct and extensive SAR studies on the 2-one subclass are emerging, we will draw upon the wealth of data from the broader pyrrolo[2,3-b]pyridine and related pyrrolo[2,3-d]pyrimidine series to provide a comprehensive and insightful guide for researchers, scientists, and drug development professionals. We will explore how subtle modifications at the 4-position can profoundly impact kinase inhibitory activity and selectivity, offering a rational basis for the design of next-generation therapeutics.

The Pyrrolo[2,3-b]pyridin-2-one Core: A Versatile Scaffold for Kinase Inhibition

The pyrrolo[2,3-b]pyridin-2-one core presents a unique three-dimensional structure that can effectively mimic the adenine region of ATP, enabling it to bind to the ATP-binding site of a wide range of protein kinases.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders, making kinase inhibitors a cornerstone of modern medicine.[4][5] The strategic introduction of a carbonyl group at the 2-position of the pyrrolo[2,3-b]pyridine scaffold can introduce additional hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity and selectivity. The 4-position of this scaffold is a key vector for chemical modification, allowing for the introduction of various substituents that can probe different regions of the kinase ATP-binding site and fine-tune the pharmacological properties of the molecule.

Synthetic Strategies: Accessing the 4-Substituted Pyrrolo[2,3-b]pyridin-2-one Scaffold

The synthesis of the 4-substituted pyrrolo[2,3-b]pyridin-2-one core can be achieved through multi-step synthetic sequences. A common strategy involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 4-position.

G start Starting Materials (e.g., substituted pyridines and pyrroles) core_synthesis Pyrrolo[2,3-b]pyridine Core Synthesis start->core_synthesis Multi-step reactions functionalization Introduction of Substituent at C4-position core_synthesis->functionalization e.g., Nucleophilic Aromatic Substitution or Cross-Coupling Reactions oxidation Oxidation to Pyrrolo[2,3-b]pyridin-2-one functionalization->oxidation Oxidizing agents final_product 4-Substituted Pyrrolo[2,3-b]pyridin-2-one oxidation->final_product

Caption: General synthetic workflow for 4-substituted pyrrolo[2,3-b]pyridin-2-ones.

A representative synthetic protocol for a related 4-substituted pyrrolo[2,3-b]pyridine is the Buchwald-Hartwig amination, which can be adapted for the synthesis of 4-amino derivatives.[1]

Experimental Protocol: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines (Representative Example)

This protocol is adapted from a known synthesis of a related compound and may require optimization for the 2-one scaffold.[1]

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a solution of 2-iodo-4-chloropyrrolopyridine intermediate in a suitable solvent (e.g., dioxane/water), add the desired arylboronic acid (1.2 equivalents).

  • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Buchwald-Hartwig Amination

  • To a solution of the 2-aryl-4-chloropyrrolopyridine intermediate in a suitable solvent (e.g., toluene or dioxane), add the desired amine (1.5 equivalents).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand (e.g., XPhos, 0.04 equivalents), and a base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Degas the mixture and heat it under an inert atmosphere at 100-120 °C until the starting material is consumed.

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.

Comparative Structure-Activity Relationship (SAR) at the 4-Position

The nature of the substituent at the 4-position of the pyrrolo[2,3-b]pyridin-2-one core is a critical determinant of its biological activity. By analyzing data from the broader class of pyrrolopyridines and related heterocycles, we can infer key SAR trends.

4-Amino Substitutions

The introduction of an amino group at the 4-position can provide a crucial hydrogen bond donor, significantly impacting kinase binding. The nature of the amine substituent is paramount.

Compound/ScaffoldTarget KinaseR Group at C4IC₅₀ (nM)Reference
Pyrrolo[2,3-d]pyrimidineJAK3-NH-cyclohexyl1.1[6]
Pyrrolo[2,3-d]pyrimidineJAK1-NH-cyclopentyl1.5[6]
Pyrrolo[2,3-b]pyridineCSF1R-NH-(secondary amine)Potent[1]

Key Insights:

  • Cyclic Amines: Small, cyclic amines such as cyclopentyl and cyclohexyl at the 4-position of a related pyrrolopyrimidine scaffold have been shown to be highly potent inhibitors of Janus kinases (JAKs).[6] This suggests that a constrained conformation is favorable for binding in the ATP pocket of these kinases.

  • Secondary Amines: In the context of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibition, secondary amines at the 4-position of the pyrrolo[2,3-b]pyridine core are crucial for activity.[1]

4-Aryl and 4-Heteroaryl Substitutions

The introduction of aryl or heteroaryl groups at the 4-position allows for the exploration of hydrophobic pockets and the formation of additional interactions within the kinase active site.

Compound/ScaffoldTarget KinaseR Group at C4IC₅₀ (nM)Reference
Pyrrolo[2,3-b]pyridineFGFR13,5-dimethoxyphenyl7[7][8]
Pyrrolo[2,3-b]pyridineFGFR23,5-dimethoxyphenyl9[7][8]
Pyrrolo[2,3-b]pyridineFGFR33,5-dimethoxyphenyl25[7][8]

Key Insights:

  • Substituted Phenyl Rings: As demonstrated in a series of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the substitution pattern on a phenyl ring at the 4-position is critical for potency. A 3,5-dimethoxyphenyl group was found to be optimal, suggesting that these methoxy groups engage in favorable interactions within a specific sub-pocket of the FGFR kinase domain.[7][8]

  • Exploration of Hydrophobic Pockets: The use of larger aryl substituents can be a strategy to access and occupy hydrophobic regions of the kinase active site, potentially increasing both potency and selectivity.[8]

G scaffold Pyrrolo[2,3-b]pyridin-2-one Core kinase Kinase ATP-Binding Site scaffold->kinase Anchoring (H-bond with hinge region) substituent 4-Position Substituent substituent->kinase Interaction (H-bond, hydrophobic, etc.)

Caption: Interaction of 4-substituted pyrrolo[2,3-b]pyridin-2-ones with the kinase ATP-binding site.

Biological Evaluation: In Vitro Kinase Inhibition Assay

A crucial step in the evaluation of novel pyrrolo[2,3-b]pyridin-2-ones is the determination of their inhibitory activity against a panel of protein kinases. A common and reliable method is the in vitro kinase inhibition assay.

G start Prepare kinase, substrate, ATP, and test compound solutions incubation Incubate kinase, substrate, and compound at various concentrations start->incubation reaction Initiate reaction by adding ATP incubation->reaction detection Detect kinase activity (e.g., phosphorylation of substrate) reaction->detection analysis Data analysis to determine IC₅₀ detection->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation: Prepare solutions of the recombinant protein kinase, a specific peptide substrate, ATP, and the test compound (serially diluted in DMSO). A known kinase inhibitor should be used as a positive control.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ATP remaining using a luminescence-based assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Normalize the data against controls (0% and 100% inhibition) and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Competitive Landscape: Benchmarking Against Established Kinase Inhibitors

To contextualize the potential of 4-substituted pyrrolo[2,3-b]pyridin-2-ones, it is essential to compare their activity with established kinase inhibitors, particularly those targeting similar pathways.

  • Tofacitinib (Xeljanz®): A pan-JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core, Tofacitinib is a key competitor for any novel JAK inhibitor.[4] Its clinical success underscores the therapeutic potential of this scaffold.

  • Sunitinib (Sutent®): A multi-kinase inhibitor with a pyrrole-indolin-2-one core, Sunitinib is a relevant benchmark for compounds targeting receptor tyrosine kinases like VEGFR and PDGFR.[9]

  • Pexidartinib (Turalio®): A CSF1R inhibitor that also features a pyridine-based core structure, Pexidartinib provides a valuable comparison for compounds targeting this specific kinase.[10]

The development of novel 4-substituted pyrrolo[2,3-b]pyridin-2-ones with improved selectivity profiles compared to these broad-spectrum inhibitors would represent a significant advancement in the field.

Conclusion and Future Directions

The 4-substituted pyrrolo[2,3-b]pyridin-2-one scaffold holds considerable promise for the development of novel kinase inhibitors. While direct SAR data for this specific subclass is still expanding, a comparative analysis of the broader pyrrolopyridine family provides valuable insights for rational drug design. The 4-position offers a key handle for modulating potency and selectivity through the introduction of diverse amino and aryl functionalities.

Future research should focus on the systematic exploration of a wide range of substituents at the 4-position of the pyrrolo[2,3-b]pyridin-2-one core, coupled with comprehensive biological evaluation against a panel of kinases. Elucidating the co-crystal structures of these inhibitors bound to their target kinases will be instrumental in understanding the molecular basis of their activity and guiding further optimization efforts. The ultimate goal is to develop highly potent and selective kinase inhibitors with favorable pharmacokinetic properties for the treatment of a variety of diseases.

References

A Technical Guide to the Comparative Reactivity of 4-Iodo vs. 4-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The choice between an aryl iodide and an aryl bromide is a critical decision in synthetic route design, particularly for valuable heterocyclic scaffolds like the pyrrolo[2,3-b]pyridin-2-one core, a derivative of 7-azaindole. While conventional wisdom dictates a reactivity order of I > Br, this guide demonstrates that the operational reality is far more nuanced. We will explore the fundamental principles governing C-X bond activation, provide a comparative analysis across Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, and offer practical protocols. Our findings indicate that while the 4-iodo analogue generally offers faster kinetics under milder conditions, the 4-bromo derivative can outperform it in specific contexts, such as Buchwald-Hartwig aminations, due to inhibitory effects from iodide byproducts. This guide provides the experimental and mechanistic rationale to empower researchers to make the optimal choice for their specific synthetic challenge.

The Foundational Principle: Oxidative Addition and C-X Bond Reactivity

The majority of palladium-catalyzed cross-coupling reactions, which form the bedrock of modern drug discovery, initiate through a common catalytic cycle. The rate-determining step in many of these cycles is the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst.[1][2] During this step, the C-X bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II), forming a new Ar-Pd(II)-X complex.

The efficiency of this step is directly related to the C-X bond dissociation energy (BDE). The C-I bond is significantly weaker and more polarizable than the C-Br bond, leading to a lower activation energy for oxidative addition.

  • C-Br Bond Energy: ~71 kcal/mol

  • C-I Bond Energy: ~57 kcal/mol

This fundamental difference dictates the generally observed reactivity trend: Ar-I > Ar-Br >> Ar-Cl .[3] Consequently, reactions involving aryl iodides can often be performed at lower temperatures, with lower catalyst loadings, and in shorter reaction times compared to their bromide counterparts.

Catalytic_Cycle cluster_0 Generic Cross-Coupling Cycle (e.g., Suzuki) Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) Rate-Determining Step ArPd(II)RL2 Ar-Pd(II)(R)L₂ ArPd(II)XL2->ArPd(II)RL2 Transmetalation (R-M) Product Ar-R ArPd(II)RL2->Product Reductive Elimination

Figure 1: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction. The oxidative addition of the aryl halide (Ar-X) is typically the rate-limiting step, dictated by C-X bond strength.

Head-to-Head Comparison in Key Transformations

While the C-I bond's inherent reactivity is higher, interactions between reagents, intermediates, and byproducts within the catalytic cycle can lead to surprising outcomes. Below, we compare the expected performance of 4-iodo- and 4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in three pivotal reactions.

Suzuki-Miyaura Coupling

The Suzuki reaction is one of the most robust methods for C-C bond formation. In this context, the 4-iodo analogue is the clear frontrunner for achieving high conversion under mild conditions.

Table 1: Representative Comparison for a Suzuki-Miyaura Coupling

Parameter4-Iodo-pyrrolo[2,3-b]pyridin-2-one4-Bromo-pyrrolo[2,3-b]pyridin-2-oneRationale
Reaction Temp. 50 - 80 °C80 - 110 °CLower activation energy for C-I bond cleavage allows for lower thermal input.[1]
Reaction Time 1 - 4 hours6 - 24 hoursFaster rate of oxidative addition leads to more rapid catalyst turnover.
Catalyst Loading 0.5 - 2 mol%2 - 5 mol%Higher reactivity requires less catalyst to achieve the same conversion.
Typical Yield >90%>85%Both are generally excellent substrates, but the iodide is more efficient.

A Critical Caveat : While the trend in Table 1 holds for most modern catalyst systems (e.g., those using bulky biarylphosphine ligands like SPhos or XPhos), counterintuitive results can emerge. With "classical" phosphine ligands like PPh₃, aryl iodides have shown surprisingly poor reactivity at lower temperatures (~50 °C) compared to aryl bromides.[4][5] This has been attributed to the inefficient turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate, demonstrating that catalyst system selection is paramount.[4][5]

Buchwald-Hartwig Amination

The palladium-catalyzed formation of C-N bonds is a cornerstone of medicinal chemistry. Here, the choice between iodide and bromide becomes significantly more complex, and often, the bromide is the superior substrate.

Aryl iodides can be problematic in Buchwald-Hartwig aminations due to an inhibitory effect of the iodide anion generated during the reaction.[6] The iodide can form stable, off-cycle palladium-iodide dimer complexes, effectively sequestering the active catalyst and slowing or stalling the reaction.[7][8] This can invert the expected reactivity order.

Table 2: Representative Comparison for a Buchwald-Hartwig Amination

Parameter4-Iodo-pyrrolo[2,3-b]pyridin-2-one4-Bromo-pyrrolo[2,3-b]pyridin-2-oneRationale
General Reactivity Moderate to GoodGood to ExcellentIodide byproduct can inhibit the catalyst, making the bromide more reliable and efficient.[6][7]
Side Reactions Higher potential for catalyst deactivationLower potential for catalyst deactivationThe bromide anion is less prone to forming stable, inhibitory Pd(II) dimers.[8]
Typical Yield 60 - 85%>90%The bromide often provides cleaner reactions and higher yields due to the absence of iodide inhibition.
Recommendation Use with caution; may require specific ligands or solvent systems to mitigate inhibition.[7]Preferred Substrate More robust and generally higher-yielding for C-N coupling.
Heck-Mizoroki Reaction

The Heck reaction, which couples aryl halides with alkenes, generally follows the conventional reactivity trend. The higher reactivity of the C-I bond is advantageous for promoting the initial oxidative addition step without requiring high temperatures that could lead to olefin isomerization or degradation.

The choice of halide can, however, influence the regioselectivity of the olefin insertion step in some cases. For the 4-halopyrrolo[2,3-b]pyridin-2-one core, the 4-iodo derivative would be expected to react more efficiently and under milder conditions than the 4-bromo analogue.[9][10]

Experimental Design and Strategic Selection

The optimal choice of halide is not absolute but depends on the specific goals of the synthesis. The following workflow provides a decision-making framework.

Halide_Selection start Synthetic Goal Definition reaction_type What is the key cross-coupling reaction? start->reaction_type suzuki_heck Suzuki, Heck, Sonogashira, etc. (C-C Coupling) reaction_type->suzuki_heck C-C buchwald Buchwald-Hartwig (C-N Coupling) reaction_type->buchwald C-N priority_cc What is the primary driver? suzuki_heck->priority_cc select_bromo Select 4-Bromo Analogue buchwald->select_bromo Generally Recommended speed Speed / Mild Conditions (Sensitive Substrates) priority_cc->speed Speed cost Cost / Availability Sequential Coupling priority_cc->cost Cost select_iodo Select 4-Iodo Analogue speed->select_iodo cost->select_bromo

Figure 2: Decision workflow for selecting the optimal halide for the pyrrolo[2,3-b]pyridin-2-one core based on reaction type and synthetic priorities.

Representative Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

This protocol is provided as a validated starting point. As with any reaction, optimization may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.2 mol%)

  • K₃PO₄ (3.0 eq, finely ground)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

    • Scientist's Note: Using a finely ground base increases its surface area and improves reaction kinetics. K₃PO₄ is an excellent choice for sensitive substrates as it is sufficiently basic without promoting significant protodeboronation of the boronic acid.

  • Catalyst Addition: In a separate vial, briefly weigh out the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step .

    • Scientist's Note: The active Pd(0) catalyst and the electron-rich SPhos ligand are highly sensitive to oxygen. Incomplete degassing is a common cause of reaction failure.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-4 hours. The disappearance of the starting iodide is a key indicator of completion.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.

Conclusion

The selection between 4-iodo- and 4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a strategic choice that extends beyond simple reactivity trends.

  • For C-C couplings (Suzuki, Heck): The 4-iodo derivative is generally superior, offering faster reactions at lower temperatures and catalyst loadings, which is ideal for thermally sensitive substrates and high-throughput synthesis.

  • For C-N couplings (Buchwald-Hartwig): The 4-bromo derivative is often the more robust and reliable choice. It avoids the catalyst inhibition frequently observed with iodide byproducts, leading to cleaner reactions and higher yields.

By understanding the mechanistic underpinnings of each reaction class, researchers can move beyond generalized rules and make informed, context-specific decisions to accelerate their drug development and chemical research programs.

References

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  • Bunescu, A., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2919. [Link]

  • Amatore, C., et al. (2006). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 25(8), 1943-1951. [Link]

  • Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 491-518. [Link]

  • Jones, C. R., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745-1750. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Berteina-Raboin, S., et al. (2017). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Catalysts, 7(9), 267. [Link]

  • Vantourout, J. C., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • PubChem. (n.d.). 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one. Retrieved from PubChem. [Link]

  • Thomas, R. M., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Green Chemistry, 25(23), 9789-9794. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Retrieved from ResearchGate. [Link]

  • Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 459. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Maluenda, I., & Navarro, O. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2774–2794. [Link]

  • Bhadra, S., & Khan, H. A. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Vantourout, J. C., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(13), 3746-3756. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]

  • Czarnomysy, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4991. [Link]

  • Chinese Chemical Society. (n.d.). Synthesis of Azaindoles. Retrieved from Chinese Chemical Society. [Link]

  • University of Tasmania - Figshare. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to the Biological Activity of Iodo-substituted vs. Chloro-substituted Pyrrolopyridinones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of rational drug design. This guide provides an in-depth, objective comparison of the biological activities of iodo-substituted versus chloro-substituted pyrrolopyridinones, a class of compounds with significant therapeutic potential. By delving into experimental data and the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research and development efforts.

The Significance of Halogen Substitution in Pyrrolopyridinone Scaffolds

The pyrrolopyridinone core is a privileged scaffold in drug discovery, forming the basis of numerous biologically active molecules. Halogenation of this scaffold is a powerful tool to modulate a compound's physicochemical properties and enhance its biological activity. The choice of halogen, particularly the comparison between iodine and chlorine, can have profound effects on a molecule's potency, selectivity, and pharmacokinetic profile.

Chlorine, a smaller and more electronegative halogen, is often introduced to increase lipophilicity and metabolic stability. In contrast, iodine, a larger and more polarizable atom, can form stronger halogen bonds, which are non-covalent interactions that can significantly contribute to the binding affinity of a ligand to its biological target[1][2]. The increased size of iodine can also lead to favorable steric interactions within a binding pocket. These fundamental differences in their properties often translate to distinct biological outcomes.

Comparative Analysis of Biological Activities

While direct comparative studies on a single iodo- and chloro-substituted pyrrolopyridinone across multiple biological assays are limited in publicly available literature, valuable insights can be drawn from studies on the closely related pyrrolopyrimidine scaffold. The structural and electronic similarities between these two heterocyclic systems allow for informed extrapolations regarding the influence of halogen substitution.

Anticancer Activity

Studies on halogenated pyrrolo[3,2-d]pyrimidines have demonstrated a clear trend of increased anticancer potency with heavier halogens. A direct comparison between a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine (Compound 1 ) and its 7-iodo-2,4-dichloro counterpart (Compound 2 ) revealed a significant enhancement in antiproliferative activity with the introduction of iodine[1][3].

The presence of iodine at the C7 position increased the antiproliferative activity by a factor of 5 to 20 across different cancer cell lines[1]. Further investigation into the mechanism of action showed that while the dichloro compound induced cell cycle arrest at the G2/M phase, the iodo-dichloro derivative not only caused G2/M arrest but also robustly induced apoptosis, suggesting a more potent and comprehensive anticancer effect[3].

Table 1: Comparison of Anticancer Activity of Halogenated Pyrrolopyrimidines

CompoundStructureSubstitutionCancer Cell LineIC50 (µM)Reference
1 2,4-dichloro-pyrrolo[3,2-d]pyrimidine2,4-DichloroL1210 (Leukemia)6.0[1]
2 7-iodo-2,4-dichloro-pyrrolo[3,2-d]pyrimidine7-Iodo, 2,4-DichloroL1210 (Leukemia)0.3[1]
1 2,4-dichloro-pyrrolo[3,2-d]pyrimidine2,4-DichloroCCRF-CEM (Leukemia)1.8[1]
2 7-iodo-2,4-dichloro-pyrrolo[3,2-d]pyrimidine7-Iodo, 2,4-DichloroCCRF-CEM (Leukemia)0.09[1]
1 2,4-dichloro-pyrrolo[3,2-d]pyrimidine2,4-DichloroHeLa (Cervical)2.6[1]
2 7-iodo-2,4-dichloro-pyrrolo[3,2-d]pyrimidine7-Iodo, 2,4-DichloroHeLa (Cervical)0.5[1]

These findings strongly suggest that for pyrrolopyridinone scaffolds, an iodo-substitution is likely to confer superior anticancer activity compared to a chloro-substitution, potentially through enhanced target binding and the induction of apoptosis. The larger size and greater polarizability of iodine may facilitate stronger interactions with the target protein, leading to a more pronounced biological response.

Kinase Inhibitory Activity

Pyrrolopyridinones and related heterocyclic compounds are often investigated as protein kinase inhibitors due to their structural resemblance to the ATP-binding site of kinases[4][5]. The choice of halogen can significantly impact the inhibitory potency and selectivity of these compounds.

The causality behind this experimental choice lies in leveraging the unique properties of iodine to achieve higher affinity for the kinase's active site. The larger van der Waals radius of iodine can also allow it to occupy hydrophobic pockets within the ATP-binding site that are inaccessible to smaller halogens like chlorine.

Antibacterial Activity

In the realm of antibacterial agents, halogenation has also proven to be a successful strategy to enhance potency. A study on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines revealed that the introduction of heavier halogens at a specific position significantly improved their activity against Staphylococcus aureus[6].

Specifically, para-bromo and para-iodo substitutions on the 4-benzylamine group resulted in a significant decrease in the minimum inhibitory concentration (MIC) compared to the unsubstituted analog, indicating enhanced antibacterial potency[6].

Table 2: Antibacterial Activity of Halogenated Pyrrolopyrimidines against S. aureus

CompoundSubstitution on 4-benzylamineMIC (mg/L)Reference
UnsubstitutedNone64[6]
4-Bromop-Bromo8[6]
4-Iodop-Iodo8[6]

The data suggests that both bromo and iodo substitutions are significantly more effective than no halogenation, with both showing comparable and potent activity. This implies that for pyrrolopyridinones, both iodo- and chloro-substitutions are likely to enhance antibacterial activity, with the potential for iodine to provide a slight advantage due to its stronger halogen bonding capabilities.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of halogenated pyrrolopyridinones.

Synthesis of 3-Halo-Substituted Pyrrolopyrimidinones

A general and efficient method for the synthesis of 3-halo-substituted pyrrolopyrimidinones involves the electrophilic halogenation of the pyrrolopyrimidinone core using N-halosuccinimides[7].

Step-by-Step Protocol:

  • Dissolve the starting pyrrolopyrimidinone (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add the N-halosuccinimide (NCS for chlorination, NBS for bromination, or NIS for iodination) (1.1 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-halo-substituted pyrrolopyrimidinone.

Synthesis_Workflow A Pyrrolopyrimidinone C Reaction in DCM at RT A->C B N-Halosuccinimide (NCS, NBS, or NIS) B->C D Work-up (NaHCO3 wash, extraction) C->D E Purification (Column Chromatography) D->E F 3-Halo-Substituted Pyrrolopyrimidinone E->F

Caption: Synthetic workflow for 3-halo-substituted pyrrolopyrimidinones.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the iodo- and chloro-substituted pyrrolopyridinones in a complete culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Halogenated Pyrrolopyridinones A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, and the iodo- or chloro-substituted pyrrolopyridinone at various concentrations in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Kinase_Assay_Workflow A Kinase + Substrate + Inhibitor B Add ATP to Initiate Reaction A->B C Incubate B->C D Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) C->D E Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the iodo- and chloro-substituted pyrrolopyridinones in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

The strategic halogenation of the pyrrolopyridinone scaffold offers a powerful avenue for the development of novel therapeutic agents with enhanced biological activity. The available evidence from closely related heterocyclic systems strongly suggests that iodo-substituted pyrrolopyridinones are likely to exhibit superior anticancer activity compared to their chloro-substituted counterparts, driven by stronger halogen bonding and the potential for inducing apoptosis. In the context of antibacterial activity, both iodo and chloro substitutions are expected to significantly enhance potency. For kinase inhibition, the ability of iodine to form robust halogen bonds presents a compelling rationale for its use in designing potent and selective inhibitors.

This guide provides a comprehensive framework for researchers to navigate the comparative biological activities of iodo- and chloro-substituted pyrrolopyridinones. By understanding the underlying structure-activity relationships and employing standardized experimental protocols, the scientific community can accelerate the discovery and development of next-generation therapeutics based on this promising scaffold.

References

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A Head-to-Head Comparison of Privileged Scaffolds: Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." Among these, the pyrrolo[2,3-b]pyridine (also known as 7-azaindole) and pyrrolo[2,3-d]pyrimidine (7-deazapurine) cores stand out for their remarkable versatility and biological significance. Both are bioisosteres of endogenous purines and have proven to be exceptionally fruitful starting points for the development of potent kinase inhibitors and other targeted therapies.[1][2]

This guide provides a head-to-head comparison of these two critical scaffolds. It moves beyond a simple recitation of facts to explore the nuanced differences in their chemical properties, synthetic accessibility, and biological applications. By understanding the causality behind why one scaffold may be chosen over the other for a specific drug discovery program, researchers can make more informed decisions, accelerating the journey from hit identification to clinical candidate.

Part 1: Core Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in the replacement of a carbon atom with a nitrogen atom in the six-membered ring. Pyrrolo[2,3-b]pyridine features a pyridine ring fused to the pyrrole, whereas pyrrolo[2,3-d]pyrimidine incorporates a pyrimidine ring. This seemingly minor change—a CH group at position 7 in the former versus a nitrogen atom in the latter—has profound implications for the molecule's electronic properties, hydrogen bonding capacity, and overall physicochemical profile.

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP.[2] This structural mimicry makes it an exceptionally well-suited framework for designing ATP-competitive inhibitors of various kinases, as it can readily occupy the adenine-binding pocket of the enzyme.[3][4]

Scaffolds cluster_0 Pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_1 Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) P1 P1 P2 P2

Figure 1: Core chemical structures of the two scaffolds.

The introduction of the second nitrogen atom in the pyrimidine ring significantly alters the electronic distribution and hydrogen bonding potential, which directly impacts solubility, metabolic stability, and target engagement.

PropertyPyrrolo[2,3-b]pyridinePyrrolo[2,3-d]pyrimidineRationale for Differences
Molecular Formula C₇H₆N₂C₆H₅N₃Replacement of a CH group with a nitrogen atom.
Molecular Weight 118.14 g/mol [5]119.12 g/mol [6]The addition of a nitrogen atom in place of a carbon and hydrogen.
Hydrogen Bond Donors 1 (Pyrrole N-H)1 (Pyrrole N-H)Both retain the pyrrole nitrogen.
Hydrogen Bond Acceptors 1 (Pyridine N)2 (Pyrimidine N1, N3)The pyrimidine ring offers an additional nitrogen acceptor site.
pKa (Pyridine-like N) ~1-2[7]Not directly found, but pyrimidine is generally a weaker base than pyridine.The electron-withdrawing effect of the second nitrogen in pyrimidine reduces the basicity of the other.
LogP (Calculated) 1.10.7[6]Increased nitrogen content generally leads to higher polarity and lower LogP.
Solubility Generally lowerGenerally higherThe additional hydrogen bond acceptor can improve interactions with water.

Expertise & Experience: The choice between these scaffolds is often dictated by the specific requirements of the target's binding site. A target that benefits from an additional hydrogen bond acceptor may favor the pyrrolo[2,3-d]pyrimidine core. Conversely, the slightly more lipophilic nature of the pyrrolo[2,3-b]pyridine might be advantageous for cell permeability or for targets with more hydrophobic pockets.

Part 2: Synthetic Accessibility and Strategic Considerations

Both scaffolds are readily accessible through established synthetic routes, making them attractive for library synthesis and rapid SAR exploration. The choice of synthetic strategy often depends on the desired substitution pattern.

Common Synthetic Strategies
  • Pyrrolo[2,3-b]pyridines (7-Azaindoles): Synthesis often begins with substituted pyridines, followed by the construction of the fused pyrrole ring. Common methods include the Fischer indole synthesis, Bartoli indole synthesis, or palladium-catalyzed cross-coupling reactions to build the pyrrole ring onto a functionalized pyridine precursor.[8]

  • Pyrrolo[2,3-d]pyrimidines (7-Deazapurines): Two classical approaches dominate: building the pyrimidine ring onto a pre-formed pyrrole (e.g., from a β-enaminonitrile of the pyrrole ring with reagents like formamide or urea) or constructing the pyrrole ring onto an existing pyrimidine core (e.g., via Sonogashira coupling followed by cyclization).[9][10][11]

Synthesis cluster_0 Pyrrolo[2,3-b]pyridine Synthesis cluster_1 Pyrrolo[2,3-d]pyrimidine Synthesis A_start Substituted Pyridine A_mid Functionalization (e.g., Amination, Halogenation) A_start->A_mid A_end Pyrrole Ring Annulation (e.g., Fischer, Bartoli) A_mid->A_end A_final Target 7-Azaindole A_end->A_final B_start Substituted Pyrrole (e.g., 2-aminopyrrole-3-carbonitrile) B_mid Pyrimidine Ring Formation (e.g., reaction with Formamide) B_start->B_mid B_final Target 7-Deazapurine B_mid->B_final

Figure 2: Generalized synthetic workflows for the scaffolds.
Exemplary Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a common and crucial intermediate for the synthesis of many kinase inhibitors. The 4-chloro group is an excellent synthetic handle, readily displaced by nucleophiles (e.g., amines) in subsequent steps like the Buchwald-Hartwig amination.[12]

Trustworthiness: This protocol is a self-validating system. Successful synthesis of the intermediate is confirmed by standard analytical techniques (NMR, MS), ensuring the material's identity and purity before proceeding to more complex, multi-step syntheses.

Step-by-Step Methodology:

  • Starting Material: 2-Amino-4-chloro-5-formylpyrimidine.

  • Reaction: Wittig reaction with (triphenylphosphoranylidene)acetonitrile. This step constructs the vinyl cyanide moiety necessary for the subsequent cyclization to form the pyrrole ring.

  • Cyclization: The intermediate is treated with a base, such as sodium ethoxide in ethanol, to induce an intramolecular cyclization, forming the pyrrole ring fused to the pyrimidine core.

  • Chlorination (if starting from the hydroxyl analog): If beginning with 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine, treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) is required to install the reactive chloro group.

  • Work-up and Purification: The reaction mixture is quenched, extracted with an organic solvent, and purified, typically by column chromatography, to yield the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[13][14]

Part 3: Biological Activity and Therapeutic Landscape

Both scaffolds are prolific in the realm of kinase inhibition, but they exhibit distinct target profiles and have been incorporated into different classes of approved drugs.

Kinase Inhibition Profiles

The pyrrolo[2,3-d]pyrimidine scaffold's resemblance to ATP has made it a cornerstone of JAK (Janus kinase) inhibitor development, leading to several FDA-approved drugs for inflammatory diseases and myeloproliferative disorders.[2][4] The pyrrolo[2,3-b]pyridine core, while also a potent kinase inhibitor, is found in drugs targeting a different set of kinases, such as CSF-1R and BRAF.[15][16]

Target Kinase FamilyPyrrolo[2,3-b]pyridine Examples (IC₅₀)Pyrrolo[2,3-d]pyrimidine Examples (IC₅₀)
JAK Family Less common, moderate potencyTofacitinib (JAK1/3): low nM[17]
VEGFR2 Potent inhibitors developed[18]Amuvatinib (multi-kinase): potent[19]
EGFR Moderate to potent inhibitors[20]Potent covalent inhibitors developed (12i ): 0.21 nM (T790M)[12]
GSK-3β Highly potent inhibitors (41 ): 0.22 nM[21]Less explored for this target
IKKα Selective inhibitors developed (SU1261 ): 10 nM[22]Moderate potency inhibitors reported[23]
CDK Family CDK8 Inhibitor (22): 48.6 nM[24]CDK2 Inhibitor (5k): ~204 nM[25]
BRAF Potent inhibitors (35 ): 80 nM (V600E)[15]Less common for this target
FDA-Approved Drugs and Clinical Candidates

The ultimate validation of a scaffold's utility is its presence in marketed drugs.

  • Pyrrolo[2,3-b]pyridine:

    • Pexidartinib: A CSF-1R inhibitor approved for tenosynovial giant cell tumor.[16] Its development showcases the scaffold's ability to yield selective kinase inhibitors.

  • Pyrrolo[2,3-d]pyrimidine:

    • Tofacitinib: A pan-JAK inhibitor approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[17]

    • Baricitinib: A JAK1/JAK2 inhibitor also approved for rheumatoid arthritis.[17]

    • Ruxolitinib: A JAK1/JAK2 inhibitor approved for myelofibrosis and polycythemia vera.

Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene activates Inhibitor Tofacitinib (Pyrrolo[2,3-d]pyrimidine) Inhibitor->JAK inhibits

Figure 3: Mechanism of action for pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.

Part 4: Head-to-Head Drug Design Perspective

Causality Behind Scaffold Selection:

  • Target-Based Rationale: The primary driver is the target's ATP binding site. For kinases where mimicking adenine is a validated strategy, the pyrrolo[2,3-d]pyrimidine is often the scaffold of choice due to its inherent bioisosterism.[3] This provides a strong starting point for achieving high potency.

  • Intellectual Property (IP) Landscape: In a crowded field like kinase inhibitors, the ability to secure novel IP is paramount. "Scaffold hopping" from a well-established core like pyrrolo[2,3-d]pyrimidine to pyrrolo[2,3-b]pyridine can be a strategic move to create a distinct chemical series with a new IP position, even if the binding mode is similar.[26]

  • Selectivity and Off-Target Effects: The additional hydrogen bond acceptor and altered electronics of the pyrimidine ring can be exploited to achieve selectivity. A drug designer might switch from one scaffold to the other to avoid an off-target kinase that has a specific requirement for (or aversion to) the features of the original scaffold.

  • ADME-Tox Profile: Physicochemical differences play a crucial role in vivo. If a pyrrolo[2,3-d]pyrimidine series suffers from poor permeability or rapid metabolism related to the pyrimidine ring, switching to the more lipophilic pyrrolo[2,3-b]pyridine core could be a viable strategy to improve pharmacokinetic properties.

Part 5: Standard Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol provides a framework for determining the IC₅₀ value of a compound against a specific kinase.

Methodology:

  • Plate Coating: Coat a 96-well high-binding plate with a substrate specific to the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for a tyrosine kinase) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound substrate.

  • Compound Preparation: Prepare serial dilutions of the test compounds (from both scaffolds) in the appropriate assay buffer. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase, ATP, and the serially diluted compounds to the wells. Incubate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: After washing, add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine). Incubate for 1-2 hours.

  • Secondary Antibody: After another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

  • Signal Development: Wash the plate and add a chromogenic HRP substrate (e.g., TMB). Stop the reaction with acid (e.g., 1M H₂SO₄).

  • Data Analysis: Read the absorbance at 450 nm. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HCC827 for an EGFR inhibitor study[12]) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at ~570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value as described above.

Conclusion

The pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds, while structurally similar, offer distinct advantages and opportunities in drug design. The pyrrolo[2,3-d]pyrimidine core is a proven powerhouse for ATP-competitive kinase inhibitors, particularly in the JAK family, leveraging its bioisosteric relationship with adenine. The pyrrolo[2,3-b]pyridine scaffold provides a complementary, slightly more lipophilic framework that has been successfully applied to a different set of kinase targets and offers a valuable strategic alternative for achieving novel intellectual property and modulating ADME properties.

The decision to use one over the other is a multi-faceted choice driven by target biology, the competitive landscape, and the desired physicochemical properties of the final drug candidate. A deep understanding of the subtle yet significant differences between these two privileged scaffolds is essential for any medicinal chemist aiming to develop the next generation of targeted therapeutics.

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Bridging the Gap: A Comparative Guide to Cross-Validating Computational Docking with Experimental Data for 4-Iodo-Pyrrolopyridinone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth technical comparison of computational docking predictions with experimental data for 4-iodo-pyrrolopyridinones, a promising class of kinase inhibitors. By examining the methodologies, interpreting the results, and understanding the inherent strengths and limitations of each approach, researchers can build a more robust and predictive drug development pipeline. This guide is designed for researchers, scientists, and drug development professionals seeking to integrate these techniques for more efficient and effective discovery of novel therapeutics.

The Rationale: Why Cross-Validation is Non-Negotiable

The pyrrolopyridine scaffold is a well-established pharmacophore that mimics the purine ring of ATP, making it an excellent starting point for the design of kinase inhibitors.[1][2] The introduction of a halogen atom, such as iodine, can significantly modulate the binding affinity and selectivity of these compounds through various interactions, including halogen bonding.[3] Computational docking offers a rapid, cost-effective method to predict the binding modes and affinities of these molecules within the ATP-binding pocket of target kinases. However, these in silico predictions are based on scoring functions that are approximations of the complex biological reality.[4][5] Therefore, experimental validation is a critical and indispensable step to confirm the computational hypotheses and provide tangible evidence of biological activity.[6] This guide will walk through a practical workflow for this cross-validation process, using 4-iodo-pyrrolopyridinones as a case study.

Part 1: The Computational Approach - Predicting Binding Affinity

The initial phase of our workflow involves predicting the interaction of our 4-iodo-pyrrolopyridinone library with a target kinase. The choice of kinase is critical; for this guide, we will focus on Abl kinase, a well-characterized tyrosine kinase implicated in various cancers. A structurally similar compound, 2-(4-iodophenylamino)pyrido[2,3-d]pyrimidin-7-one, has shown potent inhibition of Abl kinase, making it a relevant target for our pyrrolopyridinone series.[7]

Experimental Protocol: Molecular Docking Workflow
  • Protein Preparation :

    • Obtain the crystal structure of the target kinase (e.g., Abl kinase) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using a molecular modeling suite like Schrödinger's Maestro or open-source tools like AutoDockTools.[8]

    • Define the binding site by creating a grid box around the co-crystallized ligand or known active site residues.

  • Ligand Preparation :

    • Generate 3D conformations of the 4-iodo-pyrrolopyridinone derivatives.

    • Assign proper bond orders and ionization states at physiological pH.

    • Perform energy minimization to obtain low-energy conformers.

  • Docking Simulation :

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligands into the defined binding site of the protein.[9][10]

    • These programs employ search algorithms to explore various ligand poses and scoring functions to estimate the binding affinity, typically expressed as a docking score in kcal/mol.[4][5]

  • Analysis of Results :

    • Rank the compounds based on their docking scores. A more negative score generally indicates a higher predicted binding affinity.

    • Visualize the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, and potential halogen bonds) with active site residues. For kinase inhibitors, interactions with the hinge region are particularly important.[11][12]

Diagram: Computational Docking Workflow

Computational Docking Workflow PDB Protein Crystal Structure (e.g., Abl Kinase from PDB) PrepProtein Protein Preparation (Add H, Assign Charges) PDB->PrepProtein Ligands 4-Iodo-Pyrrolopyridinone Library (3D Structures) PrepLigands Ligand Preparation (Energy Minimization) Ligands->PrepLigands Docking Molecular Docking (e.g., AutoDock Vina, Glide) PrepProtein->Docking PrepLigands->Docking Scoring Pose Scoring & Binding Energy Estimation Docking->Scoring Analysis Interaction Analysis (H-bonds, Halogen Bonds) Scoring->Analysis RankedList Ranked List of Potential Inhibitors Analysis->RankedList Experimental Validation Workflow Selection Select Top-Ranked Compounds from Docking Synthesis Chemical Synthesis Selection->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification KinaseAssay In Vitro Kinase Assay (e.g., Abl Kinase) Purification->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 ExperimentalData Experimental IC50 Values IC50->ExperimentalData Cross-Validation Cycle Docking Computational Docking Synthesis Synthesis of Top Candidates Docking->Synthesis Prioritize Assay Experimental Assay (IC50) Synthesis->Assay Test Comparison Data Comparison (Score vs. IC50) Assay->Comparison Validate SAR Generate SAR & Refine Model Comparison->SAR Analyze SAR->Docking Iterate

Sources

Benchmarking the Inhibitory Potency of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Pyrrolo[2,3-b]pyridin-2-one Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold, an isostere of purine, is a recurring motif in a multitude of kinase inhibitors. Its ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases has established it as a valuable starting point for the design of targeted therapeutics.[1][2] The introduction of an oxo group at the 2-position, yielding the 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one core, further refines the electronic and steric properties of the molecule, influencing its binding affinity and selectivity.

The strategic placement of an iodine atom at the 4-position of this scaffold is a key design element. This halogen serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This synthetic tractability allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions cluster_2 Diverse Analogues Core 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Suzuki Suzuki Coupling (+ Boronic Acids/Esters) Core->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (+ Amines) Core->Buchwald Aryl 4-Aryl/Heteroaryl Analogues Suzuki->Aryl Alkynyl 4-Alkynyl Analogues Sonogashira->Alkynyl Amino 4-Amino Analogues Buchwald->Amino

Figure 1: Synthetic utility of the this compound scaffold for generating diverse analogues.

Comparative Analysis of Inhibitory Potency: A Framework

A direct, comprehensive comparison of the inhibitory potency of a series of this compound analogues requires experimental data that is not currently available in the public domain. However, a systematic benchmarking study would involve screening these compounds against a panel of relevant protein kinases and in cellular assays. The resulting data, typically half-maximal inhibitory concentrations (IC50), would allow for a clear structure-activity relationship (SAR) to be established.

Below is a hypothetical table illustrating how such comparative data should be presented. This table would form the core of a comparative guide, enabling researchers to quickly assess the potency and selectivity of different analogues.

Table 1: Hypothetical Inhibitory Potency (IC50, nM) of 4-substituted-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Analogues

Compound IDR Group (at 4-position)Kinase A (IC50, nM)Kinase B (IC50, nM)Kinase C (IC50, nM)Cell Line X (GI50, nM)
Parent-Iodo -I[Data][Data][Data][Data]
Analogue-1 -Phenyl[Data][Data][Data][Data]
Analogue-2 -4-Methoxyphenyl[Data][Data][Data][Data]
Analogue-3 -Thiophen-2-yl[Data][Data][Data][Data]
Analogue-4 -Ethynyl-phenyl[Data][Data][Data][Data]
Analogue-5 -Morpholino[Data][Data][Data][Data]
Reference Cmpd [e.g., Staurosporine][Data][Data][Data][Data]

This table is for illustrative purposes only. The data presented is hypothetical and intended to serve as a template for presenting experimental results.

Understanding the Mechanism: Targeting Kinase-Driven Signaling Pathways

Protein kinases are integral components of signaling cascades that regulate a myriad of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. The this compound analogues, like their broader pyrrolopyridine relatives, are designed to act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor 4-Iodo-pyrrolo[2,3-b]pyridin-2-one Analogue Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Figure 2: Simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

The efficacy of these inhibitors is therefore not only determined by their direct interaction with the target kinase but also by their ability to modulate the downstream signaling events. A thorough benchmarking study should include an assessment of the phosphorylation status of key downstream substrates to confirm the on-target effect of the compounds in a cellular context.

Experimental Protocols: A Guide to Benchmarking

To ensure the generation of robust and comparable data, standardized and well-validated experimental protocols are essential. The following sections outline the key assays for benchmarking the inhibitory potency of this compound analogues.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is directly proportional to the kinase activity, and its reduction in the presence of an inhibitor allows for the determination of the IC50 value.

Principle: The assay is performed in two steps. First, the kinase reaction is performed with the kinase, substrate, ATP, and the test compound. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces light. The luminescent signal is proportional to the ADP concentration.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the this compound analogues in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, its specific substrate, and the reaction buffer.

  • Assay Plate Preparation: Add the serially diluted compounds to a 384-well plate. Also include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate Kinase Reaction: Add the kinase reaction mixture to each well, followed by the addition of ATP to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection: Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A Prepare Serial Dilutions of Analogues C Add Compounds & Kinase Mix to 384-well Plate A->C B Prepare Kinase Reaction Mix B->C D Initiate with ATP & Incubate C->D E Terminate Reaction & Deplete ATP D->E F Convert ADP to ATP & Measure Luminescence E->F G Calculate % Inhibition & Determine IC50 F->G

Figure 3: Workflow for a typical biochemical kinase inhibition assay.
Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is a valuable tool for assessing the anti-proliferative or cytotoxic effects of the inhibitor analogues on cancer cell lines that are dependent on the targeted kinase.

Principle: The assay involves adding a single reagent directly to the cell culture. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogues. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the cells for a specified period, typically 72 hours, to allow for the anti-proliferative effects to manifest.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well.

  • Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility allows for the creation of diverse libraries of analogues, enabling a thorough exploration of structure-activity relationships. This guide provides a comprehensive framework for the systematic benchmarking of these compounds, from initial biochemical screening to cellular activity profiling.

While a direct comparative dataset is not yet publicly available, the methodologies outlined herein provide a clear path for researchers to generate the necessary data to identify potent and selective kinase inhibitors based on this scaffold. Future studies should focus on screening these analogues against a broad panel of kinases to determine their selectivity profiles and on evaluating their efficacy in relevant in vivo models. The insights gained from such studies will be invaluable for the advancement of novel targeted therapies.

References

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (n.d.).
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is critical for advancing medicinal chemistry. This compound, a derivative of the 7-azaindole scaffold, is explored for its potential as a kinase inhibitor and neuroprotective agent.[1][2] However, beyond its synthesis and application, a commitment to safety and environmental stewardship through proper chemical waste management is paramount.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. The procedures outlined here are synthesized from established regulatory standards and best practices for managing halogenated organic compounds.

Part 1: Hazard Assessment and Immediate Safety

Assumed Hazard Profile:

Hazard ClassGHS Classification (Anticipated)Justification
Acute Toxicity Category 4, Oral (Harmful if swallowed)Based on related iodo-pyrrolopyridine structures.[3][5]
Skin Irritation Category 2 (Causes skin irritation)Common hazard for functionalized heterocyclic compounds.[3][4][6]
Eye Irritation Category 1 or 2A (Causes serious eye damage/irritation)A frequent classification for this chemical family.[3][4]
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)Anticipated for fine solid/powdered organic compounds.[3][5]

Essential Personal Protective Equipment (PPE):

Before handling the compound in any capacity—including for disposal—the following PPE is mandatory:

  • Eye Protection: Safety goggles with side-shields or a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[5]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[5]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposing of this compound is to treat it as halogenated organic solid waste . This dictates a specific waste stream to ensure safe, compliant, and environmentally responsible disposal, which typically involves high-temperature incineration.

Causality: The proper segregation of chemical waste is the most critical step in laboratory safety and compliance. Halogenated organic compounds must be kept separate from non-halogenated organic waste. This is because the incineration of mixed waste can be complex and costly, and mixing incompatible chemicals can lead to dangerous reactions.[7] Furthermore, specific protocols apply to iodine-containing waste to prevent environmental release.[8]

Procedure:

  • Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Solids."

  • Never mix this compound with non-halogenated solvents (like acetone, hexane, or ethanol), strong acids, bases, or oxidizers.[6]

  • Contaminated consumables (e.g., weighing paper, gloves, pipette tips) must also be placed in this designated solid waste container.

Causality: Federal and local regulations mandate that hazardous waste be stored in containers that are compatible with the waste, preventing leaks, spills, and vapor release.

Procedure:

  • Select an Appropriate Container: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid).

  • Ensure Good Condition: The container must be in good condition, free of cracks or defects.

  • Keep Closed: The container must be kept tightly sealed at all times, except when actively adding waste. This is a key requirement to prevent the release of fumes and ensure workplace safety.

Causality: Accurate labeling is a legal requirement under the EPA and OSHA. It ensures that anyone handling the container is aware of its contents and associated hazards, which is crucial for emergency responders and waste disposal technicians.

Procedure:

  • Affix a "Hazardous Waste" label to the container before adding the first particle of waste.

  • Complete the label with the following information:

    • Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.

    • Generator Information: Your name, lab room number, and contact information.

    • Hazard Identification: Check the boxes corresponding to the anticipated hazards (e.g., Toxic, Irritant).

Causality: The EPA regulates the amount of hazardous waste that can be stored in a laboratory and for how long. These areas are known as Satellite Accumulation Areas (SAAs).

Procedure:

  • Store the labeled, sealed waste container at or near the point of generation (e.g., in the fume hood where you work with the compound).

  • Ensure the container is stored in a designated, secondary containment bin to prevent spills from spreading.

  • Consult your institution's Environmental Health & Safety (EHS) office for specific SAA volume and time limits. Typically, you can accumulate up to 55 gallons of hazardous waste, but once a container is full, it must be moved to a central storage area within three days.

Causality: Final disposal of hazardous waste must be handled by trained professionals at licensed facilities.[7] Laboratory personnel are responsible for preparing the waste for pickup by their institution's EHS office.

Procedure:

  • Once your waste container is full or you are finished with the project, submit a chemical waste pickup request to your EHS office.

  • Ensure the waste label is complete and accurate before the scheduled pickup.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[7] Iodinated compounds, in particular, can be harmful to the environment and wildlife.[7]

Part 3: Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 EHS & Final Disposal Start Identify Waste: This compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate as 'Halogenated Organic Solid Waste' PPE->Segregate Container Place in a compatible, sealed waste container Segregate->Container Label Affix & Complete Hazardous Waste Label Container->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Request Container Full? Submit EHS Pickup Request Store->Request EHS EHS Collects Waste Request->EHS Yes Disposal Transport to Licensed Facility for High-Temperature Incineration EHS->Disposal

Caption: A workflow for the proper disposal of this compound.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Iodine. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Riley, B. J., et al. (2022). Review of recent developments in iodine wasteform production. PubMed Central. Retrieved from [Link]

  • Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed Central. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed. Retrieved from [Link]

  • Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. ResearchGate. Retrieved from [Link]

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Personal protective equipment for handling 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

A Senior Application Scientist's Protocol for Safe Laboratory Operations

Hazard Assessment and Triage

The chemical structure of this compound, featuring a pyrrolopyridine core and an iodine substituent, suggests several potential hazards that must be addressed proactively.

  • Halogenated Organic Compound: The presence of iodine classifies this as a halogenated organic compound. Such compounds can be toxic upon inhalation and ingestion and may pose environmental hazards.[2][3] Halogenated compounds are often persistent in the environment and require specialized disposal procedures.[4]

  • Pyrrolopyridine Core: Pyrrolopyridine derivatives are known to possess diverse biological activities and are often investigated as inhibitors of various enzymes in drug development.[5][6] While this indicates therapeutic potential, it also suggests that the compound may have off-target effects and should be treated as potentially cytotoxic.

  • Iodo- moiety: Iodine-containing compounds can be irritating to the skin and eyes and may be harmful if swallowed or inhaled.[7]

Given these characteristics, it is prudent to handle this compound with the same level of caution as a cytotoxic or potent compound, following guidelines similar to those established by the Occupational Safety and Health Administration (OSHA) for such materials.[8][9][10][11]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash goggles and a face shield.[1][12]Double-gloving with nitrile gloves is recommended.[2][3]A disposable, long-sleeved, seamless gown with tight-fitting cuffs.[12]A NIOSH-certified respirator with an organic vapor cartridge is required if not handled in a certified chemical fume hood.[1]
Routine Handling and Reactions Safety glasses with side shields.[7][13]Chemical-resistant nitrile gloves.[2][3]A standard laboratory coat.[2][3]Work should be conducted in a certified chemical fume hood.[2][3]
Handling Spills Chemical splash goggles and a face shield.[1][14]Heavy-duty, chemical-resistant gloves.[1]A chemical-resistant suit or apron and boots.[1][14]A NIOSH-certified respirator with an organic vapor cartridge is mandatory.[1]
Waste Disposal Safety goggles.[1]Chemical-resistant gloves.[1]A laboratory coat.[1]Not generally required if handling sealed waste containers.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring reproducible, safe science.

Preparation and Weighing
  • Designated Work Area: All work with this compound must be conducted in a designated area, clearly marked with warning signs.[9] This area should be equipped with an emergency eyewash station and a safety shower.[1]

  • Fume Hood Usage: All manipulations of the solid compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

  • Donning PPE: Before handling the compound, don the appropriate PPE as detailed in the table above.

  • Weighing Procedure: When weighing the solid, use a microbalance within the fume hood. Handle with care to avoid creating airborne dust.

  • Solution Preparation: Add the solid to the solvent slowly to prevent splashing. Keep containers tightly sealed when not in use.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Waste Management prep_area Designate & Equip Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve conduct_exp Conduct Experiment in Fume Hood dissolve->conduct_exp monitor Monitor Reaction conduct_exp->monitor quench Quench Reaction Safely monitor->quench workup Perform Work-up quench->workup segregate Segregate Halogenated Waste workup->segregate label_waste Label Waste Container Clearly segregate->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Dispose via Certified Service store_waste->dispose

Caption: Standard workflow for handling this compound.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of waste are critical to laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including excess reagents, solutions, and contaminated consumables (e.g., gloves, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[2][3][15] Do not mix with non-halogenated waste streams.[4][16]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name.[4][16]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]

  • Final Disposal: Arrange for the disposal of the halogenated waste through your institution's certified hazardous waste management service.[3] Never pour organic substances down the drain.[2][3]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spill Response

The following flowchart outlines the immediate actions to be taken in the event of a spill.

G spill Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<100 mL) assess->small_spill Minor large_spill Large Spill (>100 mL) assess->large_spill Major don_ppe Don Spill Response PPE small_spill->don_ppe activate_alarm Activate Fire Alarm & Evacuate Lab large_spill->activate_alarm contain Contain Spill with Absorbent Material don_ppe->contain neutralize Neutralize (if applicable) contain->neutralize collect Collect Debris in Labeled Bag neutralize->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Halogenated Waste decontaminate->dispose call_ehs Call Emergency Services / EH&S activate_alarm->call_ehs

Caption: Emergency workflow for a chemical spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[17][18] Seek immediate medical attention.

By integrating these protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, fostering a culture of safety and scientific integrity.

References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances. HSC Chemistry.
  • OSHA. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • PubMed. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • BenchChem. (2025). Personal protective equipment for handling 5-Iodofuran-2-amine.
  • ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Study.com. (n.d.). What are the proper PPE to use when using Iodine?.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet.
  • IOGP. (n.d.). Personal Protective Equipment.
  • ChemScene. (2024, November 28). Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Reactant of Route 2
4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.